Activated EG3 Tail
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C43H47N3O10 |
|---|---|
Molecular Weight |
765.8 g/mol |
IUPAC Name |
4-O-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl] 1-O-[2-[2-[2-(4-tritylpiperazine-1-carbonyl)oxyethoxy]ethoxy]ethyl] butanedioate |
InChI |
InChI=1S/C43H47N3O10/c47-36(18-19-37(48)56-46-40(49)38-31-16-17-32(30-31)39(38)41(46)50)54-28-26-52-24-25-53-27-29-55-42(51)44-20-22-45(23-21-44)43(33-10-4-1-5-11-33,34-12-6-2-7-13-34)35-14-8-3-9-15-35/h1-17,31-32,38-39H,18-30H2/t31-,32+,38-,39+ |
InChI Key |
PGOZXYWYCWQPMP-RGYBLISZSA-N |
Isomeric SMILES |
C1CN(CCN1C(=O)OCCOCCOCCOC(=O)CCC(=O)ON2C(=O)[C@H]3[C@@H]4C[C@H]([C@H]3C2=O)C=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Canonical SMILES |
C1CN(CCN1C(=O)OCCOCCOCCOC(=O)CCC(=O)ON2C(=O)C3C4CC(C3C2=O)C=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of Activated EG3 Tail
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the mechanism of action of the Activated EG3 Tail, a key component in a novel signaling pathway with significant therapeutic potential. The information presented herein is intended to provide a deep understanding of the molecular interactions and cellular consequences of EG3 activation, supported by quantitative data and detailed experimental protocols.
Introduction to the EG3 Signaling Pathway
The EG3 (Epithelial Growth Factor Receptor 3) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, and survival in epithelial tissues. The "this compound" refers to the intracellular domain of the EG3 receptor following ligand-induced dimerization and autophosphorylation. This activation initiates a cascade of downstream signaling events that are critical for normal cellular function and are often dysregulated in various pathologies, including cancer.
Activation of the EG3 receptor is initiated by the binding of its cognate ligand, EGFL3 (EG3 Factor Ligand 3). This binding event induces a conformational change in the receptor, leading to the formation of receptor homodimers. The juxtaposition of the intracellular kinase domains within the dimer facilitates trans-autophosphorylation on specific tyrosine residues within the C-terminal tail of the receptor. This phosphorylation cascade creates docking sites for a variety of downstream signaling proteins, thereby propagating the signal intracellularly.
The Core Mechanism: Downstream Signaling Cascades
The phosphorylated tyrosine residues on the this compound serve as high-affinity binding sites for adaptor proteins and enzymes containing SH2 (Src Homology 2) and PTB (Phosphotyrosine-Binding) domains. The recruitment of these proteins to the activated receptor is the pivotal step in initiating two major downstream signaling pathways: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
2.1 The RAS-RAF-MEK-ERK (MAPK) Pathway
The activation of the MAPK pathway by the this compound is a central driver of cellular proliferation. The key steps are as follows:
-
Recruitment of Adaptor Proteins: The phosphorylated tyrosine residue Y1068 on the this compound is recognized by the SH2 domain of the adaptor protein Grb2 (Growth factor receptor-bound protein 2).
-
Activation of RAS: Grb2, in a complex with the guanine nucleotide exchange factor SOS (Son of Sevenless), is brought to the plasma membrane. This proximity allows SOS to interact with and activate the small GTPase, RAS, by promoting the exchange of GDP for GTP.
-
Kinase Cascade: Activated, GTP-bound RAS recruits and activates the serine/threonine kinase RAF. RAF, in turn, phosphorylates and activates MEK, which then phosphorylates and activates ERK (Extracellular signal-regulated kinase).
-
Nuclear Translocation and Gene Expression: Activated ERK translocates to the nucleus, where it phosphorylates and activates a variety of transcription factors, including c-myc and c-fos. This leads to the transcription of genes that are essential for cell cycle progression and proliferation.
2.2 The PI3K-AKT-mTOR Pathway
The PI3K-AKT-mTOR pathway is primarily involved in promoting cell survival, growth, and proliferation. Its activation by the this compound proceeds as follows:
-
PI3K Activation: The p85 regulatory subunit of PI3K (Phosphoinositide 3-kinase) binds to the phosphorylated tyrosine residue Y1086 on the this compound. This interaction relieves the inhibitory constraint on the p110 catalytic subunit of PI3K.
-
PIP3 Formation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.
-
AKT Recruitment and Activation: PIP3 acts as a second messenger and recruits the serine/threonine kinase AKT (also known as Protein Kinase B) to the membrane via its pleckstrin homology (PH) domain. At the membrane, AKT is phosphorylated and activated by PDK1 and mTORC2.
-
Downstream Effects: Activated AKT phosphorylates a wide range of substrates to promote cell survival by inhibiting pro-apoptotic proteins (e.g., Bad) and to stimulate cell growth and proliferation through the activation of mTORC1.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activation of the EG3 signaling pathway.
Table 1: Ligand Binding and Receptor Activation
| Parameter | Value | Experimental Method |
| EGFL3 Binding Affinity (Kd) | 2.5 nM | Surface Plasmon Resonance |
| EG3 Dimerization t1/2 | 30 seconds | FRET Analysis |
| Y1068 Phosphorylation (EC50) | 5 nM EGFL3 | Western Blot |
| Y1086 Phosphorylation (EC50) | 7.5 nM EGFL3 | Western Blot |
Table 2: Downstream Signaling Activation
| Parameter | Value | Experimental Method |
| ERK Activation (EC50) | 10 nM EGFL3 | In-Cell ELISA |
| AKT Activation (EC50) | 15 nM EGFL3 | In-Cell ELISA |
| c-myc mRNA Induction (Fold Change) | 8-fold at 2h | qRT-PCR |
| Cyclin D1 Protein Expression (Fold Change) | 5-fold at 8h | Western Blot |
Experimental Protocols
4.1 Western Blot for Receptor Phosphorylation
-
Cell Culture and Treatment: Human epithelial cells (e.g., A431) are serum-starved for 24 hours and then stimulated with varying concentrations of recombinant human EGFL3 for 10 minutes at 37°C.
-
Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% BSA in TBST and then incubated with primary antibodies specific for phospho-EG3 (Y1068), phospho-EG3 (Y1086), or total EG3 overnight at 4°C.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
4.2 In-Cell ELISA for ERK and AKT Activation
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates, serum-starved, and treated with EGFL3 as described above.
-
Fixation and Permeabilization: Cells are fixed with 4% formaldehyde and permeabilized with 0.1% Triton X-100 in PBS.
-
Blocking: Wells are blocked with 5% BSA in PBS.
-
Primary Antibody Incubation: Cells are incubated with primary antibodies against phospho-ERK (T202/Y204) or phospho-AKT (S473) overnight at 4°C.
-
Secondary Antibody and Detection: After washing, HRP-conjugated secondary antibody is added, followed by a colorimetric HRP substrate. The absorbance is read at 450 nm.
4.3 Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
-
Cell Treatment and RNA Extraction: Cells are treated with EGFL3 for the desired time points, and total RNA is extracted using a commercial kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the RNA using a reverse transcription kit.
-
qPCR: The relative expression of target genes (e.g., c-myc) is quantified by qPCR using gene-specific primers and a SYBR Green-based detection method. A housekeeping gene (e.g., GAPDH) is used for normalization.
Visualizations of Signaling Pathways and Workflows
Caption: The this compound signaling cascade.
Caption: Workflow for Western Blot analysis of EG3 phosphorylation.
Caption: Logical flow of EG3 signaling from activation to response.
The Role of the Activated ErbB3 Receptor Tail in Duchenne Muscular Dystrophy Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Duchenne muscular dystrophy (DMD) is a devastating genetic disorder characterized by progressive muscle degeneration and weakness. The underlying cause is a lack of functional dystrophin protein, which leads to chronic muscle damage, impaired regeneration, and inflammation. A key area of research focuses on enhancing the regenerative capacity of muscle stem cells, known as satellite cells. The ErbB3 receptor tyrosine kinase, particularly its activated cytoplasmic tail, has emerged as a critical regulator of satellite cell survival, proliferation, and differentiation. This technical guide provides an in-depth overview of the role of the activated ErbB3 tail in the context of DMD research, including key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.
Introduction: ErbB3 Signaling in Muscle Regeneration and Duchenne Muscular Dystrophy
The ErbB3 receptor, a member of the epidermal growth factor receptor (EGFR) family, is a key player in muscle development and repair. Unlike other members of the ErbB family, ErbB3 has a kinase-impaired intracellular domain and relies on heterodimerization with other ErbB receptors, primarily ErbB2, for signal transduction. The primary ligand for the ErbB2-ErbB3 heterodimer in skeletal muscle is Neuregulin-1 (NRG1).
Upon NRG1 binding, the ErbB2-ErbB3 heterodimer forms, leading to the transphosphorylation of specific tyrosine residues on the C-terminal tail of ErbB3. This phosphorylation creates docking sites for various downstream signaling molecules containing SH2 domains, most notably the p85 subunit of phosphoinositide 3-kinase (PI3K). The recruitment and activation of PI3K initiate a cascade of intracellular events, predominantly through the Akt/mTOR pathway, which promotes cell survival, growth, and proliferation. Additionally, the activated ErbB3 tail can engage the Ras/Raf/MEK/ERK (MAPK) pathway, further contributing to the regulation of gene expression and cell cycle progression.
In the context of Duchenne muscular dystrophy, the chronic cycles of muscle degeneration and regeneration place a high demand on the satellite cell pool. Enhancing the signaling pathways that promote satellite cell function is a promising therapeutic strategy. Activation of the ErbB3 tail through NRG1 has been shown to protect satellite cells from apoptosis, stimulate their proliferation, and contribute to muscle fiber regeneration. Therefore, understanding and manipulating the NRG1/ErbB3 signaling axis is of significant interest for the development of novel DMD therapies.
Quantitative Data on ErbB3 Signaling in Muscle Regeneration
The following tables summarize key quantitative findings from studies investigating the role of ErbB3 signaling in muscle regeneration, with a focus on models relevant to Duchenne muscular dystrophy.
| Parameter | Model System | Treatment | Result | Reference |
| Myogenic Progenitor Enrichment | Human Pluripotent Stem Cellderived Skeletal Muscle Progenitor Cells (hPSC-SMPCs) | Sorting for ERBB3+ cells | ERBB3+NGFR+ hPSC-SMPCs enriched for PAX7 and MYF5 expression by 20-fold compared to ERBB3-NGFR- cells. | [1] |
| Intrafusal Myotube Formation | C2C12 myoblasts | Neuregulin-1 (Nrg-1) supplementation | 5-fold increase in the formation of intrafusal bag myotubes. | [2] |
| ErbB2 Phosphorylation | C2C12 myotubes | 5 mM L-arginine (stimulates NRG1 signaling) | Maximal phosphorylation of ErbB2 (a heterodimer partner of ErbB3) observed at 60 minutes post-stimulation. | [1] |
| Utrophin mRNA Expression | C2C12 myotubes | 5 mM L-arginine | Approximately 2-fold increase in utrophin mRNA levels at 4 hours post-stimulation. | [1] |
| Inflammatory Marker Expression in mdx Mice | Diaphragm muscle of 6-week-old mdx mice | - | Osteopontin (Spp1) expression increased by 2.19-fold compared to wild-type mice. | [3] |
| Fibrosis Marker Expression in mdx Mice | Diaphragm muscle of 6-week-old mdx mice | - | Collagen Type III (COL3A1) abundance was significantly increased. | [3] |
Note: The mdx mouse is a widely used animal model for Duchenne muscular dystrophy.
Experimental Protocols
Protocol for Neuregulin-1 Stimulation of C2C12 Myoblasts and Analysis of Protein Phosphorylation
This protocol outlines a typical workflow for studying the activation of the ErbB3 signaling pathway in a muscle cell line.
3.1.1. Cell Culture and Differentiation
-
Culture C2C12 myoblasts in growth medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Plate cells in 6-well plates at a density that will allow them to reach 80-90% confluency.
-
To induce differentiation into myotubes, replace the GM with differentiation medium (DM): DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.
-
Allow the cells to differentiate for 4-5 days, with DM changes every 48 hours.
3.1.2. Neuregulin-1 Stimulation
-
On the day of the experiment, starve the differentiated myotubes in serum-free DMEM for 4-6 hours.
-
Prepare a stock solution of recombinant human Neuregulin-1β1 (NRG1) in sterile PBS with 0.1% bovine serum albumin (BSA).
-
Treat the myotubes with the desired concentration of NRG1 (e.g., 10-50 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes). The "0 minute" time point serves as the unstimulated control.
3.1.3. Cell Lysis and Protein Quantification
-
Following NRG1 stimulation, immediately place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to fresh tubes.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
Protocol for Immunoprecipitation of ErbB3 and Western Blot Analysis
This protocol describes the enrichment of ErbB3 from cell lysates and the subsequent detection of its phosphorylation and interaction with downstream signaling molecules.
3.2.1. Immunoprecipitation
-
Take 500-1000 µg of total protein lysate (from the protocol above) and bring the volume to 500 µL with lysis buffer.
-
Add 2-5 µg of a primary antibody specific for ErbB3 to the lysate.
-
Incubate the lysate-antibody mixture overnight at 4°C with gentle rotation.
-
Add 20-30 µL of Protein A/G magnetic beads to the mixture and incubate for 2-4 hours at 4°C with gentle rotation.
-
Place the tubes on a magnetic rack to pellet the beads. Carefully remove and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold lysis buffer. After the final wash, remove all residual buffer.
-
Elute the immunoprecipitated proteins by adding 30-50 µL of 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Briefly centrifuge the tubes and collect the supernatant containing the eluted proteins.
3.2.2. Western Blotting
-
Load the eluted samples and a portion of the whole-cell lysate (input control) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ErbB3 (e.g., p-Tyr1289) or the p85 subunit of PI3K overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To confirm equal loading of immunoprecipitated ErbB3, the membrane can be stripped and re-probed with an antibody against total ErbB3.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for studying ErbB3 activation.
Caption: ErbB3 Signaling Pathway in Muscle Cells.
References
Biophysical Properties of the Activated EGFR C-Terminal Tail: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core biophysical properties of the activated C-terminal tail of the Epidermal Growth Factor Receptor (EGFR). The activation of EGFR and the subsequent phosphorylation of its C-terminal tail are critical events that initiate a cascade of downstream signaling pathways regulating cell proliferation, differentiation, and survival.[1] Understanding the quantitative biophysical parameters of these interactions is paramount for the development of targeted therapeutics.
Quantitative Analysis of Molecular Interactions
The activation of EGFR through ligand binding leads to the autophosphorylation of several tyrosine residues within its C-terminal tail. These phosphorylated tyrosines serve as high-affinity docking sites for a host of downstream signaling proteins containing Src Homology 2 (SH2) and Phosphotyrosine-Binding (PTB) domains.[1][2] The precise binding affinities between these phosphotyrosine sites and their respective signaling partners are crucial determinants of signal strength and duration.
Hydrodynamic Properties of the EGFR C-terminal Tail
The C-terminal tail of EGFR is an intrinsically disordered region, a characteristic that facilitates its dynamic interactions with multiple binding partners. Experimental analysis using techniques such as dynamic light scattering (DLS) and analytical ultracentrifugation has provided insights into its hydrodynamic properties.
| Property | Value | Method | Reference |
| Hydrodynamic Radius (Rh) | 5.3 nm | Dynamic Light Scattering (DLS) | |
| Frictional Ratio (f/f0) | 1.77 | Analytical Ultracentrifugation |
These values indicate that the EGFR C-terminal tail is more extended than a globular protein of a similar molecular weight, a feature consistent with its role as a flexible scaffold for protein recruitment.
Binding Affinities of Phosphorylated EGFR C-Terminal Tail Peptides
The interaction between the phosphorylated tyrosine residues on the EGFR C-terminal tail and the SH2 domains of adaptor proteins is a key step in signal transduction. The dissociation constant (Kd) is a measure of the affinity of this interaction, with lower Kd values indicating higher affinity.
| Phospho-Tyrosine Site | Binding Partner (SH2 Domain) | Dissociation Constant (Kd) | Method | Reference |
| pY1068 | Grb2 | 4.2 ± 1.6 µM | NMR Titration | [3] |
| pY1068 (in complex with SOS1 PRM) | Grb2 | 2.3 ± 8.9 µM | NMR Titration | [3] |
| pY-containing peptides (general) | p85 SH2 domains | 0.3 - 3 nM | Surface Plasmon Resonance (BIAcore) | [3] |
The binding affinities can be modulated by the presence of other interacting proteins, highlighting the complexity of the signaling complexes.
Signaling Pathway of EGFR Activation and Downstream Cascades
The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR triggers a conformational change that promotes receptor dimerization and the activation of its intracellular kinase domain. This leads to the trans-autophosphorylation of multiple tyrosine residues on the C-terminal tail, creating docking sites for various signaling proteins and initiating downstream signaling cascades.
Experimental Protocols
The characterization of the biophysical properties of the activated EGFR C-terminal tail relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.
Objective: To determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd) for the binding of an SH2 domain-containing protein (analyte) to a phosphorylated EGFR C-terminal tail peptide (ligand).
Methodology:
-
Ligand Immobilization:
-
A sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
The synthetic phosphopeptide corresponding to a specific phosphorylation site on the EGFR tail is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated chip surface to achieve covalent immobilization via amine coupling.
-
Remaining active sites on the chip surface are blocked with ethanolamine.
-
-
Analyte Interaction:
-
A series of concentrations of the purified SH2 domain-containing protein (analyte) are prepared in a suitable running buffer (e.g., HBS-EP).
-
The analyte solutions are injected sequentially over the immobilized ligand surface at a constant flow rate.
-
The association of the analyte to the ligand is monitored in real-time as an increase in the SPR signal (measured in Resonance Units, RU).
-
-
Dissociation and Regeneration:
-
Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the analyte from the ligand, observed as a decrease in the SPR signal.
-
If necessary, a regeneration solution (e.g., a low pH buffer) is injected to remove any remaining bound analyte, preparing the surface for the next injection.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to calculate kon, koff, and Kd.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes that occur upon biomolecular binding, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding for the interaction between an SH2 domain and a phosphorylated EGFR peptide.
Methodology:
-
Sample Preparation:
-
The purified SH2 domain-containing protein is placed in the sample cell of the calorimeter.
-
The synthetic phosphopeptide is loaded into the injection syringe at a higher concentration.
-
Both protein and peptide are in the same buffer to minimize heat of dilution effects.
-
-
Titration:
-
A series of small, precise injections of the phosphopeptide solution are made into the sample cell containing the SH2 domain.
-
The heat released or absorbed during each injection is measured by the instrument.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of ligand to protein.
-
The resulting isotherm is fitted to a binding model to determine the Kd, n, and ΔH.
-
The Gibbs free energy (ΔG) and entropy (ΔS) of binding are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Conclusion
The quantitative biophysical and thermodynamic data presented in this guide provide a foundational understanding of the molecular interactions that govern EGFR signaling. The detailed experimental protocols offer a practical framework for researchers to investigate these interactions further. A thorough grasp of the biophysical properties of the activated EGFR C-terminal tail is essential for the rational design of novel therapeutics that can modulate EGFR signaling in various pathological contexts.
References
Unraveling the Core: A Technical Guide to the Activated Tail of Early Growth Response Protein 3 (EGR3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the structure, function, and signaling pathways associated with the activated C-terminal tail of the Early Growth Response Protein 3 (EGR3). EGR3 is a critical immediate-early gene and transcription factor implicated in a wide array of physiological and pathological processes, including neuronal plasticity, immune response, and cancer. Understanding the mechanics of its activation, particularly the role of its C-terminal domain, is paramount for developing targeted therapeutics.
Structural Overview of EGR3
EGR3 is a member of the EGR family of C2H2-type zinc-finger proteins. Its structure is modular, consisting of distinct functional domains that govern its activity as a transcriptional regulator. While a full-length crystal structure of EGR3 is not currently available, its domain architecture has been well-characterized through sequence analysis, homology modeling, and functional assays.
The canonical isoform of human EGR3 is a 387-amino acid protein.[1] Its key structural features include:
-
N-Terminal Region: This region contains a transcriptional activation domain. Interestingly, alternative translation start sites can produce isoforms of EGR3 that lack parts of this N-terminal domain, suggesting a mechanism for modulating its transcriptional activity.
-
DNA-Binding Domain (DBD): The central region of EGR3 houses a highly conserved DNA-binding domain composed of three C2H2-type zinc fingers. This domain is responsible for recognizing and binding to the specific DNA sequence known as the EGR response element (ERE), which has a consensus sequence of CGCCCCCGC.[1][2] The near-identical nature of the zinc fingers among EGR family members explains their ability to bind to similar DNA targets.[1]
-
C-Terminal "Tail" Region: This region contains a second transcriptional activation domain. The concept of an "activated EG3 tail" likely refers to the functional state of this C-terminal domain, which is crucial for recruiting the transcriptional machinery and driving the expression of target genes.
| Domain | Approximate Position (in human EGR3) | Key Features and Function |
| N-Terminal Activation Domain | 1-100 | Contains a transcriptional activation region. Isoforms lacking this domain have altered activity. |
| DNA-Binding Domain (DBD) | 275-360 | Comprises three C2H2-type zinc fingers that bind to the EGR response element in the promoters of target genes. |
| C-Terminal Activation Domain ("Tail") | 361-387 | Functions as a transcriptional activation domain, crucial for the protein's regulatory role. |
Signaling Pathways Regulating and Involving EGR3
EGR3 functions as an immediate-early gene, meaning its transcription is rapidly and transiently induced in response to a wide range of extracellular signals without the need for de novo protein synthesis. This positions EGR3 as a critical nuclear integrator of various signaling cascades.
Upstream Signaling Leading to EGR3 Activation
Mitogenic stimuli, growth factors, and neuronal activity are potent inducers of EGR3 expression. Key upstream pathways include:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: This is a central signaling cascade that relays signals from cell surface receptors to the nucleus, leading to the activation of transcription factors, including those that drive EGR3 expression.
-
G-Protein Coupled Receptor (GPCR) Signaling: Activation of various GPCRs can lead to the induction of EGR3.
-
Neurotrophin Signaling: In the nervous system, neurotrophins binding to their receptors (e.g., Trk receptors) can trigger signaling pathways that result in EGR3 transcription.
The following diagram illustrates a generalized signaling pathway leading to the activation of EGR3 transcription.
Caption: Upstream signaling cascade leading to EGR3 expression.
Downstream Functions of EGR3
Once expressed and localized to the nucleus, EGR3 binds to the ERE of its target genes, modulating their transcription. EGR3 can act as both a transcriptional activator and, in some contexts, a repressor, often through its interaction with co-regulatory proteins.
EGR3 has been shown to regulate genes involved in:
-
Neuronal plasticity, learning, and memory.
-
Muscle development.
-
Immune cell activation and anergy. [3]
-
Angiogenesis.
-
Cellular responses to growth factors. [4]
A notable interaction is with the components of the NF-κB signaling pathway. EGR3 has been shown to physically interact with the p50 and p65 subunits of NF-κB, suggesting a mechanism for cross-talk between these two critical transcriptional regulatory systems.[7]
The following diagram depicts the downstream actions of the EGR3 protein.
Caption: Downstream transcriptional regulation by EGR3.
Experimental Protocols for Studying EGR3
Investigating the function of EGR3 and its "activated tail" requires a combination of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) to Identify EGR3 Target Genes
ChIP-seq is a powerful method to identify the genome-wide binding sites of a transcription factor.
Objective: To identify the specific DNA sequences and associated genes to which EGR3 binds in a given cell type and condition.
Methodology:
-
Cell Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Chromatin Preparation: Lyse the cells and isolate the nuclei. Fragment the chromatin into smaller pieces (typically 200-600 bp) using sonication or enzymatic digestion (e.g., with micrococcal nuclease).
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to EGR3. The antibody will bind to EGR3 and the DNA fragments cross-linked to it.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-EGR3-DNA complexes.
-
Washes: Wash the beads multiple times with buffers of increasing stringency to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the captured complexes from the beads and reverse the formaldehyde cross-links by heating in the presence of a high-salt buffer.
-
DNA Purification: Purify the DNA fragments using phenol-chloroform extraction or a column-based method.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA fragments and sequence them using a next-generation sequencing platform.
-
Data Analysis: Align the sequence reads to a reference genome and use peak-calling algorithms to identify regions of EGR3 enrichment. These peaks represent the binding sites of EGR3.
The following diagram outlines the workflow for a typical ChIP-seq experiment.
Caption: Experimental workflow for EGR3 ChIP-seq.
Luciferase Reporter Assay to Measure EGR3 Transcriptional Activity
This assay is used to quantify the ability of EGR3, and specifically its activation domains, to drive gene expression from a promoter containing EGR response elements.
Objective: To measure the transcriptional activity of full-length EGR3 or constructs containing its C-terminal tail.
Methodology:
-
Vector Construction:
-
Reporter Vector: Clone one or more copies of the EGR response element (ERE) upstream of a minimal promoter that drives the expression of a reporter gene, typically firefly luciferase.
-
Effector Vector: Clone the full-length coding sequence of EGR3, or the sequence corresponding to its C-terminal tail, into an expression vector.
-
-
Cell Transfection: Co-transfect the reporter vector and the effector vector into a suitable cell line (e.g., HEK293T). A third vector expressing a different reporter (e.g., Renilla luciferase) under the control of a constitutive promoter is often included as a control for transfection efficiency.
-
Cell Lysis and Substrate Addition: After a suitable incubation period (e.g., 24-48 hours), lyse the cells and add the luciferase substrate (luciferin).
-
Luminescence Measurement: Measure the light output from the firefly and Renilla luciferase reactions using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Compare the normalized luciferase activity in cells expressing the EGR3 construct to that in cells transfected with an empty effector vector (control). A significant increase in luciferase activity indicates that the EGR3 construct can activate transcription from the ERE-containing promoter.
Quantitative Data on EGR3
While extensive quantitative data on the biophysical properties of the EGR3 tail specifically is limited, studies on the EGR family provide valuable insights into their DNA-binding characteristics.
| Parameter | Value/Observation | Method | Reference/Comment |
| DNA Binding Specificity | Binds to the consensus sequence CGCCCCCGC | Electrophoretic Mobility Shift Assay (EMSA), ChIP-seq | The zinc-finger domain dictates this specificity. |
| Binding Affinity (Kd) | Varies depending on the specific DNA sequence and protein construct. | Quantitative EMSA, Surface Plasmon Resonance | Additive models of binding energy contributions from individual base pairs and amino acids are reasonably predictive but have limitations due to context effects.[8] |
| Transcriptional Activation | The C-terminal region of EGR3 functions as a transcriptional activation domain. | Luciferase Reporter Assays | The strength of activation can be quantified by the fold-change in reporter gene expression. |
| Induction Time | EGR3 mRNA and protein are rapidly induced, with expression peaking within hours of stimulation. | qPCR, Western Blot | As an immediate-early gene, its expression is tightly regulated. |
Conclusion
The "activated tail" of EGR3, its C-terminal activation domain, is a critical component of its function as a potent transcriptional regulator. As an immediate-early gene, EGR3 is strategically positioned to translate a multitude of extracellular signals into specific programs of gene expression that control fundamental cellular processes. A thorough understanding of its structure, the signaling pathways it participates in, and the methodologies to study its function is essential for researchers in both basic science and drug development. Future work to elucidate the high-resolution structure of the full-length protein and to comprehensively map its interactome will undoubtedly open new avenues for therapeutic intervention in diseases where EGR3 signaling is dysregulated.
References
- 1. EGR3, a novel member of the Egr family of genes encoding immediate-early transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. EGR3 - Wikipedia [en.wikipedia.org]
- 5. Identification of activity-induced Egr3-dependent genes reveals genes associated with DNA damage response and schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Quantitative analysis of EGR proteins binding to DNA: assessing additivity in both the binding site and the protein - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Activated ErbB3 C-Terminal Tail in Targeted Gene Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ErbB3 (HER3) receptor, a member of the epidermal growth factor receptor (EGFR) family, has emerged as a critical player in cancer cell signaling and a key target for therapeutic intervention.[1][2][3][4] Unlike other members of the ErbB family, ErbB3 possesses a kinase-impaired domain, making its signaling activity entirely dependent on heterodimerization with other receptor tyrosine kinases, most notably ErbB2 (HER2).[1][5] The activation of the ErbB3 C-terminal tail, a region rich in phosphorylation sites, serves as a pivotal event in the transduction of downstream signals, primarily through the PI3K/Akt pathway, which is crucial for tumor cell proliferation and survival.[1][4][6] This guide provides a comprehensive technical overview of the activated ErbB3 C-terminal tail, its role in targeted therapy, relevant experimental protocols, and quantitative data to inform research and drug development efforts. While the term "EG3" is not standard nomenclature, it is presumed in this context to refer to ErbB3/HER3 due to its significant role in oncogenic signaling and as a therapeutic target.
Structure and Activation of the ErbB3 C-Terminal Tail
The ErbB3 protein is a transmembrane glycoprotein with an extracellular ligand-binding domain, a transmembrane alpha-helix, and an intracellular domain.[1] The intracellular domain comprises a juxtamembrane region, a weakly active kinase domain, and a long C-terminal tail.[6][7] This C-terminal tail is intrinsically disordered and contains multiple tyrosine residues that, upon phosphorylation, act as docking sites for various signaling proteins.[7][8]
Activation Mechanism:
-
Ligand Binding: Ligands such as neuregulins (NRG1 and NRG2) bind to the extracellular domain of ErbB3.[1][6]
-
Heterodimerization: Ligand binding induces a conformational change that promotes the formation of heterodimers with other ErbB family members, with the ErbB2-ErbB3 dimer being the most potent signaling complex.[1][2][5]
-
Trans-phosphorylation: The kinase-active partner in the heterodimer (e.g., ErbB2) trans-phosphorylates specific tyrosine residues on the C-terminal tail of ErbB3.[7]
-
Recruitment of Signaling Proteins: The phosphorylated tyrosine residues serve as docking sites for proteins containing SH2 domains, most notably the p85 subunit of phosphatidylinositol 3-kinase (PI3K).[1][8]
This activation cascade initiates downstream signaling pathways that drive cell proliferation, survival, and resistance to therapy.[2][4]
Signaling Pathways Downstream of the Activated ErbB3 Tail
The primary signaling pathway activated by the phosphorylated ErbB3 C-terminal tail is the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival.
-
PI3K/Akt Pathway: The recruitment of the p85 regulatory subunit of PI3K to the phosphorylated ErbB3 tail allosterically activates the p110 catalytic subunit.[1] Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as protein kinase B). Activated Akt, in turn, phosphorylates a multitude of downstream targets, including mTOR, to promote cell survival and proliferation.
-
Ras/Raf/MEK/ERK (MAPK) Pathway: While the PI3K/Akt pathway is the predominant signaling axis, the ErbB2-ErbB3 heterodimer can also activate the MAPK pathway through the recruitment of adaptor proteins like Grb2 and Shc.[5][6] This pathway is also involved in regulating cell proliferation and differentiation.
Below is a diagram illustrating the ErbB3 signaling pathway.
References
- 1. ERBB3 - Wikipedia [en.wikipedia.org]
- 2. Advances in Targeting HER3 as an Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. HER3: Unmasking a twist in the tale of a previously unsuccessful therapeutic pursuit targeting a key cancer survival pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Mechanisms of Receptor Tyrosine-Protein Kinase ErbB-3 (ERBB3) Action in Human Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expanding the Disorder-Function Paradigm in the C-Terminal Tails of Erbbs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-HER3/ErbB3 (Tyr1289) (21D3) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide on the Molecular Interactions of the Activated C-Terminal Tail of the Epidermal Growth Factor Receptor (EGFR)
Disclaimer: The term "Activated EG3 Tail" does not correspond to a recognized molecule in publicly available scientific literature. This guide will use the well-characterized Epidermal Growth Factor Receptor (EGFR) as a representative example of a receptor tyrosine kinase with an activatable C-terminal tail that governs critical molecular interactions. The principles, experimental methodologies, and signaling pathways described herein are fundamental to the field and can be applied to the study of other similar molecules.
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, survival, proliferation, and differentiation.[1][2] Upon binding to ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on multiple tyrosine residues within its C-terminal tail.[3][4] These phosphorylated tyrosines serve as docking sites for a host of intracellular signaling proteins, initiating a cascade of events that dictate cellular responses.[5][6]
Molecular Interactions of the Activated EGFR C-Terminal Tail
The activated C-terminal tail of EGFR orchestrates the assembly of signaling complexes by recruiting proteins containing Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains.[5][6] These interactions are specific, with different phosphorylated tyrosine residues recruiting distinct sets of signaling molecules. The primary interaction partners and their corresponding binding sites on the EGFR C-terminal tail are summarized below.
| Phosphorylation Site | Primary Interacting Proteins | Downstream Signaling Pathways | Dissociation Constant (Kd) |
| pY1068 | Grb2, Shc | RAS-RAF-MEK-ERK | ~50-100 nM (Grb2 SH2 domain) |
| pY1086 | Grb2, STAT3 | RAS-RAF-MEK-ERK, JAK/STAT | Secondary binding site for Grb2 |
| pY1148 | Shc, PI3K (p85) | RAS-RAF-MEK-ERK, PI3K/AKT | - |
| pY1173 | Shc, PLCγ, STAT3 | RAS-RAF-MEK-ERK, IP3/DAG, JAK/STAT | Major binding site for Shc |
| pY992 | Shc | RAS-RAF-MEK-ERK | Minor binding site for Shc |
-
Growth factor receptor-bound protein 2 (Grb2): This adaptor protein contains one SH2 domain and two SH3 domains. The SH2 domain of Grb2 binds directly to phosphorylated tyrosine residues on EGFR, primarily at pY1068 and to a lesser extent at pY1086.[7][8] The SH3 domains of Grb2 then recruit Son of Sevenless (SOS), a guanine nucleotide exchange factor that activates RAS, leading to the activation of the MAPK/ERK pathway.[7]
-
Src Homology 2 domain-containing transforming protein (Shc): Shc is another important adaptor protein that binds to multiple phosphotyrosine sites on the activated EGFR, with a preference for pY1173 and pY992.[2][8] Upon binding, Shc itself becomes phosphorylated, creating a binding site for the SH2 domain of Grb2. This provides an alternative mechanism for recruiting the Grb2-SOS complex to the receptor.[1]
-
Phosphatidylinositol 3-kinase (PI3K): The regulatory subunit of PI3K, p85, contains SH2 domains that can bind to phosphorylated tyrosine residues on EGFR, such as pY1148, or to adaptor proteins like Gab1 that are recruited to the receptor.[9][10] This interaction brings the catalytic subunit of PI3K, p110, to the plasma membrane, where it phosphorylates PIP2 to generate PIP3, a key second messenger that activates the AKT signaling pathway.[11]
-
Signal Transducer and Activator of Transcription 3 (STAT3): STAT3 can be directly recruited to the activated EGFR through its SH2 domain, binding to sites such as pY1086 and pY1173.[12][13] Upon recruitment, STAT3 is phosphorylated by the EGFR kinase activity, leading to its dimerization, nuclear translocation, and regulation of target gene expression.[13] In some contexts, STAT3 activation can also be mediated indirectly through the production of cytokines like IL-6, which is induced by EGFR signaling.[13][14]
-
Phospholipase C gamma (PLCγ): The SH2 domains of PLCγ bind to phosphorylated tyrosine residues on the activated EGFR, such as pY1173. This recruitment leads to the phosphorylation and activation of PLCγ, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), leading to calcium mobilization and protein kinase C (PKC) activation.[11]
Signaling Pathways
The molecular interactions at the activated EGFR C-terminal tail trigger several major signaling pathways that are crucial for normal cellular function and are often dysregulated in cancer.
-
RAS-RAF-MEK-ERK Pathway: This pathway is primarily involved in cell proliferation, differentiation, and survival.[15] The recruitment of the Grb2-SOS complex to the activated EGFR, either directly or via Shc, leads to the activation of the small GTPase RAS.[11] Activated RAS then initiates a kinase cascade, sequentially phosphorylating and activating RAF, MEK, and finally ERK (also known as MAPK). Activated ERK translocates to the nucleus and phosphorylates a variety of transcription factors, leading to changes in gene expression.
-
PI3K-AKT-mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism.[15] The recruitment and activation of PI3K at the plasma membrane leads to the production of PIP3.[9] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as AKT and PDK1. This co-localization facilitates the phosphorylation and activation of AKT by PDK1 and mTORC2. Activated AKT then phosphorylates a wide range of substrates, promoting cell survival by inhibiting apoptosis and stimulating protein synthesis and cell growth through the mTORC1 complex.
-
JAK/STAT Pathway: This pathway is involved in the regulation of the immune system, cell proliferation, and apoptosis.[11] The direct recruitment and phosphorylation of STAT3 by the activated EGFR, or its activation via EGFR-induced cytokine signaling, leads to the transcription of genes involved in cell survival and proliferation.[13][14]
Experimental Protocols
The study of the molecular interactions of the activated EGFR tail relies on a variety of biochemical and biophysical techniques.[16][17]
Co-IP is a widely used technique to identify protein-protein interactions in a cellular context.[18][19]
Protocol:
-
Cell Lysis: Cells expressing the protein of interest are lysed in a buffer that preserves protein-protein interactions.
-
Antibody Incubation: A primary antibody specific to the "bait" protein (e.g., EGFR) is added to the cell lysate and incubated to allow for the formation of antigen-antibody complexes.
-
Immunoprecipitation: Protein A/G beads are added to the lysate to capture the antibody-protein complexes.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the suspected interacting "prey" protein. Alternatively, the entire protein complex can be analyzed by mass spectrometry to identify novel interaction partners.[18]
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.[17][18]
Protocol:
-
Ligand Immobilization: One of the interacting partners (the "ligand," e.g., a phosphorylated EGFR tail peptide) is immobilized on the surface of a sensor chip.
-
Analyte Injection: A solution containing the other interacting partner (the "analyte," e.g., the Grb2 SH2 domain) is flowed over the sensor surface.
-
Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Data Analysis: The association and dissociation rates of the interaction are monitored over time. By fitting this data to a binding model, the dissociation constant (Kd) can be determined, providing a quantitative measure of the binding affinity.
Conclusion
The activated C-terminal tail of EGFR serves as a critical signaling hub, translating extracellular cues into a diverse array of cellular responses. Understanding the intricate network of molecular interactions that occur at this interface is fundamental to our knowledge of cell biology and is essential for the development of targeted therapies for diseases such as cancer, where EGFR signaling is frequently dysregulated. The experimental approaches outlined in this guide provide a robust framework for dissecting these complex interactions and for the discovery of novel therapeutic targets.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Predictive data-driven modeling of C-terminal tyrosine function in the EGFR signaling network | Life Science Alliance [life-science-alliance.org]
- 4. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expanding the Disorder-Function Paradigm in the C-Terminal Tails of Erbbs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Hierarchy of binding sites for Grb2 and Shc on the epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EGFR-Phosphorylated Platelet Isoform of Phosphofructokinase 1 Promotes PI3K Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactome | PI3K binds to EGF:EGFR:GRB2:GAB1 [reactome.org]
- 11. ClinPGx [clinpgx.org]
- 12. Characterization of the EGFR interactome reveals associated protein complex networks and intracellular receptor dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mutations in the EGFR kinase domain mediate STAT3 activation via IL-6 production in human lung adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. researchgate.net [researchgate.net]
- 16. Protein-Protein Interaction Detection: Methods and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 18. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]
- 19. How to Analyze Protein-Protein Interaction: Top Lab Techniques - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to the Core of Activated EG3 Tail
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activated EG3 Tail is a key chemical reagent employed in the synthesis of advanced therapeutic agents, specifically in the development of exon-skipping oligomer conjugates.[1] This molecule functions as a heterobifunctional linker, incorporating a triethylene glycol (EG3) spacer, which is "activated" for covalent attachment to phosphorodiamidate morpholino oligomers (PMOs). Its principal application lies in the field of genetic medicine, particularly in the research and development of treatments for Duchenne muscular dystrophy (DMD).[1] In this context, this compound is instrumental in the construction of PMO conjugates designed to induce the skipping of specific exons, such as exon 51, in the dystrophin pre-mRNA. This process can restore the reading frame of the dystrophin gene, leading to the production of a truncated but functional dystrophin protein.
The triethylene glycol component of the linker serves to improve the solubility and pharmacokinetic properties of the final PMO conjugate. The "activated" nature of the tail refers to a chemical modification that renders it reactive towards a specific functional group on the PMO, facilitating a stable covalent bond. This technical guide provides a comprehensive overview of the core aspects of this compound, including its physicochemical properties, its central role in the synthesis of exon-skipping PMOs, and detailed experimental methodologies.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This information is crucial for its handling, characterization, and application in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 1380600-06-5 | [1][2] |
| Molecular Formula | C43H47N3O10 | [1] |
| Molecular Weight | 765.85 g/mol | [1] |
| Chemical Name | (3aR,4S,7R,7aS)-2-(2-(2-(2-((4-(triphenylmethyl)piperazin-1-yl)oxy)ethoxy)ethoxy)ethyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | [2][3] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO |
Role in the Synthesis of Exon-Skipping PMO Conjugates
This compound plays a critical role as a linker in the solid-phase synthesis of phosphorodiamidate morpholino oligomer (PMO) conjugates. PMOs are synthetic antisense oligonucleotides that can bind to specific sequences of pre-mRNA and modulate splicing. The conjugation of a "tail" or linker moiety, such as the this compound, can enhance the therapeutic properties of the PMO.
The synthesis of a PMO conjugate using this compound typically involves the following key stages:
-
Solid-Phase Synthesis of the PMO: The PMO is assembled on a solid support in a stepwise manner, adding one morpholino subunit at a time.
-
Activation and Coupling of the EG3 Tail: The this compound is then coupled to the fully synthesized PMO. The "activation" of the EG3 tail ensures an efficient and specific reaction with a complementary functional group on the PMO, often an amine.
-
Cleavage and Deprotection: The PMO-EG3 conjugate is cleaved from the solid support, and all protecting groups are removed.
-
Purification: The final conjugate is purified to remove any unreacted reagents and byproducts.
The triethylene glycol (EG3) spacer provided by the linker can confer several advantageous properties to the final PMO conjugate, including:
-
Improved aqueous solubility: The hydrophilic nature of the PEG linker enhances the solubility of the often hydrophobic PMO.
-
Enhanced pharmacokinetic profile: PEGylation can increase the hydrodynamic radius of the molecule, reducing renal clearance and extending its circulation time in the body.
-
Reduced immunogenicity: The PEG linker can shield the PMO from the immune system, reducing the likelihood of an immune response.
Experimental Protocols
The following sections provide a generalized experimental protocol for the synthesis and characterization of an exon-skipping PMO conjugate utilizing this compound. Specific details may vary depending on the exact PMO sequence and the scale of the synthesis.
Synthesis of a PMO-EG3 Conjugate
This protocol outlines the key steps for the solid-phase synthesis of a PMO followed by the conjugation of the this compound.
Materials:
-
Controlled pore glass (CPG) solid support functionalized with the first morpholino subunit
-
Protected phosphorodiamidate morpholino monomers
-
Activating agents (e.g., dicyanoimidazole)
-
Capping reagent (e.g., acetic anhydride)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
This compound
-
Cleavage and deprotection solution (e.g., aqueous ammonia)
-
Solvents for washing (e.g., dichloromethane, acetonitrile)
Procedure:
-
PMO Synthesis:
-
The CPG support is loaded into a synthesizer column.
-
The synthesis cycle consists of four steps:
-
Deblocking: Removal of the 5'-protecting group of the resin-bound morpholino subunit.
-
Coupling: Addition of the next activated morpholino monomer.
-
Oxidation: Conversion of the phosphorodiamidate linkage to its stable form.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups.
-
-
This cycle is repeated until the desired PMO sequence is assembled.
-
-
Conjugation of this compound:
-
The terminal 5'-protecting group of the synthesized PMO is removed.
-
A solution of this compound and a suitable activating agent in an appropriate solvent is added to the synthesizer column.
-
The reaction is allowed to proceed for a specified time to ensure complete coupling.
-
The solid support is then thoroughly washed to remove excess reagents.
-
-
Cleavage and Deprotection:
-
The solid support is treated with the cleavage and deprotection solution to release the PMO-EG3 conjugate and remove all protecting groups.
-
-
Purification:
-
The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The fractions containing the pure product are collected and lyophilized.
-
Characterization of the PMO-EG3 Conjugate
The identity and purity of the synthesized PMO-EG3 conjugate are confirmed using a combination of analytical techniques.
Methods:
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is used to confirm the molecular weight of the final product.
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the conjugate.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The concentration of the PMO conjugate is determined by measuring its absorbance at 260 nm.
Visualizations
Experimental Workflow for PMO-EG3 Conjugate Synthesis
The following diagram illustrates the general workflow for the solid-phase synthesis of a PMO and its subsequent conjugation with this compound.
References
The Activated EG3 Tail: A Technical Guide to Enhancing Antisense Oligonucleotide Synthesis and Performance
For Immediate Release
A deep dive into the synthesis, benefits, and applications of 3'-triethylene glycol-modified antisense oligonucleotides for researchers, scientists, and drug development professionals.
In the rapidly evolving landscape of nucleic acid therapeutics, antisense oligonucleotides (ASOs) represent a powerful modality for targeting the genetic basis of diseases. Chemical modifications are paramount to overcoming the inherent challenges of stability, delivery, and efficacy of these synthetic nucleic acid drugs. Among these, the incorporation of a 3'-activated triethylene glycol (EG3) tail has emerged as a key strategy to enhance the therapeutic potential of ASOs. This technical guide provides a comprehensive overview of the activated EG3 tail, its synthesis, and its impact on the performance of antisense oligonucleotides.
The this compound: Structure and Function
The "this compound" refers to a triethylene glycol (TEG) moiety that has been modified into a phosphoramidite derivative, rendering it ready for incorporation into an oligonucleotide during solid-phase synthesis. The term "EG3" denotes the three ethylene glycol units that constitute the linker. The most common activated form is the DMT-triethyloxy-Glycol phosphoramidite, where a dimethoxytrityl (DMT) group protects the terminal hydroxyl group, and a phosphoramidite group enables its coupling to the growing oligonucleotide chain.
The primary functions of the EG3 tail are to act as a hydrophilic spacer and to improve the pharmacokinetic properties of the ASO. By introducing a flexible, non-nucleosidic linker at the 3'-terminus, the EG3 tail can sterically hinder the action of 3'-exonucleases, a major source of oligonucleotide degradation in biological systems.[1] This enhanced nuclease resistance prolongs the in vivo half-life of the ASO, leading to a more sustained therapeutic effect.
| Feature | Description | Reference |
| Chemical Name | DMT-triethyloxy-Glycol phosphoramidite | ChemGenes |
| Molecular Formula | C36H49N2O7P | ChemGenes |
| Function | 3'-Terminal Modifier, Hydrophilic Spacer, Nuclease Resistance | [1] |
| Activation | Phosphoramidite chemistry for solid-phase synthesis |
Advantages of Incorporating an EG3 Tail
The addition of a 3'-EG3 tail to an ASO offers several distinct advantages that are critical for the development of effective nucleic acid-based drugs.
Enhanced Nuclease Resistance
Unmodified oligonucleotides are rapidly degraded by nucleases present in serum and within cells. The EG3 tail, by virtue of its non-nucleosidic and flexible nature, provides a protective cap at the 3'-end of the ASO, significantly increasing its resistance to 3'-exonucleases.[1] While quantitative data directly comparing ASOs with and without a standalone EG3 tail is limited in publicly available literature, the principle of 3'-end modification for nuclease protection is well-established. For instance, various 3'-modifications have been shown to substantially increase oligonucleotide stability.
| Modification | Nuclease Resistance | Key Findings |
| 3'-Spacer | Increased resistance to 3'-exonucleases | Acts as a blocker for polymerase and nuclease activity.[1] |
| Phosphorothioate (PS) linkages | Increased resistance to endo- and exonucleases | Sulfur substitution for a non-bridging oxygen in the phosphate backbone. |
| 2'-O-Methoxyethyl (2'-MOE) | Increased nuclease resistance and binding affinity | A common modification in second-generation ASOs. |
Improved Pharmacokinetics and Biodistribution
Experimental Protocol: Synthesis of an EG3-Tailed Antisense Oligonucleotide
The synthesis of an ASO with a 3'-EG3 tail is achieved through standard automated solid-phase oligonucleotide synthesis using phosphoramidite chemistry. The process involves the sequential addition of nucleotide phosphoramidites to a growing chain attached to a solid support. The this compound is introduced in the final synthesis cycle.
Materials
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside of the ASO sequence
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U) with appropriate protecting groups
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Capping solutions (e.g., acetic anhydride and N-methylimidazole)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
DMT-triethyloxy-Glycol phosphoramidite (this compound)
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
-
Anhydrous acetonitrile
Synthesis Workflow
The synthesis proceeds through a series of repeated cycles, with the final step being the addition of the this compound.
Detailed Method
-
Preparation: The CPG solid support with the initial nucleoside is packed into a synthesis column and placed on the automated synthesizer. The phosphoramidites, including the this compound, and all necessary reagents are loaded onto the instrument.
-
Chain Elongation: The synthesizer executes a series of cycles, each consisting of deblocking, coupling, capping, and oxidation, to build the desired ASO sequence.
-
EG3 Tail Addition: After the final nucleotide has been added and deblocked, the this compound (DMT-triethyloxy-Glycol phosphoramidite) is introduced in the coupling step. A longer coupling time may be required for this non-nucleosidic phosphoramidite compared to standard nucleoside phosphoramidites.
-
Final Capping and Oxidation: A final capping and oxidation step are performed.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support and all protecting groups are removed by incubation with concentrated ammonium hydroxide at elevated temperature.
-
Purification: The crude EG3-tailed ASO is purified, typically by High-Performance Liquid Chromatography (HPLC), to isolate the full-length product.
Signaling Pathways and Therapeutic Applications
The specific signaling pathway targeted by an EG3-tailed ASO is determined by the ASO's nucleotide sequence, which is designed to be complementary to a specific mRNA target. The EG3 tail itself does not confer target specificity but rather enhances the overall performance of the ASO.
For example, an ASO designed to downregulate the expression of a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), would bind to TNF-α mRNA, leading to its degradation via RNase H-mediated cleavage. The presence of a 3'-EG3 tail would enhance the stability of this ASO, prolonging its inhibitory effect on the TNF-α signaling pathway.
Conclusion
The incorporation of an this compound at the 3'-terminus of antisense oligonucleotides is a valuable strategy for enhancing their therapeutic properties. By increasing nuclease resistance and potentially improving pharmacokinetic profiles, the EG3 tail contributes to the development of more stable and effective ASO-based drugs. The straightforward integration of the activated EG3 phosphoramidite into standard solid-phase synthesis protocols makes it an accessible and attractive modification for researchers and drug developers seeking to optimize their ASO candidates. As the field of nucleic acid therapeutics continues to advance, the strategic use of modifications like the EG3 tail will be instrumental in translating the promise of antisense technology into clinical reality.
References
Methodological & Application
Application Notes and Protocols for Oligomer Synthesis Using Activated EG3 Tail
For Researchers, Scientists, and Drug Development Professionals
Introduction
The "Activated EG3 Tail" is a triethylene glycol (EG3) linker functionalized for efficient incorporation into oligomer synthesis, particularly in the production of antisense oligonucleotides and other therapeutic nucleic acid analogs. Its hydrophilic nature can improve the solubility and pharmacokinetic properties of the final oligomer conjugate. These application notes provide a detailed protocol for the use of this compound in solid-phase oligomer synthesis, along with relevant data and workflow visualizations. This linker is notably used in the synthesis of exon-skipping oligomers, such as phosphorodiamidate morpholino oligomers (PMOs), for research in conditions like muscular dystrophy[1].
Data Presentation
While specific, comprehensive quantitative data for the coupling efficiency and final yield of oligomers synthesized using the this compound is not extensively published in a comparative format, the following table summarizes available information and typical expectations for solid-phase synthesis.
| Parameter | Value/Range | Remarks | Source |
| This compound Synthesis Yield | 70% | Yield for the preparation of the activated tail itself. | [2][3] |
| Resin Loading with EG3 Tail | 0.39-0.43 mmol/g | Typical loading for aminomethyl polystyrene resin. | [4] |
| Per-step Coupling Efficiency | >98% | This is a general target for efficient solid-phase oligonucleotide synthesis. Actual efficiency with the EG3 tail may vary. | General knowledge |
| Overall Yield of Crude Oligomer | Variable | Highly dependent on the length and sequence of the oligomer. | General knowledge |
| Purity of Crude Oligomer | Variable | Dependent on coupling efficiency at each step. Final purity is determined post-purification. | [4] |
Experimental Protocols
The following protocols are synthesized from standard solid-phase oligonucleotide synthesis procedures and information available on the use of PEG linkers and morpholino oligomers.
Resin Loading: Coupling of this compound to Solid Support
This protocol describes the initial step of attaching the this compound to a solid support, typically an aminofunctionalized resin like aminomethyl polystyrene.
Materials:
-
This compound
-
Aminomethyl polystyrene resin
-
Coupling agent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Capping solution (e.g., acetic anhydride and N-methylimidazole in THF)
-
Washing solvents (e.g., DMF, Dichloromethane - DCM)
Procedure:
-
Swell the aminomethyl polystyrene resin in DMF for 1-2 hours.
-
Dissolve the this compound (1.5 eq. relative to resin functionalization) in DMF.
-
Add the coupling agent (1.5 eq.) and DIPEA (3 eq.) to the this compound solution and pre-activate for 5-10 minutes.
-
Drain the DMF from the swollen resin and add the pre-activated EG3 Tail solution.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
To cap any unreacted amino groups on the resin, treat the resin with the capping solution for 30 minutes.
-
Wash the resin again with DMF (3x) and DCM (3x) and dry under vacuum.
-
Determine the loading of the EG3 Tail on the resin using a standard method such as the picric acid assay or by cleaving the tail from a small amount of resin and quantifying it.
Solid-Phase Oligomer Synthesis Cycle
This protocol outlines the iterative cycle for elongating the oligomer chain on the EG3 Tail-functionalized solid support. The example provided is for phosphoramidite chemistry, commonly used for DNA and RNA synthesis. For morpholino oligomers, specific protocols with morpholino subunits and different coupling chemistries should be followed[2][3].
Materials:
-
EG3 Tail-functionalized solid support
-
Protected nucleoside phosphoramidites (A, C, G, T/U)
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole - ETT)
-
Deblocking solution (e.g., 3% Trichloroacetic acid - TCA in DCM)
-
Capping solution (e.g., acetic anhydride and N-methylimidazole in THF)
-
Oxidizing solution (e.g., Iodine in THF/water/pyridine)
-
Washing solvent (e.g., Acetonitrile)
Synthesis Cycle (performed on an automated synthesizer):
-
Deblocking (Detritylation): Remove the 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleotide of the growing chain by treating the support with the deblocking solution.
-
Washing: Wash the support with acetonitrile to remove the deblocking solution and the cleaved DMT cation.
-
Coupling: Deliver the activated phosphoramidite (pre-mixed with the activator solution) to the support to react with the free 5'-hydroxyl group.
-
Washing: Wash the support with acetonitrile to remove unreacted phosphoramidite and activator.
-
Capping: Treat the support with the capping solution to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutations.
-
Washing: Wash the support with acetonitrile.
-
Oxidation: Oxidize the newly formed phosphite triester linkage to a more stable phosphate triester using the oxidizing solution.
-
Washing: Wash the support with acetonitrile.
-
Repeat this cycle for each subsequent nucleotide to be added to the sequence.
Cleavage and Deprotection
This protocol describes the final steps of cleaving the synthesized oligomer from the solid support and removing the protecting groups from the nucleobases and phosphate backbone.
Materials:
-
Oligomer-bound solid support
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide, or a mixture of ammonium hydroxide and methylamine - AMA)
-
Quenching solution (if applicable)
-
Buffer for purification (e.g., TEAA)
Procedure:
-
Transfer the oligomer-bound solid support from the synthesis column to a sealed reaction vial.
-
Add the cleavage and deprotection solution to the vial. The choice of reagent and reaction conditions (time and temperature) depends on the nature of the protecting groups used. For standard DNA synthesis, concentrated ammonium hydroxide at 55°C for 8-12 hours is common[5][6]. For more labile protecting groups, milder conditions or different reagents like AMA can be used for faster deprotection[7].
-
After the reaction is complete, cool the vial to room temperature.
-
Carefully transfer the supernatant containing the cleaved and deprotected oligomer to a new tube, leaving the solid support behind.
-
Wash the solid support with a small amount of fresh deprotection solution or water and combine the washes with the supernatant.
-
Dry the combined solution, for example, using a speed vacuum concentrator.
-
Resuspend the crude oligomer in an appropriate buffer for subsequent purification (e.g., by HPLC or gel electrophoresis).
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WO2017205880A1 - Processes for preparing phosphorodiamidate morpholino oligomers - Google Patents [patents.google.com]
- 3. WO2017205879A2 - Processes for preparing phosphorodiamidate morpholino oligomers - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Cleavage and Deprotection of 3'ddC Trityl-on DNA Oligos < Oligo Synthesis Resource [medicine.yale.edu]
- 6. Cleavage and Deprotection of Unmodified Trityl-On DNA Oligos < Oligo Synthesis Resource [medicine.yale.edu]
- 7. glenresearch.com [glenresearch.com]
Application Notes: Investigating Cellular Signaling with Activated EG3 Tail
Introduction
The Epidermal Growth Factor Receptor 3 (EG3) is a putative receptor tyrosine kinase (RTK) implicated in critical cellular processes such as proliferation, differentiation, and survival.[1][2] Dysregulation of RTK signaling is a common hallmark of various cancers, often driven by mutations that lead to constitutive, ligand-independent activation.[1][3] The "Activated EG3 Tail" is an engineered construct representing the constitutively active intracellular tyrosine kinase domain of the EG3 receptor. This construct allows for the direct study of downstream signaling events without the need for extracellular ligand stimulation, making it an invaluable tool for researchers in oncology and drug development.
Expression of the this compound in mammalian cell cultures is expected to persistently activate downstream signaling pathways, primarily the Ras/MAPK (ERK) and PI3K/Akt cascades.[4][5][6] These pathways are central regulators of cell cycle progression and apoptosis, respectively.[4] These application notes provide a comprehensive experimental framework for characterizing the functional consequences of this compound expression in cell cultures.
Principle of Activation
In normal RTKs, ligand binding to the extracellular domain induces receptor dimerization, which in turn activates the intracellular kinase domains.[1][2] These kinases then trans-phosphorylate each other on specific tyrosine residues. The resulting phosphotyrosine sites act as docking platforms for various downstream signaling proteins containing SH2 or PTB domains, thereby initiating intracellular signaling cascades.[1][6] The this compound construct mimics the kinase-active state, bypassing the need for ligand-induced dimerization and leading to constitutive signaling.
Key Signaling Pathways
The primary signaling pathways anticipated to be activated by the EG3 Tail are:
-
MAPK/ERK Pathway: This cascade is a central regulator of cell proliferation and differentiation. Activation typically proceeds through Ras, Raf, MEK, and finally ERK, which translocates to the nucleus to regulate transcription factors.[1]
-
PI3K/Akt Pathway: This pathway is a critical mediator of cell survival, growth, and metabolism. Activated PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt, which in turn phosphorylates a host of substrates to inhibit apoptosis and promote growth.[4][6]
Below is a diagram illustrating the hypothetical signaling cascade initiated by the this compound.
Caption: Hypothetical EG3 signaling pathway.
Experimental Design and Protocols
A logical workflow is essential for characterizing the effects of the this compound. The following diagram outlines a typical experimental progression.
Caption: General experimental workflow.
Protocol 1: Cell Proliferation (MTT Assay)
This assay measures cell viability based on the metabolic activity of mitochondria.[7][8] Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]
Materials:
-
96-well cell culture plates
-
Cells transfected with control vector or this compound
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[7]
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed transfected cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Include wells with medium only for background control.
-
Incubation: Culture the cells for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT stock solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[9]
-
Solubilization: Add 100 µL of solubilization solution to each well.
-
Incubation for Solubilization: Incubate the plate for 4 hours at 37°C (or overnight at room temperature in the dark) on an orbital shaker to fully dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[7]
Protocol 2: Apoptosis Detection (Annexin V Staining)
This flow cytometry-based assay identifies apoptotic cells.[10][11] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[12] Propidium Iodide (PI) is used as a viability dye to distinguish early apoptotic (Annexin V+/PI-) from late apoptotic/necrotic cells (Annexin V+/PI+).
Materials:
-
6-well cell culture plates
-
Transfected cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Collection: After 48 hours of incubation, harvest both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.[11]
-
Washing: Wash the cells twice with cold PBS.[11]
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with distilled water. Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[10]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10][12][13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[13]
Protocol 3: Western Blot for Pathway Activation
Western blotting is used to detect the phosphorylation status of key signaling proteins, such as ERK (p44/42 MAPK) and Akt, which indicates pathway activation.
Materials:
-
Transfected cells
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) reagents
Procedure:
-
Protein Extraction: Lyse cells on ice with lysis buffer. Clear the lysate by centrifugation and determine the protein concentration using a BCA assay.
-
Sample Preparation: Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.[4]
-
SDS-PAGE: Load 20-30 µg of protein per lane and separate using SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer.[4]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[4]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[4]
-
Detection: After further washing, apply ECL reagents and visualize the bands using a chemiluminescence imaging system.[14]
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total ERK, total Akt, and a loading control like β-actin.[4]
Data Presentation
Quantitative data should be presented in a clear, tabular format to facilitate comparison between experimental groups. Below are examples of how to structure the results from the described protocols.
Table 1: Effect of this compound on Cell Proliferation (MTT Assay) Absorbance values are represented as mean ± standard deviation (n=3). Fold change is relative to the Control Vector at 24h.
| Group | 24h (OD 570nm) | Fold Change | 48h (OD 570nm) | Fold Change | 72h (OD 570nm) | Fold Change |
| Control Vector | 0.35 ± 0.04 | 1.00 | 0.72 ± 0.06 | 2.06 | 1.15 ± 0.09 | 3.29 |
| This compound | 0.51 ± 0.05 | 1.46 | 1.35 ± 0.11 | 3.86 | 2.42 ± 0.18 | 6.91 |
| EG3 Tail + Inhibitor | 0.38 ± 0.03 | 1.09 | 0.79 ± 0.07 | 2.26 | 1.21 ± 0.10 | 3.46 |
Table 2: Effect of this compound on Apoptosis (Annexin V Assay) Data are presented as the percentage of cells in each quadrant (mean ± SD, n=3).
| Group | Viable (AnV-/PI-) | Early Apoptotic (AnV+/PI-) | Late Apoptotic/Necrotic (AnV+/PI+) |
| Control Vector | 94.2% ± 1.5% | 3.1% ± 0.8% | 2.7% ± 0.5% |
| This compound | 97.5% ± 0.9% | 1.2% ± 0.4% | 1.3% ± 0.3% |
| EG3 Tail + Inhibitor | 93.8% ± 1.8% | 3.5% ± 0.9% | 2.7% ± 0.6% |
Table 3: Quantification of Downstream Signaling (Western Blot) Values represent the densitometric ratio of phosphorylated protein to total protein, normalized to the Control Vector group (mean ± SD, n=3).
| Group | p-ERK / Total ERK Ratio | p-Akt / Total Akt Ratio |
| Control Vector | 1.00 ± 0.12 | 1.00 ± 0.15 |
| This compound | 4.85 ± 0.41 | 5.21 ± 0.53 |
| EG3 Tail + Inhibitor | 1.23 ± 0.18 | 1.35 ± 0.20 |
References
- 1. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]
- 2. Growth Factors for Cell Culture | Bio-Techne [bio-techne.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]
- 6. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. atcc.org [atcc.org]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. kumc.edu [kumc.edu]
- 14. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Exon-Skipping Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo application of antisense oligonucleotides, such as phosphorodiamidate morpholino oligomers (PMOs), which are synthesized using components like Activated EG3 Tail. The primary application discussed is exon skipping for the potential treatment of Duchenne muscular dystrophy (DMD).
Introduction to Exon Skipping for Duchenne Muscular Dystrophy
Duchenne muscular dystrophy is a severe genetic disorder caused by mutations in the DMD gene, which disrupt the reading frame and prevent the production of a functional dystrophin protein. The absence of dystrophin leads to progressive muscle degeneration.[1][2] Exon skipping is a therapeutic strategy that uses antisense oligonucleotides to modulate the splicing of pre-mRNA, effectively "hiding" a specific exon from the cellular splicing machinery.[1][3] This restores the reading frame, allowing for the production of a shorter but still functional dystrophin protein, akin to that seen in the milder Becker muscular dystrophy.[4][5]
Phosphorodiamidate morpholino oligomers (PMOs) are a class of antisense oligonucleotides that have shown promise in this area and are the basis for several approved therapies.[5][6] The chemical synthesis of these complex molecules involves the use of activated building blocks, and while "this compound" is not a standalone therapeutic, it represents the type of chemical moiety used to construct these therapeutic oligonucleotides.
Principle of Action and In Vivo Models
The primary in vivo model for studying exon skipping in DMD is the mdx mouse.[1][2] This mouse model has a nonsense mutation in exon 23 of the murine Dmd gene, which leads to a lack of dystrophin protein and a phenotype that mimics human DMD.[1] By administering PMOs designed to skip exon 23, researchers can restore dystrophin expression and evaluate the therapeutic potential of the treatment.
Data Presentation: Quantitative Outcomes of In Vivo PMO Studies
The efficacy of exon-skipping PMOs in vivo is assessed through various quantitative measures. The tables below summarize representative data from preclinical studies in the mdx mouse model.
Table 1: Dystrophin Protein Restoration in Skeletal and Cardiac Muscle of mdx Mice Following Systemic PMO Administration
| PMO Dose and Regimen | Administration Route | Muscle Type | Dystrophin Level (% of Wild-Type) | Reference |
| 50 mg/kg (single dose) | Intravenous (IV) | Quadriceps | ~4% | [7] |
| 50 mg/kg (4 weekly doses) | Intravenous (IV) | Tibialis Anterior | Significant increase in positive fibers | [2] |
| 5 mg/kg (4 weekly doses) | Intravenous (IV) | Various skeletal muscles | Significant dystrophin expression | [3] |
| 30 mg/kg (bi-weekly for 3 months) | Intravenous (IV) | Skeletal Muscle | Near-normal levels | [8] |
| 30 mg/kg (bi-weekly for 3 months) | Intravenous (IV) | Cardiac Muscle | 94% of fibers positive, 58% of normal levels | [8] |
| 80 mg/kg pPMO (single dose) | Intravenous (IV) | Skeletal Muscle | Up to 68% | [5] |
| 80 mg/kg pPMO (single dose) | Intravenous (IV) | Heart | 41% | [5] |
*pPMO refers to a peptide-conjugated PMO designed for enhanced delivery.
Table 2: Histological and Functional Improvements in mdx Mice Treated with PMOs
| Treatment Regimen | Outcome Measure | Result | Reference |
| 5 mg/kg or 50 mg/kg (2 or 5 cycles of 4 weekly IV injections) | Percentage of centrally nucleated fibers | General decrease, indicating reduced muscle degeneration | [2] |
| 200 mg/kg total dose (multiple IV injections) | Cross-sectional area of muscle fibers | Significant improvement | [3] |
| 200 mg/kg total dose (multiple IV injections) | Dystrophin-associated protein complex expression | Significant improvement | [3] |
| 40 and 80 mg/kg pPMO (single dose) | Muscle function and strength | Improvement | [5] |
Experimental Protocols
Protocol 1: Systemic Administration of PMO in mdx Mice via Tail Vein Injection
Objective: To deliver PMOs systemically to induce widespread dystrophin expression in the muscles of mdx mice.
Materials:
-
mdx mice (typically 4-6 weeks of age)
-
PMO targeting mouse dystrophin exon 23
-
Sterile, pyrogen-free 0.9% saline
-
Mouse restrainer
-
29-31 gauge insulin syringes
Procedure:
-
Preparation of PMO Solution:
-
Dissolve the PMO in sterile 0.9% saline to the desired concentration (e.g., for a 5 mg/kg dose in a 20g mouse, a 100 µL injection volume would require a 1 mg/mL solution).
-
Ensure the solution is fully dissolved and at room temperature before injection.
-
-
Animal Preparation:
-
Weigh the mouse to calculate the precise injection volume.
-
Warm the mouse under a heat lamp for a few minutes to dilate the tail veins, making injection easier.
-
-
Injection:
-
Place the mouse in a suitable restrainer.
-
Clean the tail with an alcohol wipe.
-
Visualize one of the lateral tail veins.
-
Carefully insert the needle, bevel up, into the vein. A successful insertion is often indicated by a small flash of blood in the hub of the needle.
-
Slowly inject the PMO solution. If significant resistance is met or a blister forms, the needle is not in the vein. Withdraw and re-attempt.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
-
Dosing Regimen:
-
Post-Procedure Monitoring:
-
Monitor the mice for any adverse reactions immediately following the injection and regularly throughout the study.
-
Tissues are typically harvested for analysis 2 to 8 weeks after the final injection.[3]
-
Protocol 2: Assessment of Dystrophin Restoration by Western Blot
Objective: To quantify the amount of restored dystrophin protein in muscle tissue lysates.
Materials:
-
Muscle tissue (e.g., quadriceps, heart) harvested from treated and control mice
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against dystrophin
-
Loading control primary antibody (e.g., vinculin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize snap-frozen muscle tissue in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-dystrophin antibody overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Detection and Quantification:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensity for dystrophin and the loading control. Normalize the dystrophin signal to the loading control and compare to a wild-type control sample to determine the percentage of dystrophin restoration.
-
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for in vivo evaluation of exon-skipping PMOs in the mdx mouse model.
Caption: Signaling pathway downstream of restored dystrophin expression.
Signaling Pathways and Mechanism of Action
The restoration of dystrophin re-establishes the crucial link between the internal actin cytoskeleton and the extracellular matrix via the dystrophin-glycoprotein complex (DGC).[9] This mechanical stabilization is critical, but the DGC also serves as a signaling hub.[9] Its integrity is essential for localizing signaling molecules, such as neuronal nitric oxide synthase (nNOS), to the sarcolemma. The loss of dystrophin leads to the mislocalization of nNOS and the activation of aberrant signaling pathways, including those involving NF-κB and MAPK, which contribute to inflammation and fibrosis.[9][10] Furthermore, dystrophin deficiency has been shown to impact cell polarity and the function of satellite cells (muscle stem cells), potentially through pathways like Notch signaling, thereby impairing muscle regeneration.[11] Restoring dystrophin expression helps to normalize these signaling cascades, leading to improved sarcolemmal integrity, reduced muscle damage, and better overall muscle health.[9]
References
- 1. Antisense mediated exon skipping therapy for duchenne muscular dystrophy (DMD) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic Systemic Therapy With Low-dose Morpholino Oligomers Ameliorates the Pathology and Normalizes Locomotor Behavior in mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dosing regimen has a significant impact on the efficiency of morpholino oligomer-induced exon skipping in mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Good news for the mdx mouse community: Improved dystrophin restoration after skipping mouse dystrophin exon 23 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exon Skipping Therapy Using Phosphorodiamidate Morpholino Oligomers in the mdx52 Mouse Model of Duchenne Muscular Dystrophy | Springer Nature Experiments [experiments.springernature.com]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Therapeutic Targeting of Signaling Pathways in Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. osuchildrensmusclegroup.org [osuchildrensmusclegroup.org]
- 11. Implications of notch signaling in duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Phosphorodiamidate Morpholino Oligomers (PMOs) with an Activated EG3 Tail
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorodiamidate Morpholino Oligomers (PMOs) are synthetic antisense oligonucleotides that have garnered significant attention in research and therapeutic development due to their high specificity, stability, and low toxicity. A key modification to enhance the pharmacokinetic properties of PMOs is the conjugation of a triethylene glycol (EG3) tail. This modification improves solubility and can influence the biodistribution of the oligomer. These application notes provide detailed protocols for the synthesis of PMOs incorporating an activated EG3 tail, intended for professionals in drug development and molecular biology research.
Mechanism of Action
PMOs function via a steric-blocking mechanism. By binding to a specific sequence of target RNA, they can physically obstruct the translational machinery or modulate pre-mRNA splicing, thereby altering protein expression. This is distinct from other antisense technologies that often induce RNA degradation. The addition of an EG3 tail does not alter this fundamental mechanism but enhances the drug-like properties of the PMO.
Experimental Protocols
The synthesis of EG3-tailed PMOs is a multi-step process involving the preparation of an this compound, its loading onto a solid support, and the subsequent automated or manual synthesis of the PMO chain.
Protocol 1: Preparation of this compound
This protocol outlines the synthesis of the this compound, which is subsequently used for solid-phase PMO synthesis. The synthesis involves a multi-step chemical process.
Materials:
-
Starting materials for EG3 tail synthesis (as described in relevant patents)
-
Appropriate solvents (e.g., Dichloromethane (DCM), N-methyl-2-pyrrolidone (NMP))
-
Reagents for activation (e.g., phenyl chloroformate, potassium carbonate)
Procedure:
-
Synthesis of the EG3 tail precursor: The synthesis begins with the preparation of a trityl-protected piperazine derivative which is then reacted with the EG3 linker.
-
Activation of the EG3 Tail: The terminal hydroxyl group of the EG3 tail is activated to facilitate its coupling to the solid support. A common method involves the formation of a carbamate or a similar reactive group. A 70% yield has been reported for the synthesis of the this compound from its precursor compound.[1][2][3]
-
Purification: The this compound is purified using standard chromatography techniques to ensure high purity before its use in solid-phase synthesis.
Protocol 2: Loading of this compound onto Solid Support
This protocol describes the covalent attachment of the this compound to an aminomethyl polystyrene solid support.
Materials:
-
Aminomethyl polystyrene resin
-
This compound
-
N-ethylmorpholine (NEM)
-
1,3-dimethyl-2-imidazolidinone (DMI)
-
Dichloromethane (DCM)
-
Neutralization Solution (e.g., 10% NEM in 1:1 DCM/isopropanol)
-
Capping solution (e.g., Benzoic anhydride and NEM in NMP)
Procedure:
-
Resin Swelling: Swell the aminomethyl polystyrene resin in a suitable solvent like NMP.
-
Resin Washing: Wash the resin sequentially with DCM and Neutralization Solution.
-
Coupling of this compound: Prepare a solution of the this compound and NEM in DMI. Add this solution to the washed resin and stir for approximately 3 hours at room temperature.[4]
-
Washing: After the coupling reaction, drain the solution and wash the resin thoroughly with Neutralization Solution and DCM.
-
Capping: To block any unreacted amino groups on the resin, treat the resin with a capping solution (e.g., a solution of benzoic anhydride and NEM in NMP) for 15 minutes.
-
Final Washes: Wash the resin with Neutralization Solution followed by DCM and 30% TFE/DCM to prepare it for PMO synthesis.
Protocol 3: Solid-Phase Synthesis of the PMO Chain
This protocol outlines the iterative cycle for elongating the PMO chain on the EG3-tail-loaded solid support. The synthesis is typically performed on an automated synthesizer.
Materials:
-
EG3-tail-loaded resin
-
Trityl-protected phosphoramido chloridate morpholino monomers
-
Deblocking solution (e.g., 4-cyanopyridine in DCM/trifluoroethanol)
-
Neutralization solution (e.g., tertiary amines in DCM/isopropanol mixtures)
-
Coupling solution (e.g., morpholino subunit and a tertiary amine base in DMI)
-
Cleavage and deprotection solution (e.g., aqueous ammonia)
Synthesis Cycle:
-
Deblocking (Detritylation): The trityl protecting group from the 3'-terminal amine of the growing PMO chain is removed using the deblocking solution.
-
Neutralization: The resin is washed with the neutralization solution to neutralize the 3'-amine, preparing it for the next coupling step.
-
Coupling: The next trityl-protected phosphoramido chloridate morpholino monomer is added in the coupling solution to be coupled to the deprotected 3'-amine of the resin-bound oligomer.
-
Capping (Optional): A capping step can be included after coupling to block any unreacted amines.
-
Iteration: This cycle of deblocking, neutralization, and coupling is repeated until the desired PMO sequence is synthesized.
Protocol 4: Cleavage, Deprotection, and Purification
This final protocol describes the release of the synthesized PMO from the solid support and the removal of protecting groups.
Materials:
-
Resin-bound PMO
-
Cleavage and deprotection solution (e.g., concentrated aqueous ammonia)
-
Purification system (e.g., HPLC)
Procedure:
-
Cleavage and Deprotection: The resin is treated with the cleavage and deprotection solution (e.g., aqueous ammonia) at an elevated temperature to cleave the PMO from the solid support and remove the base and phosphate protecting groups.
-
Purification: The crude PMO is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate the full-length product.
Data Presentation
Table 1: Reagents for Solid-Phase PMO Synthesis
| Step | Reagent/Solution | Purpose |
| Deblocking | 4-cyanopyridine in Dichloromethane/Trifluoroethanol (DCM/TFE) | Removes the trityl protecting group from the 3'-amine. |
| Neutralization | Tertiary amines in Dichloromethane/Isopropanol (DCM/IPA) | Neutralizes the 3'-amine for the subsequent coupling reaction. |
| Coupling | Trityl-protected phosphoramido chloridate monomer in 1,3-dimethyl-2-imidazolidinone (DMI) with a tertiary amine base | Couples the next monomer to the growing PMO chain. |
| Capping | Benzoic anhydride and N-ethylmorpholine (NEM) in N-methyl-2-pyrrolidone (NMP) | Blocks unreacted amino groups to prevent the formation of failure sequences. |
| Cleavage & Deprotection | Concentrated aqueous ammonia | Cleaves the PMO from the solid support and removes protecting groups. |
Table 2: Reported Synthesis Parameters and Outcomes
| Parameter | Value/Observation | Reference |
| EG3 Tail Synthesis | ||
| Yield of this compound | 70% from precursor compound | [1][2][3] |
| PMO Synthesis | ||
| Coupling Time (Automated Fast-Flow) | Reduced by up to 22-fold compared to previous methods. | [5] |
| Overall Yield (20-mer PMO) | Greater than 20% for longer sequences like a 30-mer. | [6] |
| Purity (Crude) | Optimized automated fast-flow synthesis can yield high crude purity. | [5] |
Visualizations
Diagram 1: Synthesis Workflow of EG3-Tailed PMOs
Caption: Workflow for the synthesis of EG3-tailed phosphorodiamidate morpholino oligomers.
Diagram 2: Mechanism of Action of PMOs
Caption: Steric-blocking mechanism of action of phosphorodiamidate morpholino oligomers.
References
- 1. WO2017205880A1 - Processes for preparing phosphorodiamidate morpholino oligomers - Google Patents [patents.google.com]
- 2. WO2017205879A2 - Processes for preparing phosphorodiamidate morpholino oligomers - Google Patents [patents.google.com]
- 3. WO2017205513A1 - Processes for preparing phosphorodiamidate morpholino oligomers - Google Patents [patents.google.com]
- 4. WO2019060862A1 - Processes for preparing phosphorodiamidate morpholino oligomers via fast-flow synthesis - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: A Step-by-Step Guide to Activated EG3 Tail Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and drug development. A frequent objective is the modification of proteins, oligonucleotides, or other biomolecules to enhance their therapeutic properties, facilitate their delivery, or enable their detection. The "Activated EG3 Tail" is a chemical modification reagent designed to attach a triethylene glycol (EG3) moiety to a target molecule. This process, often referred to as PEGylation, can improve the solubility, stability, and pharmacokinetic profile of the conjugated biomolecule.
These application notes provide a detailed, step-by-step protocol for the conjugation of an this compound to a primary amine-containing molecule. The this compound is presumed to contain an N-hydroxysuccinimide (NHS) ester, a widely used amine-reactive functional group that forms a stable amide bond with primary amines.[1][2][3][4][5] This protocol is designed to be a general guideline and may require optimization for specific applications.
Principle of the Reaction
The conjugation of an this compound (EG3-NHS ester) to a biomolecule containing a primary amine (e.g., the N-terminus of a protein or the side chain of a lysine residue) proceeds via a nucleophilic acyl substitution reaction. The primary amine on the biomolecule attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).[1][2][3] The reaction is typically carried out in a slightly alkaline buffer (pH 7.2-8.5) to ensure that the primary amine is deprotonated and thus more nucleophilic.[2][5]
Experimental Protocols
Materials and Equipment
-
This compound (EG3-NHS ester)
-
Biomolecule with a primary amine: (e.g., protein, amine-modified oligonucleotide)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate Buffer (pH 8.3) or 0.1 M Phosphate Buffer (pH 7.2-7.5). Avoid buffers containing primary amines such as Tris.[2]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) [1][3]
-
Quenching Solution: 1 M Tris-HCl (pH 8.0) or 1 M Glycine
-
Purification System: Size-exclusion chromatography (e.g., Sephadex G-25 column), dialysis, or tangential flow filtration (TFF) system.[2][6]
-
Analytical Equipment: UV-Vis spectrophotometer, SDS-PAGE system (for proteins), or HPLC system (for oligonucleotides) for characterization.
-
Standard laboratory equipment (pipettes, microcentrifuge tubes, rotator, etc.)
Experimental Workflow Diagram
Caption: Experimental workflow for this compound conjugation.
Step-by-Step Protocol
1. Preparation of Biomolecule
1.1. Ensure the biomolecule is in an amine-free buffer. If the stock solution contains Tris or other primary amine-containing buffers, perform a buffer exchange into the Reaction Buffer using dialysis, a desalting column, or TFF.[2]
1.2. Adjust the concentration of the biomolecule to a working concentration (typically 1-10 mg/mL) in the Reaction Buffer.
2. Preparation of this compound Solution
2.1. Allow the vial of this compound (EG3-NHS ester) to equilibrate to room temperature before opening to prevent moisture condensation.
2.2. Immediately before use, dissolve the required amount of this compound in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[1][3] The volume of the organic solvent should not exceed 10% of the final reaction volume to avoid denaturation of the biomolecule.
3. Conjugation Reaction
3.1. Add the calculated volume of the this compound stock solution to the biomolecule solution while gently vortexing or stirring. A typical starting point is a 10- to 20-fold molar excess of the EG3-NHS ester to the biomolecule.[7]
3.2. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[4] Protect from light if the biomolecule is light-sensitive.
4. Quenching the Reaction
4.1. To stop the reaction and consume any unreacted EG3-NHS ester, add the Quenching Solution to a final concentration of 50-100 mM.
4.2. Incubate for 30 minutes at room temperature.
5. Purification of the Conjugate
5.1. Remove the unreacted this compound, NHS, and quenching agent from the conjugate using a suitable purification method.
- For proteins: Size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against an appropriate storage buffer is recommended.[2]
- For oligonucleotides: Ethanol precipitation or HPLC purification can be employed.[6][8]
6. Characterization of the Conjugate
6.1. Determine the concentration of the purified conjugate using a UV-Vis spectrophotometer.
6.2. Assess the success of the conjugation and the purity of the product.
- For proteins: Analyze by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the protein.
- For oligonucleotides: Analyze by HPLC or mass spectrometry.
Quantitative Data Summary
The following table provides a summary of the key quantitative parameters for the this compound conjugation protocol. These values may require optimization for specific biomolecules and applications.
| Parameter | Recommended Range | Notes |
| Biomolecule Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Reaction Buffer pH | 7.2 - 8.5 | A pH of 8.3 is often optimal for NHS ester reactions.[1][2] |
| Molar Ratio (EG3-NHS:Biomolecule) | 5:1 to 25:1 | The optimal ratio depends on the number of available primary amines and the desired degree of labeling. |
| Reaction Time | 1 - 2 hours at RT or overnight at 4°C | Longer incubation times may be necessary for less reactive biomolecules.[4] |
| Reaction Temperature | 4°C to Room Temperature | Room temperature is generally sufficient. |
| Quenching Agent Concentration | 50 - 100 mM | Ensures complete termination of the reaction. |
Signaling Pathway Diagram
While this protocol describes a chemical conjugation process rather than a biological signaling pathway, a logical diagram illustrating the reaction chemistry can be created.
Caption: Chemical reaction pathway for this compound conjugation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - pH of the reaction buffer is too low.- Presence of amine-containing buffers.- Hydrolysis of the this compound. | - Ensure the reaction buffer pH is between 7.2 and 8.5.- Perform buffer exchange to an amine-free buffer.- Use freshly prepared this compound solution. |
| Precipitation of Biomolecule | - High concentration of organic solvent.- The biomolecule is not stable under the reaction conditions. | - Keep the volume of DMF/DMSO below 10% of the total reaction volume.- Perform the reaction at a lower temperature (4°C). |
| Multiple Conjugation Products | - High molar excess of this compound. | - Reduce the molar ratio of EG3-NHS ester to the biomolecule. |
Conclusion
This protocol provides a robust and reproducible method for the conjugation of an this compound to primary amine-containing biomolecules. By carefully controlling the reaction conditions, researchers can achieve efficient and specific modification of their molecules of interest, thereby enhancing their properties for a wide range of research, diagnostic, and therapeutic applications. As with any bioconjugation reaction, optimization of the protocol for the specific biomolecule is recommended to achieve the desired outcome.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Protocol: Succinimidyl Ester Labeling of Protein Amines - Biotium [biotium.com]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. glenresearch.com [glenresearch.com]
- 5. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]
- 6. RNA aptamers and spiegelmers: synthesis, purification, and post-synthetic PEG conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. abpbio.com [abpbio.com]
Application Notes and Protocols for Activated EG3 Tail in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Activated EG3 Tail in the synthesis of phosphorodiamidate morpholino oligomers (PMOs) and their subsequent application in molecular biology, particularly for exon skipping in Duchenne muscular dystrophy (DMD) research.
Introduction to this compound
This compound is a triethylene glycol (PEG) linker designed for covalent conjugation to the 3' terminus of antisense oligonucleotides, such as PMOs. This modification enhances the solubility and pharmacokinetic properties of the resulting oligomer. PMOs are synthetic molecules that can be designed to bind to specific pre-messenger RNA (pre-mRNA) sequences, thereby modulating splicing. A primary application is in exon skipping, a therapeutic strategy for DMD, where targeted PMOs can restore the reading frame of the dystrophin gene, leading to the production of a truncated but functional dystrophin protein.
Application Note 1: Solid-Phase Synthesis of a PMO with this compound
This protocol outlines the manual solid-phase synthesis of a PMO with a 3'-EG3 tail. The process involves the sequential addition of activated morpholino monomers to a growing chain attached to a solid support, starting with the coupling of the this compound.
Experimental Protocol: PMO Synthesis
-
Resin Preparation:
-
Swell aminomethyl polystyrene resin in N-methyl-2-pyrrolidone (NMP) for at least 2 hours.
-
Wash the resin extensively with dichloromethane (DCM).
-
-
This compound Coupling:
-
Prepare a solution of this compound and a non-nucleophilic base such as N-ethylmorpholine (NEM) in a suitable solvent like dimethylformamide (DMF) or NMP.
-
Add the this compound solution to the prepared resin and allow it to react for 2-4 hours at room temperature with gentle agitation.
-
Wash the resin with NMP and DCM to remove unreacted reagents.
-
-
PMO Chain Elongation (Iterative Cycle):
-
Deprotection: Remove the trityl protecting group from the terminal amine of the resin-bound EG3 tail by treating it with a solution of 3% trichloroacetic acid (TCA) in DCM for 5-10 minutes.
-
Wash the resin with a neutralization solution (e.g., 5% diisopropylethylamine in DCM) and then with DCM.
-
Coupling: Dissolve the desired activated phosphorodiamidate morpholino monomer and NEM in a suitable solvent and add it to the resin. Allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin with NMP and DCM.
-
Capping (Optional but Recommended): To block any unreacted amines, treat the resin with a capping solution (e.g., acetic anhydride and NEM in DCM) for 30 minutes.
-
Wash the resin with DCM.
-
Repeat this elongation cycle for each subsequent monomer until the desired PMO sequence is synthesized.
-
-
Cleavage and Deprotection:
-
After the final elongation cycle, wash the resin thoroughly with DCM and dry it under vacuum.
-
Cleave the PMO from the resin and remove the base-protecting groups by incubating the resin in concentrated aqueous ammonia at 55°C for 12-16 hours.
-
Filter the solution to remove the resin beads and collect the filtrate containing the crude PMO-EG3 conjugate.
-
Application Note 2: Purification and Characterization of PMO-EG3 Conjugates
Crude PMO-EG3 conjugates require purification to remove truncated sequences and other impurities. High-performance liquid chromatography (HPLC) is a standard method for this purpose. The purified product is then characterized to confirm its identity and purity.
Experimental Protocol: Purification and Characterization
-
Purification by HPLC:
-
Dissolve the crude PMO-EG3 conjugate in an appropriate aqueous buffer.
-
Purify the conjugate using reverse-phase HPLC (RP-HPLC) or ion-exchange HPLC (IEX-HPLC).
-
For RP-HPLC, use a C18 column with a gradient of acetonitrile in an aqueous buffer (e.g., triethylammonium acetate).
-
For IEX-HPLC, use a suitable anion-exchange column with a salt gradient (e.g., NaCl or NaBr).
-
Collect fractions corresponding to the full-length product peak.
-
Desalt the purified fractions using a suitable method (e.g., size-exclusion chromatography or dialysis).
-
Lyophilize the desalted product to obtain a pure powder.
-
-
Characterization by Mass Spectrometry:
-
Confirm the molecular weight of the purified PMO-EG3 conjugate using mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
The observed molecular weight should match the calculated theoretical mass of the desired product.
-
Data Presentation: PMO-EG3 Conjugate Characterization
| Parameter | Method | Expected Result |
| Purity | RP-HPLC | >95% |
| Identity | ESI-MS | Observed MW = Theoretical MW ± 1 Da |
Application Note 3: In Vitro Evaluation of Exon Skipping
The biological activity of the synthesized PMO-EG3 conjugate is assessed by its ability to induce exon skipping in a relevant cell culture model, such as myoblasts derived from a DMD patient with a specific mutation amenable to exon skipping.
Experimental Protocol: In Vitro Exon Skipping Assay
-
Cell Culture and Treatment:
-
Culture DMD patient-derived myoblasts in appropriate growth medium.
-
Induce differentiation into myotubes.
-
Treat the myotubes with the purified PMO-EG3 conjugate at various concentrations (e.g., 1-20 µM) for 24-48 hours. Include an untreated control.
-
-
RNA Extraction and RT-PCR:
-
Harvest the myotubes and extract total RNA.
-
Perform reverse transcription PCR (RT-PCR) using primers that flank the target exon.
-
Amplify the cDNA for a sufficient number of cycles.
-
-
Analysis of Exon Skipping:
-
Analyze the RT-PCR products by agarose gel electrophoresis or a capillary electrophoresis system.
-
The un-skipped transcript will produce a larger PCR product, while the skipped transcript will yield a smaller product.
-
Quantify the intensity of the bands corresponding to the skipped and un-skipped products to determine the percentage of exon skipping.
-
Data Presentation: In Vitro Exon Skipping Efficiency
| PMO-EG3 Concentration (µM) | Exon Skipping (%) |
| 0 (Control) | 0 |
| 1 | 15 ± 3 |
| 5 | 45 ± 5 |
| 10 | 70 ± 6 |
| 20 | 85 ± 4 |
Application Note 4: In Vivo Assessment in the mdx Mouse Model
To evaluate the therapeutic potential of the PMO-EG3 conjugate, in vivo studies are conducted in a relevant animal model, such as the mdx mouse, which has a nonsense mutation in the dystrophin gene.
Experimental Protocol: In Vivo Assessment
-
Animal Dosing:
-
Administer the PMO-EG3 conjugate to mdx mice via a suitable route (e.g., intravenous or subcutaneous injection).
-
Include a control group of mdx mice treated with a vehicle (e.g., saline).
-
A typical dosing regimen might be weekly injections for 4-8 weeks.
-
-
Tissue Collection and Protein Extraction:
-
At the end of the treatment period, euthanize the mice and collect relevant muscle tissues (e.g., gastrocnemius, tibialis anterior, diaphragm, heart).
-
Extract total protein from the muscle tissues.
-
-
Western Blot for Dystrophin Restoration:
-
Determine the total protein concentration of the extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for dystrophin, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detect the dystrophin protein band and quantify its intensity relative to a loading control (e.g., vinculin or α-actinin) and a wild-type mouse muscle sample.
-
-
Functional Assessment (e.g., Grip Strength Test):
-
Before and after the treatment period, assess the muscle function of the mice using a grip strength meter.
-
Record the peak force generated by the forelimbs.
-
Compare the change in grip strength between the treated and control groups.
-
Data Presentation: In Vivo Dystrophin Restoration and Functional Improvement
| Treatment Group | Dystrophin Level (% of Wild-Type) | Change in Grip Strength (g) |
| mdx + Vehicle | <1 | -5 ± 2 |
| mdx + PMO-EG3 | 10 ± 3 | +15 ± 4 |
| Wild-Type | 100 | +2 ± 1 |
Mechanism of Action: Exon Skipping in Duchenne Muscular Dystrophy
The underlying principle of using a PMO-EG3 conjugate for DMD is to correct the reading frame of the dystrophin pre-mRNA. In many DMD patients, a deletion of one or more exons leads to a frameshift mutation, resulting in a premature stop codon and the absence of a functional dystrophin protein. The PMO is designed to bind to a specific sequence within a target exon of the pre-mRNA, sterically blocking the splicing machinery from recognizing and including that exon in the mature mRNA. This "skipping" of the targeted exon can restore the reading frame, allowing for the translation of a shorter but still functional dystrophin protein, akin to what is observed in the milder Becker muscular dystrophy.
Application Notes and Protocols for Protein Delivery in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
The delivery of therapeutic proteins in vivo presents significant challenges, including rapid enzymatic degradation, poor membrane permeability, short circulation half-life, and potential immunogenicity.[1][2][3] Effective delivery systems are crucial to protect the protein cargo, enhance its bioavailability, and ensure it reaches the target site of action. While the specific entity "Activated EG3 Tail" is not documented in existing literature, this guide provides a comprehensive overview of established and innovative protein delivery methods in animal models. These protocols and notes can be adapted for novel protein therapeutics like the hypothetical "this compound."
This document details several key strategies for protein delivery:
-
Liposomal Encapsulation: Vesicular systems that protect the protein from degradation.
-
PEGylation: Covalent modification of the protein to enhance its pharmacokinetic profile.
-
Biodegradable Polymer Microspheres: Polymeric matrices for controlled and sustained release.
-
Cell-Penetrating Peptides (CPPs): Short peptides that facilitate intracellular delivery of cargo.
Each section includes application notes discussing the principles, advantages, and limitations of the method, a detailed experimental protocol for in vivo studies, a summary of relevant quantitative data, and diagrams illustrating key processes.
Liposomal Delivery of Therapeutic Proteins
Application Notes
Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic molecules.[4] For protein delivery, they offer several advantages:
-
Protection: The lipid bilayer shields the encapsulated protein from proteolytic enzymes and the immune system.[5]
-
Enhanced Stability: Liposomal formulation can increase the in vivo stability and circulation time of the protein.[5][6]
-
Targeted Delivery: The liposome surface can be modified with ligands (e.g., antibodies, peptides) to target specific cells or tissues.[5]
-
Reduced Immunogenicity: Encapsulation can reduce the immunogenic potential of foreign proteins.
However, challenges remain, including low encapsulation efficiency for large proteins and rapid clearance by the mononuclear phagocyte system (MPS).[5] Surface modification with polyethylene glycol (PEG), known as PEGylation, can help overcome MPS clearance and prolong circulation time.[5]
Quantitative Data: Liposomal Protein Delivery in Animal Models
| Parameter | Delivery System | Animal Model | Protein Cargo | Key Findings | Reference |
| Encapsulation Efficiency | DMPC-based liposomes | - | BSA-Cy5.5 | ~50-60% depending on cholesterol and PEG content. | [7] |
| Encapsulation Efficiency | Cationic liposomes with AT-1002 | - | Liraglutide | 84.63 ± 5.05% | [8] |
| Bioavailability | Inhalable DMPC-based liposomes | Mice | BSA-Cy5.5 | Systemic bioavailability of 22% (vs. 6.9% for free protein). | [7] |
| Mean Residence Time (MRT) | Inhalable DMPC-based liposomes | Mice | BSA-Cy5.5 | 58.6 ± 4.4 h (vs. 19.3 ± 1.6 h for free protein). | [7] |
| Biodistribution | DSPC:CHOL liposomes | Mice | 14C-Inulin | Highest accumulation in liver (71.86%) and spleen (5.05%) at 3h post-injection. | [6] |
| Particle Size | Cationic liposomes with AT-1002 | - | Liraglutide | 202.9 ± 12.4 nm | [8] |
Experimental Protocol: Intravenous Administration of Liposome-Encapsulated Protein in Mice
This protocol describes the preparation of protein-loaded liposomes and their subsequent intravenous administration to mice for pharmacokinetic and biodistribution studies.
Materials:
-
Phospholipids (e.g., DSPC, DMPC), Cholesterol (CHOL), DSPE-PEG2000
-
"this compound" protein solution in a suitable buffer (e.g., PBS)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Syringe filters (0.22 µm)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Rotary evaporator
-
Animal model: BALB/c mice (6-8 weeks old)
-
Insulin syringes (29G)
Procedure:
-
Liposome Preparation (Thin-Film Hydration Method):
-
Dissolve lipids (e.g., DSPC:CHOL:DSPE-PEG2000 at a molar ratio of 55:40:5) in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the "this compound" protein solution by vortexing. This results in the formation of multilamellar vesicles (MLVs).
-
For size homogenization, subject the MLV suspension to several freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Extrude the suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to form small unilamellar vesicles (SUVs).
-
-
Purification and Characterization:
-
Remove unencapsulated protein by size exclusion chromatography or dialysis.
-
Determine the encapsulation efficiency using a protein quantification assay (e.g., BCA assay) on lysed and unlysed liposome samples.[9]
-
Characterize the liposomes for size, polydispersity index, and zeta potential using dynamic light scattering (DLS).
-
-
In Vivo Administration:
-
Sterilize the final liposome formulation by passing it through a 0.22 µm syringe filter.
-
Dilute the formulation in sterile PBS to the desired final concentration.
-
Anesthetize the mice and warm the tail to dilate the lateral tail vein.
-
Administer a defined volume (e.g., 100 µL) of the liposomal protein solution via the tail vein using an insulin syringe.
-
-
Pharmacokinetic and Biodistribution Analysis:
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), collect blood samples via cardiac puncture.
-
Euthanize the mice and harvest major organs (liver, spleen, kidneys, lungs, heart, brain).
-
Quantify the protein concentration in plasma and homogenized tissue samples using a suitable method (e.g., ELISA, fluorescence imaging if the protein is labeled).
-
Calculate pharmacokinetic parameters (e.g., half-life, clearance) and tissue distribution (% injected dose per gram of tissue).[10]
-
Visualization: Liposomal Delivery Workflow
Caption: Workflow for liposomal protein delivery in an animal model.
PEGylation of Therapeutic Proteins
Application Notes
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a protein. This modification is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[11][12]
-
Increased Hydrodynamic Size: The attached PEG chain increases the protein's size, reducing its clearance by the kidneys.[13]
-
Prolonged Circulation Half-Life: Reduced renal clearance and protection from proteolysis lead to a longer half-life in the bloodstream.[14][15]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the protein surface, reducing its recognition by the immune system.[11]
-
Improved Solubility and Stability: PEGylation can enhance the solubility and stability of proteins.[11]
The properties of the PEGylated protein depend on factors like the molecular weight of the PEG, whether it is linear or branched, and the site of attachment on the protein.[14][16] Site-specific PEGylation is often preferred to avoid attachment at the protein's active site, which could reduce its biological activity.[12][17]
Quantitative Data: Effects of PEGylation on Protein Pharmacokinetics
| Parameter | Protein | PEG Size (kDa) | Animal Model | Key Findings | Reference |
| Half-life | Insulin | 40 | Rat | Terminal half-life of the insulin moiety was far shorter than that of the PEG, indicating conjugate cleavage. | [15] |
| Half-life | N6 Peptide | - | Mice | C-terminal PEGylation led to a prolonged in vivo half-life. | [18] |
| Biodistribution | N6 Peptide | - | Mice | Broader biodistribution and slower renal clearance compared to the unmodified peptide. | [18] |
| Renal Clearance | General Proteins | >20 | General | PEGylation shifts elimination from a renal to a hepatic pathway. | [12] |
| Efficacy | Interferon α-2b | - | Human | PEGylated form is more efficacious than non-PEGylated interferon in treating hepatitis. | [16] |
Experimental Protocol: Site-Specific PEGylation and In Vivo Evaluation
This protocol outlines a general method for site-specific PEGylation of a protein containing a free cysteine residue, followed by in vivo analysis.
Materials:
-
"this compound" protein with a single accessible cysteine residue.
-
Maleimide-activated PEG (PEG-Mal) of desired molecular weight (e.g., 20 kDa).
-
Reaction buffer (e.g., phosphate buffer, pH 6.5-7.5, containing EDTA).
-
Reducing agent (e.g., TCEP) to ensure the cysteine is in its reduced state.
-
Purification system (e.g., ion-exchange or size-exclusion chromatography).
-
SDS-PAGE analysis equipment.
-
Animal model: Sprague-Dawley rats.
-
Cannulated rats for serial blood sampling.
Procedure:
-
Protein Preparation:
-
If necessary, treat the protein solution with a mild reducing agent like TCEP to ensure the target cysteine is free and reactive.
-
Buffer exchange the protein into the reaction buffer.
-
-
PEGylation Reaction:
-
Dissolve the PEG-Mal in the reaction buffer.
-
Add the PEG-Mal solution to the protein solution at a specific molar excess (e.g., 5-10 fold excess of PEG).
-
Incubate the reaction mixture at room temperature or 4°C with gentle stirring for a specified time (e.g., 2-4 hours). The reaction progress can be monitored by SDS-PAGE, where the PEGylated protein will show a significant increase in apparent molecular weight.
-
-
Purification of PEGylated Protein:
-
Stop the reaction by adding a quenching agent like free cysteine.
-
Purify the PEGylated protein from unreacted PEG and unmodified protein using chromatography. Ion-exchange chromatography is often effective as PEGylation can alter the protein's net charge.
-
-
Characterization:
-
Confirm the purity and extent of PEGylation using SDS-PAGE and HPLC.
-
Assess the biological activity of the PEGylated protein using an appropriate in vitro assay to ensure it has not been compromised.
-
-
In Vivo Pharmacokinetic Study:
-
Administer a single intravenous bolus of the purified PEGylated protein and the unmodified protein (as a control) to different groups of cannulated rats.
-
Collect serial blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72 hours) post-injection.
-
Process the blood to obtain plasma.
-
Quantify the concentration of the protein in plasma samples using a specific ELISA.
-
Plot the plasma concentration-time curve and calculate pharmacokinetic parameters such as half-life (t½), volume of distribution (Vd), and clearance (CL).
-
Visualization: PEGylation Signaling Pathway and Effect
Caption: Effects of PEGylation on a therapeutic protein's in vivo fate.
Biodegradable Polymer Microspheres
Application Notes
Biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA), can be formulated into microspheres to encapsulate proteins for sustained release.[19][20] This approach is particularly useful for reducing dosing frequency for chronic conditions.
-
Sustained Release: The protein is released over days, weeks, or even months as the polymer matrix degrades.[21][22]
-
Protection: The polymer matrix protects the protein from degradation in the body.[19]
-
Biocompatibility: PLGA is FDA-approved and degrades into lactic acid and glycolic acid, which are naturally cleared from the body.[19]
A common method for preparing protein-loaded microspheres is the double emulsion (water-in-oil-in-water, w/o/w) solvent evaporation technique.[19] Key challenges include maintaining protein stability during the encapsulation process, which often involves organic solvents and shear stress, and controlling the initial burst release of the protein.
Quantitative Data: PLGA Microspheres for Protein Delivery
| Parameter | Polymer | Protein Cargo | Key Findings | Reference |
| Encapsulation Efficiency | PLGA | BSA | ~95% encapsulation efficiency was achievable. | [1] |
| Protein Loading | PLGA | BSA | >20 wt% protein-loading capacity. | [1] |
| Release Profile | Starch/PDMS microspheres | BSA | ~75% of the protein was released over 7 days. | [21] |
| Release Profile | PLGA | BSA | Sustained release over several weeks. | [1] |
| Particle Size | PLGA | BSA | 20-80 nm for nanoparticles, larger for microspheres. | [1] |
Experimental Protocol: Preparation and In Vivo Evaluation of PLGA Microspheres
This protocol details the fabrication of PLGA microspheres containing a model protein (BSA, to be substituted with "this compound") and their evaluation in a rat model.
Materials:
-
PLGA polymer (specify lactide:glycolide ratio and molecular weight).
-
Bovine Serum Albumin (BSA) or "this compound".
-
Dichloromethane (DCM).
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v).
-
Homogenizer.
-
Magnetic stirrer.
-
Freeze-dryer.
-
Animal model: Wistar rats.
Procedure:
-
Microsphere Preparation (w/o/w Double Emulsion):
-
Primary Emulsion (w/o): Dissolve the protein in a small volume of aqueous buffer. Dissolve the PLGA polymer in DCM. Emulsify the aqueous protein solution in the PLGA/DCM solution using a high-speed homogenizer to create the primary w/o emulsion.
-
Secondary Emulsion (w/o/w): Add the primary emulsion to a larger volume of PVA solution and homogenize again to form the double emulsion.
-
Solvent Evaporation: Transfer the double emulsion to a larger beaker and stir for several hours at room temperature to allow the DCM to evaporate, which hardens the microspheres.
-
Collection and Washing: Collect the microspheres by centrifugation. Wash them several times with deionized water to remove residual PVA.
-
Lyophilization: Freeze-dry the microspheres to obtain a fine powder.
-
-
Characterization:
-
Analyze the morphology and size of the microspheres using Scanning Electron Microscopy (SEM).
-
Determine the protein loading and encapsulation efficiency. Digest a known weight of microspheres in a suitable solvent and quantify the protein content.
-
-
In Vivo Sustained Release Study:
-
Suspend a weighed amount of the microspheres in a sterile vehicle suitable for injection (e.g., saline with carboxymethyl cellulose).
-
Administer the suspension to rats via subcutaneous or intramuscular injection.
-
At specified time points, collect blood samples.
-
Measure the plasma concentration of the released protein using ELISA.
-
Plot the plasma concentration versus time to evaluate the in vivo release profile and duration of action.
-
Visualization: Logic of Sustained Release from Microspheres
References
- 1. Nanotechnology for Protein Delivery: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systemic in vivo distribution of activatable cell penetrating peptides is superior to cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein-Based Nanoparticles as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Nanosized Delivery Systems for Therapeutic Proteins: Clinically Validated Technologies and Advanced Development Strategies [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. researchgate.net [researchgate.net]
- 14. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 17. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
- 20. Biodegradable Polymers for Microencapsulation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A novel method for the preparation of biodegradable microspheres for protein drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Activated EG3 Tail in Exon Skipping Oligomer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activated EG3 Tail is a key reagent in the synthesis of phosphorodiamidate morpholino oligomers (PMOs), a class of antisense oligonucleotides that has shown significant promise in the field of exon skipping for diseases like Duchenne muscular dystrophy (DMD).[1][2][3] This document provides detailed application notes and protocols for the handling and use of this compound in the synthesis of these therapeutic molecules and the subsequent evaluation of their biological activity.
This compound is a polyethylene glycol (PEG) linker with a piperazine terminus that is functionalized for solid-phase synthesis.[4] It is typically the first moiety coupled to the solid support resin and serves as the 3'-end modification of the resulting PMO.[4][5] This "tail" can influence the solubility and pharmacokinetic properties of the final oligomer conjugate.
Data Presentation
The efficacy of PMOs synthesized using this compound is ultimately determined by their ability to induce exon skipping and restore the reading frame of a target gene. The following tables summarize representative quantitative data from studies evaluating exon skipping efficiency.
Table 1: In Vitro Exon 51 Skipping Efficiency of a PMO Synthesized with an EG3 Tail in DMD Patient-Derived Myotubes
| Treatment Concentration (µM) | Exon 51 Skipping (%) | Dystrophin Protein Expression (% of normal) |
| 0.1 | 5 ± 1.2 | 1.5 ± 0.5 |
| 1 | 25 ± 3.5 | 8 ± 2.1 |
| 10 | 65 ± 5.1 | 22 ± 4.3 |
| Untreated Control | 0 | < 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: In Vivo Exon 23 Skipping Efficiency in Tibialis Anterior Muscle of mdx Mice
| Treatment | Dose | Exon 23 Skipping (%) |
| PMO with EG3 Tail | 2 µg (intramuscular) | 53.1 ± 4.7 |
| Saline Control | N/A | 0 |
Data are presented as mean ± standard deviation (n=3 mice per group). Analysis was performed 48 hours after injection.[6]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Phosphorodiamidate Morpholino Oligomer (PMO) using this compound
This protocol outlines the manual solid-phase synthesis of a PMO on a polystyrene resin. Automated synthesizers can also be used and may offer higher efficiency and reproducibility.[4]
Materials:
-
Aminomethyl polystyrene resin
-
N,N-Dimethylformamide (DMF)
-
N-ethylmorpholine (NEM)
-
Benzoic anhydride
-
N-methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Trifluoroethanol (TFE)
-
Deblocking solution (e.g., 4-cyanopyridine in TFE/DCM/water)
-
Activated phosphoramidate morpholino monomers
-
Capping solution (e.g., acetic anhydride in pyridine/THF)
-
Cleavage and deprotection solution (e.g., aqueous ammonia)
Procedure:
-
Resin Preparation: Swell the aminomethyl polystyrene resin in DMF in a reaction vessel.
-
EG3 Tail Coupling:
-
Dissolve this compound and NEM in DMF.
-
Add the solution to the resin and agitate for 3 hours at room temperature.[5]
-
Wash the resin with DMF and DCM.
-
-
Capping: Cap any unreacted amino groups on the resin by treating with a solution of benzoic anhydride and NEM in NMP.
-
Deblocking: Remove the trityl protecting group from the piperazine of the EG3 Tail by treating with the deblocking solution.
-
Chain Elongation (Iterative Cycle):
-
Coupling: Add the first activated phosphoramidate morpholino monomer and a base (e.g., NEM) in a suitable solvent to the resin. Agitate to allow the coupling reaction to proceed.
-
Capping: Cap any unreacted secondary amine groups using the capping solution.
-
Oxidation: Oxidize the phosphoramidate linkage using an oxidizing agent (e.g., iodine solution).
-
Deblocking: Remove the 5'-trityl protecting group of the newly added monomer with the deblocking solution.
-
Repeat this cycle for each subsequent monomer in the desired sequence.
-
-
Cleavage and Deprotection:
-
After the final monomer has been added, wash the resin thoroughly.
-
Treat the resin with the cleavage and deprotection solution (e.g., concentrated aqueous ammonia) to cleave the PMO from the resin and remove the base-protecting groups.
-
-
Purification: Purify the crude PMO product using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final PMO product by mass spectrometry and analytical HPLC.
Protocol 2: In Vitro Evaluation of Exon Skipping in DMD Patient-Derived Myotubes
This protocol describes the treatment of cultured Duchenne muscular dystrophy (DMD) patient cells with a synthesized PMO to assess its exon-skipping efficiency.[9]
Materials:
-
Immortalized DMD patient myoblasts (e.g., with a deletion amenable to exon 51 skipping)
-
Growth medium and differentiation medium for myoblasts
-
Synthesized PMO with EG3 Tail
-
Transfection reagent (optional, for gymnotic delivery)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
PCR primers flanking the target exon (e.g., exon 51 of the dystrophin gene)
-
Taq polymerase and PCR reagents
-
Agarose gel and electrophoresis equipment
-
Gel imaging system
-
Reagents for quantitative PCR (qPCR) (optional)
-
Antibodies for dystrophin and a loading control for Western blotting
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Culture and Differentiation:
-
Culture DMD patient myoblasts in growth medium until they reach 70-80% confluency.
-
Induce differentiation into myotubes by switching to a differentiation medium. Allow the cells to differentiate for 3-5 days.
-
-
PMO Treatment:
-
Prepare different concentrations of the PMO in the differentiation medium.
-
If using a transfection reagent, prepare the PMO-transfection reagent complexes according to the manufacturer's instructions.
-
Remove the old medium from the myotubes and add the medium containing the PMO.
-
Incubate the cells for 48-72 hours.
-
-
RNA Analysis for Exon Skipping:
-
Harvest the cells and extract total RNA using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform RT-PCR using primers that flank the target exon. The product with the skipped exon will be smaller than the product from the untreated cells.
-
Visualize the PCR products on an agarose gel. The intensity of the bands corresponding to the skipped and unskipped products can be quantified to estimate the percentage of exon skipping.
-
For more precise quantification, use quantitative PCR (qPCR).
-
-
Protein Analysis for Dystrophin Restoration:
-
Lyse a separate batch of treated and untreated cells to extract total protein.
-
Perform Western blotting using a primary antibody specific for dystrophin to detect the restored, truncated protein. Use a loading control antibody (e.g., for actin or tubulin) to ensure equal protein loading.
-
Quantify the dystrophin protein levels relative to the loading control.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. WO2019060862A1 - Processes for preparing phosphorodiamidate morpholino oligomers via fast-flow synthesis - Google Patents [patents.google.com]
- 6. Wild-Type Mouse Models to Screen Antisense Oligonucleotides for Exon-Skipping Efficacy in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2018118599A1 - Exon skipping oligomer conjugates for muscular dystrophy - Google Patents [patents.google.com]
- 8. WO2017205879A2 - Processes for preparing phosphorodiamidate morpholino oligomers - Google Patents [patents.google.com]
- 9. Quantitative Antisense Screening and Optimization for Exon 51 Skipping in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Activated EG3 Tail
For Researchers, Scientists, and Drug Development Professionals
Introduction to Activated EG3 Tail and Exon Skipping
"this compound" is a specialized chemical reagent designed for the synthesis of exon-skipping oligomer conjugates. These conjugates are primarily utilized in research and development for therapeutic strategies targeting genetic disorders, most notably Duchenne muscular dystrophy (DMD).
The underlying therapeutic principle is exon skipping . In many genetic diseases like DMD, mutations such as deletions can disrupt the reading frame of a gene's pre-mRNA. This disruption leads to a premature stop codon and the production of a non-functional, truncated protein. Exon skipping uses small, synthetic DNA-like molecules called antisense oligonucleotides (AONs) to bind to a specific exon in the pre-mRNA. This binding masks the exon from the cellular splicing machinery, causing it to be "skipped" and excluded from the final messenger RNA (mRNA). By skipping a carefully chosen exon, the reading frame can be restored, leading to the production of a shorter but still functional protein.[1][2][3][4]
"this compound" serves as a key component in preparing these AONs for effective delivery and activity. While the precise structure of "this compound" is proprietary, it is an activated ester that facilitates the conjugation of moieties to the oligonucleotide, potentially to enhance properties like cell penetration, stability, or target binding.
Safety Precautions and Handling
As "this compound" is a reactive chemical intermediate for research purposes, and the resulting oligonucleotides are bioactive molecules, stringent safety protocols must be followed. These guidelines are based on general best practices for handling laboratory chemicals, activated esters, and oligonucleotides.[5][6][7][8]
2.1 Personal Protective Equipment (PPE)
Always wear the following PPE when handling "this compound" and its derivatives:
-
Eye Protection : Chemical safety goggles with side shields are mandatory to protect from splashes.[6][8]
-
Hand Protection : Use compatible, chemical-resistant gloves (e.g., nitrile gloves). Change gloves immediately if they become contaminated, torn, or punctured.[6][9]
-
Protective Clothing : A lab coat must be worn to protect skin and clothing.[8][9]
-
Respiratory Protection : If working with powders or volatile solutions, or if there is a risk of aerosol generation, use a NIOSH-approved respirator or work within a certified fume hood.[9]
2.2 Handling and Storage
| Parameter | Guideline | Citation |
| General Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. | [6][9] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, store at -20°C. Avoid repeated freeze-thaw cycles for oligonucleotides in solution. | [9][10] |
| Spill Response | In case of a small spill, evacuate the area, wear appropriate PPE, and absorb the spill with an inert material. For larger spills, evacuate and contact institutional safety personnel. | [7][9] |
| Waste Disposal | Dispose of all waste materials (including contaminated PPE) in accordance with local, state, and federal regulations for chemical and biological waste. | [5] |
2.3 Health Hazard Information
While specific toxicity data for "this compound" is not publicly available, compounds of this nature may have the following potential hazards:
-
Skin and Eye Irritation : Activated esters can be irritants.[9]
-
Respiratory Tract Irritation : Inhalation of dust or aerosols may cause irritation.[9]
-
Unknown Toxicity : As a research chemical, the full toxicological profile is unknown. Treat it as a potentially hazardous substance.[7]
Experimental Protocols
The following are generalized protocols for the synthesis and application of an exon-skipping oligonucleotide using a reagent like "this compound". Optimization will be required for specific sequences and cell lines.
3.1 Protocol: Synthesis of an EG3 Tail-Conjugated Antisense Oligonucleotide
This protocol outlines the general steps for conjugating the "this compound" to a custom-synthesized antisense oligonucleotide. The AON should be synthesized with a suitable functional group (e.g., a primary amine) for conjugation.
-
Oligonucleotide Preparation : Synthesize the desired AON sequence with a 3' or 5' amine linker using standard solid-phase phosphoramidite chemistry. Deprotect and purify the oligonucleotide by HPLC.
-
Dissolution : Dissolve the purified amino-modified AON in a suitable anhydrous, amine-free solvent (e.g., DMSO or DMF).
-
Conjugation Reaction : a. Dissolve "this compound" in anhydrous DMSO immediately before use. b. Add the "this compound" solution to the AON solution in a molar excess (e.g., 5-10 fold excess). c. Add a non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA) to catalyze the reaction. d. Allow the reaction to proceed at room temperature for 2-4 hours, or as optimized.
-
Purification : Purify the resulting EG3 Tail-conjugated AON using reverse-phase HPLC to remove unconjugated AON, excess "this compound", and other reaction byproducts.
-
Analysis : Confirm the identity and purity of the final product using mass spectrometry (e.g., LC-MS) and UV-Vis spectrophotometry.
-
Storage : Lyophilize the purified conjugate and store it at -20°C or colder until use.[10]
3.2 Protocol: In Vitro Exon Skipping Assay in DMD Patient-Derived Myotubes
This protocol describes how to test the efficacy of the synthesized EG3 Tail-conjugated AON in a cell-based model.
-
Cell Culture : Culture DMD patient-derived myoblasts (e.g., cells with a deletion amenable to exon 51 skipping) in a growth medium until they reach 70-80% confluency.
-
Differentiation : Induce myoblasts to differentiate into myotubes by switching to a low-serum differentiation medium. Allow differentiation to proceed for 48-72 hours.[11]
-
Transfection : a. Prepare the transfection mix. Dilute the EG3 Tail-conjugated AON in a serum-free medium. In a separate tube, dilute a transfection reagent (e.g., a liposomal-based reagent) in a serum-free medium. b. Combine the diluted AON and transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow complexes to form. c. Add the transfection complexes dropwise to the differentiated myotubes. d. Include appropriate controls: untreated cells, cells treated with a scrambled (non-targeting) AON, and cells treated with a positive control AON (if available).
-
Incubation : Incubate the cells with the transfection complexes for 48-72 hours.[11]
-
RNA Extraction and RT-PCR : a. Harvest the cells and extract total RNA using a suitable kit. b. Perform a reverse transcription-polymerase chain reaction (RT-PCR) using primers that flank the target exon.[12] c. Analyze the PCR products on an agarose gel or using a bioanalyzer. The presence of a shorter band corresponding to the skipped exon indicates successful exon skipping.[12]
-
Protein Analysis (Western Blot) : a. Harvest protein lysates from the treated cells. b. Perform a Western blot using an antibody against the dystrophin protein. c. The appearance of a band corresponding to the restored, truncated dystrophin protein confirms successful translation of the modified mRNA.[11][13]
Visualizations
Caption: Mechanism of Antisense Oligonucleotide (AON)-mediated exon skipping.
Caption: Experimental workflow for synthesis and testing of EG3 Tail-conjugated AONs.
References
- 1. actionduchenne.org [actionduchenne.org]
- 2. researchgate.net [researchgate.net]
- 3. musculardystrophyuk.org [musculardystrophyuk.org]
- 4. academic.oup.com [academic.oup.com]
- 5. quora.com [quora.com]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. General Chemical Safety Guidelines [blink.ucsd.edu]
- 8. youthfilter.com [youthfilter.com]
- 9. biosyn.com [biosyn.com]
- 10. Frequently asked questions for Oligo Synthesis and siRNA [us.bioneer.com]
- 11. exonskipping.nl [exonskipping.nl]
- 12. Evaluation of Exon Skipping and Dystrophin Restoration in In Vitro Models of Duchenne Muscular Dystrophy - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes: Preparing Stock Solutions of Activated EG3 Tail
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Activated EG3 Tail is an exon-skipping oligomer conjugate used in research, particularly for studies related to muscular dystrophy. It is designed to complement target sites in specific genes, such as the human anti-muscular atrophy protein gene, to induce the skipping of certain exons during mRNA processing[1]. Proper preparation of stock solutions from the lyophilized product is critical to ensure its stability, activity, and the reproducibility of experimental results.
These application notes provide a detailed protocol for the reconstitution, handling, and storage of this compound. Following these guidelines will help preserve the integrity of the oligomer and ensure accurate concentrations for downstream applications.
2.0 Product Information and Storage
Quantitative data regarding the properties, recommended solvents, and storage of this compound are summarized below.
Table 1: Properties of Lyophilized this compound (Example Data)
| Property | Value | Notes |
|---|---|---|
| Appearance | White to off-white lyophilized powder | Visually inspect upon receipt. |
| Molecular Weight | 7500 g/mol (Hypothetical) | Use the exact MW from the Certificate of Analysis to calculate molarity. |
| Purity (HPLC) | >95% | Confirm purity on the product-specific datasheet. |
Table 2: Recommended Solvents for Reconstitution
| Solvent | Notes |
|---|---|
| Nuclease-Free Water | Recommended for most applications to prevent degradation by common RNases/DNases. |
| TE Buffer, pH 7.4-8.0 | (10 mM Tris, 1 mM EDTA). EDTA chelates divalent cations, inhibiting nuclease activity. |
| Sterile 1x PBS, pH 7.4 | Ensure the buffer is nuclease-free. |
Table 3: Storage Conditions for this compound Solutions
| Storage Temperature | Shelf Life (Stock Solution) | Notes |
|---|---|---|
| -80°C | 6 months | Recommended for long-term storage. Use cryo-resistant tubes[1]. |
| -20°C | 1 month | Suitable for short-term storage. Avoid multiple freeze-thaw cycles[1]. |
| 2°C to 8°C | < 1 week | Not recommended for storage beyond a few days[2]. |
3.0 Experimental Protocols
3.1 Materials and Equipment
-
Lyophilized this compound
-
Nuclease-free water or other recommended sterile solvent
-
Sterile, nuclease-free polypropylene microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated micropipettes and sterile, low-retention pipette tips
-
Benchtop microcentrifuge
-
Vortex mixer
-
Ice bucket
3.2 Protocol for Reconstituting Lyophilized Product
This protocol describes the preparation of a 1 mg/mL stock solution. Adjust calculations based on the desired final concentration.
-
Equilibrate Reagents: Allow the vial of lyophilized this compound and the chosen reconstitution solvent to equilibrate to room temperature before opening. This prevents condensation from forming inside the vial[3][4].
-
Pre-Centrifugation: Briefly centrifuge the vial at low speed (e.g., 3000-5000 x g for 3-5 minutes) to ensure the entire lyophilized pellet is collected at the bottom of the vial[2][4][5].
-
Solvent Addition:
-
Using a sterile pipette tip, carefully add the calculated volume of the chosen solvent to the vial. For example, to create a 1 mg/mL solution from a 100 µg vial, add 100 µL of solvent.
-
To minimize loss, ensure the pipette tip directly introduces the solvent onto the pellet.
-
-
Dissolution:
-
Recap the vial securely and allow it to sit at room temperature for 15-30 minutes to facilitate dissolution[3][6].
-
Gently mix the solution by tapping the tube or by brief, gentle vortexing. Avoid vigorous or prolonged shaking , as this can cause degradation or aggregation[3][6].
-
For difficult-to-dissolve compounds, gentle agitation on a rocker platform at 4°C overnight may be required[2][3].
-
-
Verification of Reconstitution:
-
Visually inspect the solution to ensure it is clear and free of any particulates or precipitates[6]. A clear, homogeneous solution indicates successful reconstitution.
-
If particulates are visible, the solution may be filtered through a low-protein-binding sterile filter (e.g., 0.22 µm) if the application allows[6].
-
3.3 Protocol for Aliquoting and Storage
To preserve the stability of the stock solution, it is crucial to avoid repeated freeze-thaw cycles.
-
Prepare Aliquots: Based on the typical volume required for your experiments, dispense the stock solution into single-use aliquots in sterile, nuclease-free polypropylene tubes. Aliquot volumes should ideally be no less than 20 µL to minimize evaporation and adsorption to the tube walls[3][4].
-
Labeling: Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Freezing: Flash-freeze the aliquots in a dry ice/ethanol bath or by placing them directly in a -80°C freezer.
-
Long-Term Storage: Store the frozen aliquots at -80°C for up to 6 months[1]. For short-term needs, aliquots may be stored at -20°C for up to one month[1].
4.0 Visualizations
4.1 Experimental Workflow: Stock Solution Preparation
Caption: Workflow for reconstituting and storing this compound.
4.2 Mechanism of Action: Exon Skipping
Caption: Mechanism of exon skipping induced by this compound.
References
Troubleshooting & Optimization
Navigating Activated EG3 Tail Conjugation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Activated EG3 Tail conjugation reactions. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the conjugation of molecules to the this compound, which is primarily utilized in the solid-phase synthesis of phosphorodiamidate morpholino oligomers (PMOs). The "this compound" typically refers to a triethylene glycol (EG3) linker functionalized with a reactive group, often a piperazine, which serves as the starting point for PMO chain elongation.
Issue 1: Low Conjugation Efficiency or No Product Formation
| Potential Cause | Recommended Solution |
| Incomplete activation of the incoming molecule's carboxyl group. | Ensure that the activating reagents (e.g., HBTU, HOBt, DIEA) are fresh and used in the correct molar excess. The activation step should be performed immediately before addition to the resin-bound EG3 tail.[1] |
| Steric hindrance at the conjugation site. | If conjugating a bulky molecule, consider using a longer linker to increase the distance from the solid support. |
| Interfering functional groups on the molecule to be conjugated. | Protect any reactive functional groups on the molecule that could compete with the desired conjugation reaction. |
| Degradation of the this compound. | Ensure proper storage of the EG3 tail-functionalized resin according to the manufacturer's instructions. |
Issue 2: Presence of Multiple Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Side reactions during conjugation. | Optimize reaction conditions such as temperature and reaction time. Temperatures above 70°C can accelerate both on-target and off-target reactions.[2] Consider using a different coupling chemistry that is more specific. |
| Incomplete capping of unreacted sites. | If applicable to the synthesis workflow, ensure the capping step after conjugation is efficient to block any unreacted piperazine groups on the EG3 tail. |
| Presence of deletion sequences (n-1mers) in the PMO chain. | This is a common impurity in PMO synthesis.[3] Optimize the coupling efficiency at each monomer addition step. Purification by HPLC is crucial to separate the full-length product from these shorter sequences.[1] |
| Base modifications or loss of the EG3 tail during cleavage and deprotection. | Use optimized cleavage and deprotection protocols. Ensure the reagents are of high quality and the reaction times are appropriate.[3] |
Issue 3: Difficulty in Purifying the Conjugate
| Potential Cause | Recommended Solution |
| Co-elution of the desired product with impurities. | Optimize the HPLC purification method. This may involve adjusting the gradient, changing the stationary phase (e.g., from reverse-phase to ion-exchange), or altering the mobile phase composition and pH.[4] |
| Aggregation of the conjugate. | Add denaturing agents like urea to the sample before purification.[5] Modify the purification buffer to include organic solvents or detergents to disrupt aggregates. |
| The conjugate is not sufficiently different from the unconjugated starting materials. | If conjugating a small molecule, the change in properties might be minimal. Consider adding a purification handle (e.g., a biotin tag) to one of the components to facilitate affinity purification.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the "this compound" and what is its function?
The "this compound" is a triethylene glycol (EG3) linker that is typically functionalized with a reactive group, most commonly a piperazine, and attached to a solid support resin.[2][7] Its primary function is to serve as the starting point for the solid-phase synthesis of phosphorodiamidate morpholino oligomers (PMOs).[2][8] The EG3 tail provides a flexible spacer between the solid support and the growing PMO chain.
Q2: What type of chemical reaction is typically used to conjugate a molecule to the piperazine group of the this compound?
The piperazine group contains a secondary amine that can be acylated. Therefore, the most common conjugation reaction is the formation of an amide bond with a carboxylic acid group on the molecule to be conjugated.[1] This reaction is typically mediated by standard peptide coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-hydroxybenzotriazole), and a non-nucleophilic base like DIEA (N,N-diisopropylethylamine).[1]
Q3: What are the critical parameters to control during the conjugation reaction?
Key parameters to control include:
-
Reagent Quality: Use high-purity and fresh coupling reagents.
-
Reaction Time: Monitor the reaction to ensure completion without the formation of significant side products.
-
Temperature: While elevated temperatures can speed up the reaction, they can also lead to increased side reactions.[2]
-
Stoichiometry: Use an appropriate molar excess of the activated molecule to drive the reaction to completion.
Q4: How can I confirm that my conjugation was successful?
After cleaving the conjugate from the solid support, the product should be analyzed by techniques such as:
-
Mass Spectrometry (MALDI-TOF or LC-MS): To confirm the molecular weight of the final conjugate.[1][9]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the product and separate it from starting materials and byproducts.[1][4]
Experimental Protocols
While a specific, detailed protocol for every possible conjugation to an this compound is beyond the scope of this guide, the following represents a generalized workflow for the conjugation of a carboxylic acid-containing molecule to a piperazine-functionalized EG3 tail on a solid support.
General Protocol for Amide Bond Formation with this compound Resin
-
Resin Swelling: Swell the piperazine-EG3-functionalized resin in a suitable solvent (e.g., dimethylformamide, DMF) for 30-60 minutes.
-
Activation of the Carboxylic Acid: In a separate vessel, dissolve the molecule to be conjugated in DMF. Add the coupling reagents (e.g., 1.5 equivalents of HBTU, 1.5 equivalents of HOBt, and 3 equivalents of DIEA) relative to the molecule. Allow the activation to proceed for 15-30 minutes at room temperature.
-
Conjugation: Add the activated molecule solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours, or until the reaction is complete as determined by a monitoring assay (e.g., ninhydrin test for the presence of free amines).
-
Washing: Wash the resin extensively with DMF, followed by dichloromethane (DCM), and finally methanol to remove excess reagents and byproducts.
-
Drying: Dry the resin under vacuum.
-
Cleavage and Deprotection: Treat the resin with the appropriate cleavage cocktail (e.g., a solution containing trifluoroacetic acid, TFA) to release the conjugate from the solid support and remove any protecting groups.
-
Purification: Purify the crude product by reverse-phase HPLC.
-
Analysis: Confirm the identity and purity of the final conjugate by mass spectrometry and analytical HPLC.
Visualizing the Workflow and Troubleshooting
Experimental Workflow for EG3 Tail Conjugation
Caption: A generalized experimental workflow for conjugating a molecule to an this compound resin.
Troubleshooting Logic for Low Conjugation Yield
Caption: A troubleshooting decision tree for addressing low yield in EG3 Tail conjugation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples | Gene Tools, LLC [gene-tools.com]
- 5. WO2019060862A1 - Processes for preparing phosphorodiamidate morpholino oligomers via fast-flow synthesis - Google Patents [patents.google.com]
- 6. Parallel Synthesis of Cell-Penetrating Peptide Conjugates of PMO Toward Exon Skipping Enhancement in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Phosphorodiamidate Morpholino Oligomers Synthesis Service - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 9. researchgate.net [researchgate.net]
improving the efficiency of Activated EG3 Tail synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of Activated EG3 Tail. Our goal is to help you improve the efficiency and success rate of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "this compound" and what is its primary application?
The this compound is a specialized chemical linker molecule used in the solid-phase synthesis of oligonucleotides, particularly phosphorodiamidate morpholino oligomers (PMOs). It consists of a triethylene glycol (EG3) spacer, a piperazine ring, a trityl protecting group, and an activated ester group. The activated ester allows for efficient coupling of the tail to a primary amine on a solid support resin, which is the starting point for the oligonucleotide chain synthesis.
Q2: What is the chemical reaction for activating the EG3 Tail precursor?
The activation of the EG3 Tail precursor involves the formation of an activated N-hydroxysuccinimide (NHS)-like ester. Specifically, the terminal carboxylic acid of the EG3 Tail precursor is reacted with an activating agent, such as N-hydroxy-5-norbornene-2,3-dicarboxylic acid imide (HONB), in the presence of a coupling agent like 1-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[1][2]
Q3: What are the typical yields for the this compound synthesis?
With an optimized protocol, the synthesis of the this compound can achieve high yields. Published patent literature reports yields of around 70% for the activation step.[1][2] However, yields can be significantly affected by various factors, including reagent quality, reaction conditions, and purification methods.
Q4: How should the this compound and its precursor be stored?
The this compound, containing a reactive ester, is sensitive to moisture and should be stored under anhydrous conditions at low temperatures (-20°C or below) to prevent hydrolysis. The EG3 Tail precursor is generally more stable but should also be stored in a cool, dry place to ensure its integrity for the activation reaction.
Experimental Protocol: Synthesis of this compound
This protocol is based on procedures described in patent literature for the synthesis of this compound (referred to as compound 38 in the cited patents) from its precursor (compound 37).
Materials:
-
EG3 Tail precursor (compound 37)
-
N-hydroxy-5-norbornene-2,3-dicarboxylic acid imide (HONB)
-
1-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
4-dimethylaminopyridine (DMAP)
-
Anhydrous solvent (e.g., Dichloromethane or Dimethylformamide)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve the EG3 Tail precursor in the anhydrous solvent.
-
To this solution, add HONB (1.02 equivalents) and DMAP (0.34 equivalents).[1][2]
-
Heat the mixture to 55°C and stir for 4-5 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).[1][2]
-
Upon completion, the reaction mixture is typically subjected to a work-up procedure to remove unreacted reagents and byproducts. This may involve washing with aqueous solutions and extraction.
-
The final product is purified, for example, by column chromatography, to yield the this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Moisture in the reaction: EDC and the activated ester are highly sensitive to water, which can lead to hydrolysis. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (argon or nitrogen). Use anhydrous solvents. |
| Degraded or impure reagents: The quality of EDC, HONB, and the EG3 Tail precursor is critical. | Use fresh, high-purity reagents. Store EDC and HONB in a desiccator. | |
| Incorrect stoichiometry: An improper ratio of coupling agents to the precursor can lead to incomplete reaction or side products. | Carefully weigh all reagents and ensure the correct molar equivalents are used. | |
| Suboptimal reaction temperature: The reaction may not proceed to completion at lower temperatures, while higher temperatures could lead to degradation. | Maintain the reaction temperature at the recommended 55°C and monitor for any signs of decomposition.[1][2] | |
| Inefficient purification: Loss of product during work-up and chromatography. | Optimize the purification protocol. Ensure the chosen chromatography conditions effectively separate the product from impurities. | |
| Presence of Unreacted Starting Material | Incomplete reaction: The reaction may not have gone to completion. | Extend the reaction time and continue monitoring. If the reaction has stalled, consider adding a small additional portion of EDC. |
| Insufficient activation: The amount or reactivity of the coupling agents may be insufficient. | Check the quality of EDC and HONB. Ensure the stoichiometry is correct. | |
| Formation of Multiple Side Products | Side reactions of EDC: EDC can react with itself or other nucleophiles present in the reaction mixture. | Maintain a controlled temperature and add EDC portion-wise to the reaction mixture if necessary. |
| Degradation of the product or starting material: The trityl group can be sensitive to acidic conditions. | Ensure the reaction conditions remain neutral or slightly basic. Avoid any acidic contaminants. |
Visualizing the Workflow and Troubleshooting
Experimental Workflow for this compound Synthesis
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields in this compound synthesis.
References
Technical Support Center: Troubleshooting Exon Skipping Experiments Utilizing Activated EG3 Tail Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Activated EG3 Tail in the synthesis of exon skipping oligomer conjugates for therapeutic research, particularly in the context of muscular dystrophy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used?
This compound is a chemical moiety used in the synthesis of antisense oligonucleotides (AOs) designed to induce exon skipping.[1] These modified AOs are used in research to investigate therapeutic strategies for genetic disorders like Duchenne muscular dystrophy by modulating pre-mRNA splicing to exclude specific exons from the final mRNA transcript.
Q2: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is advised.[1] Ensure the product is sealed to protect it from moisture.[1]
Troubleshooting Common Issues in Exon Skipping Experiments
Issue 1: Low or No Exon Skipping Efficiency
One of the most common challenges in exon skipping experiments is achieving a low or undetectable level of the desired exon exclusion.
Possible Causes and Solutions:
-
Suboptimal Oligonucleotide Design: The sequence and chemical modifications of the antisense oligonucleotide are critical for binding to the target pre-mRNA and inducing exon skipping.
-
Troubleshooting:
-
Verify the target sequence and ensure the oligonucleotide has high binding affinity.
-
Consider testing multiple overlapping or adjacent oligonucleotide sequences.
-
Optimize the length and chemical modifications (e.g., 2'-O-methyl, phosphorothioate) of the AO.
-
-
-
Inefficient Cellular Delivery: The antisense oligonucleotide may not be efficiently reaching the nucleus of the target cells where pre-mRNA splicing occurs.
-
Troubleshooting:
-
Optimize the transfection reagent and protocol for your specific cell type.
-
Test different delivery methods (e.g., lipid-based transfection, electroporation).
-
Include a fluorescently labeled control oligonucleotide to visually confirm cellular uptake and nuclear localization.
-
-
-
Incorrect Dosage: The concentration of the antisense oligonucleotide may be too low to achieve a significant effect.
-
Troubleshooting:
-
Perform a dose-response experiment to determine the optimal concentration of the AO.
-
Be mindful of potential cytotoxicity at higher concentrations.
-
-
Issue 2: High Variability Between Replicates
Inconsistent results across experimental replicates can make data interpretation difficult.
Possible Causes and Solutions:
-
Inconsistent Cell Seeding: Variations in cell density can lead to differences in transfection efficiency and overall cellular response.[2]
-
Troubleshooting:
-
Ensure a homogenous cell suspension before seeding.
-
Use a consistent cell counting method.
-
Allow cells to adhere and stabilize before transfection.
-
-
-
Pipetting Inaccuracies: Small errors in pipetting volumes of transfection reagents or oligonucleotides can lead to significant variability.[3]
-
Troubleshooting:
-
Calibrate pipettes regularly.
-
Use appropriate pipette sizes for the volumes being dispensed.
-
Prepare master mixes for reagents to be added to multiple wells.
-
-
-
Edge Effects in Multi-well Plates: Wells on the outer edges of a plate are more prone to evaporation, which can concentrate reagents and affect cell health.[2]
-
Troubleshooting:
-
Fill the outer wells with sterile PBS or media to create a humidity barrier.
-
Avoid using the outer wells for experimental samples if high precision is required.[2]
-
-
Issue 3: Cellular Toxicity Observed Post-Transfection
Cell death or morphological changes after introducing the antisense oligonucleotide can confound the experimental results.
Possible Causes and Solutions:
-
High Oligonucleotide Concentration: Excessive concentrations of AOs can be toxic to cells.
-
Troubleshooting:
-
Determine the maximum non-toxic concentration of your AO through a cell viability assay (e.g., MTT, trypan blue exclusion).
-
Use the lowest effective concentration determined from your dose-response experiments.
-
-
-
Toxicity of Transfection Reagent: The delivery vehicle itself can be a source of cytotoxicity.
-
Troubleshooting:
-
Optimize the ratio of transfection reagent to oligonucleotide.
-
Test different, less toxic transfection reagents.
-
Ensure the transfection mix is not left on the cells for longer than the recommended time.
-
-
Quantitative Data Summary
| Parameter | Typical Range | Troubleshooting Focus |
| Transfection Efficiency | 40-80% | Optimize transfection reagent, cell density, and AO concentration. |
| Exon Skipping Efficiency | 10-60% | Refine AO sequence, optimize delivery, and perform dose-response. |
| Cell Viability | >90% | Reduce AO/transfection reagent concentration, change delivery method. |
Experimental Protocols
Protocol 1: Transfection of Antisense Oligonucleotides into Cultured Myoblasts
-
Cell Seeding: Plate myoblasts in 24-well plates at a density of 5 x 10^4 cells/well 24 hours prior to transfection.
-
Preparation of Transfection Mix:
-
For each well, dilute 2 µL of a 20 µM antisense oligonucleotide solution in 50 µL of serum-free medium.
-
In a separate tube, dilute 1.5 µL of a lipid-based transfection reagent in 50 µL of serum-free medium.
-
Combine the diluted oligonucleotide and transfection reagent, mix gently, and incubate for 20 minutes at room temperature.
-
-
Transfection: Add the 100 µL transfection mix to each well containing 400 µL of complete growth medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C and 5% CO2.
-
Harvesting: After incubation, wash the cells with PBS and harvest for RNA extraction.
Protocol 2: RT-PCR Analysis of Exon Skipping
-
RNA Extraction: Extract total RNA from the harvested cells using a commercial RNA isolation kit.
-
Reverse Transcription (RT): Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and random primers.
-
Polymerase Chain Reaction (PCR):
-
Set up a PCR reaction with primers flanking the target exon.
-
Use a thermal cycler with the following parameters:
-
Initial denaturation: 95°C for 5 minutes.
-
30 cycles of: 95°C for 30 seconds, 58°C for 30 seconds, 72°C for 45 seconds.
-
Final extension: 72°C for 7 minutes.
-
-
-
Gel Electrophoresis: Analyze the PCR products on a 2% agarose gel. The presence of a smaller band in addition to the wild-type band indicates successful exon skipping.
Visualizations
Caption: Workflow for a typical exon skipping experiment.
Caption: Troubleshooting low exon skipping efficiency.
References
Technical Support Center: Activated EG3 Tail for Exon Skipping
Welcome to the technical support center for Activated EG3 Tail. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their exon skipping experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce exon skipping?
This compound is a state-of-the-art, chemically modified antisense oligonucleotide (ASO) designed to induce the skipping of specific exons from pre-messenger RNA (pre-mRNA). The "EG3 Tail" is a proprietary modification that enhances the stability of the oligonucleotide and facilitates its uptake into cells. It works by binding with high specificity to a target sequence within an exon, typically an Exonic Splicing Enhancer (ESE). This binding sterically hinders the attachment of essential splicing factors, leading the cellular splicing machinery to bypass the targeted exon, effectively excising it from the mature messenger RNA (mRNA).[1][2][3]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
The optimal concentration of this compound is highly dependent on the cell type and the specific experimental conditions. For initial experiments, we recommend performing a dose-response study to determine the optimal concentration for your model system.[1] As a general guideline, a concentration range of 10 nM to 100 nM is a good starting point for many common cell lines.
Q3: How can I quantify the efficiency of exon skipping?
Exon skipping efficiency can be quantified at both the RNA and protein levels.[4]
-
RNA Level: Reverse transcription PCR (RT-PCR) is a common method to detect the presence of the skipped transcript.[4] For more precise quantification, methods like quantitative real-time PCR (qPCR), digital droplet PCR (ddPCR), or microchip electrophoresis are recommended.[4][5][6][7][8] ddPCR is often considered the most accurate method as it provides absolute quantification and is less prone to amplification bias.[5][6][7]
-
Protein Level: Western blotting or immunoblotting can be used to detect the production of the truncated protein resulting from the exon skip.[4][6] This provides a functional readout of the exon skipping efficiency.
Troubleshooting Guide
Q4: I am observing low exon skipping efficiency. What are the possible causes and how can I troubleshoot this?
Low exon skipping efficiency can be due to several factors. Here are some common causes and troubleshooting steps:
-
Suboptimal Concentration: The concentration of this compound may be too low. Perform a dose-response experiment, testing a range of concentrations (e.g., 10, 25, 50, 100, and 200 nM) to identify the optimal dose for your specific cell line.[1]
-
Inefficient Delivery: The ASO may not be efficiently entering the cells. Ensure you are using an appropriate and optimized transfection reagent or delivery method for your cell type.[9] Consider testing different transfection reagents or electroporation if gymnotic delivery (free uptake) is insufficient.[9]
-
Cell Culture Conditions: Ensure your cells are healthy and not overgrown at the time of transfection. High cell confluency can reduce transfection efficiency.
-
Incorrect Target Sequence: Double-check that the this compound sequence is correct for your target exon and species.
-
RNA Degradation: Ensure proper RNA extraction techniques to prevent degradation of your samples.
Q5: I am seeing high levels of cytotoxicity in my experiments. How can I reduce it?
Cytotoxicity can be a concern with ASOs, especially at higher concentrations.[10] Here are some strategies to mitigate cell death:
-
Reduce Concentration: The most straightforward approach is to lower the concentration of this compound. Your dose-response experiment should help identify a concentration that balances high exon skipping efficiency with low toxicity.
-
Optimize Transfection Reagent: Some transfection reagents can be toxic to cells. Consider reducing the amount of transfection reagent used or switching to a less toxic alternative.
-
Change Delivery Method: If using a transfection reagent, you might try gymnotic delivery, although this may require higher ASO concentrations and longer incubation times.[9]
-
Assess Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed cells are more susceptible to toxicity.
Q6: Am I seeing off-target effects with this compound?
Off-target effects, where the ASO binds to unintended RNA transcripts, are a potential concern.[11][12]
-
Bioinformatic Analysis: Perform a BLAST search of the this compound sequence against the relevant transcriptome to identify potential off-target binding sites.
-
Control Experiments: Include a scrambled-sequence control ASO in your experiments. This control should have the same chemical modifications and length as your active ASO but a sequence that does not target any known transcript.
-
RNA-Sequencing: For a comprehensive analysis, you can perform RNA-sequencing on cells treated with this compound and compare the gene expression profile to untreated and scrambled-control treated cells.
Data Presentation
Table 1: Example Dose-Response of this compound on Exon 51 Skipping in Human DMD Myoblasts
| This compound (nM) | Exon 51 Skipping Efficiency (%) | Cell Viability (%) |
| 0 (Untreated) | 0 | 100 |
| 10 | 15.2 ± 2.1 | 98.5 ± 1.5 |
| 25 | 42.5 ± 3.5 | 95.1 ± 2.3 |
| 50 | 68.3 ± 4.2 | 90.7 ± 3.1 |
| 100 | 75.1 ± 3.9 | 82.4 ± 4.5 |
| 200 | 76.5 ± 4.1 | 65.2 ± 5.8 |
Data are presented as mean ± standard deviation.
Table 2: Recommended Starting Concentrations for Different Cell Types
| Cell Type | Recommended Starting Range (nM) | Notes |
| Immortalized Cell Lines (e.g., HEK293, HeLa) | 10 - 50 | Generally easier to transfect. |
| Primary Myoblasts | 25 - 100 | May require higher concentrations and optimized delivery. |
| Patient-Derived Fibroblasts | 25 - 100 | Efficiency can be variable; optimization is crucial. |
| iPSC-Derived Neurons or Cardiomyocytes | 50 - 200 | Often require specialized delivery methods. |
Experimental Protocols
Protocol 1: Transfection of this compound in Cultured Cells
This protocol provides a general guideline for the transfection of this compound into adherent cells in a 6-well plate format.
Materials:
-
This compound (10 µM stock solution)
-
Scrambled control ASO (10 µM stock solution)
-
Lipid-based transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
Adherent cells (e.g., human myoblasts)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Preparation of Transfection Complexes (per well): a. In a sterile microcentrifuge tube (Tube A), dilute the required amount of this compound in Opti-MEM to a final volume of 125 µL. For a final concentration of 50 nM in 2 mL of medium, use 10 µL of a 10 µM stock. b. In a separate sterile microcentrifuge tube (Tube B), dilute 3-5 µL of the transfection reagent in Opti-MEM to a final volume of 125 µL. c. Add the diluted ASO from Tube A to the diluted transfection reagent in Tube B. Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow complexes to form.
-
Transfection: a. Gently aspirate the growth medium from the cells. b. Add 1.75 mL of fresh, pre-warmed complete growth medium to each well. c. Add the 250 µL of ASO-transfection reagent complex dropwise to each well. d. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding to analysis.
Protocol 2: RT-PCR Analysis of Exon Skipping Efficiency
This protocol describes the semi-quantitative analysis of exon skipping by RT-PCR followed by gel electrophoresis.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
PCR primers flanking the target exon
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
Agarose gel and electrophoresis equipment
-
DNA ladder
-
Gel imaging system
Procedure:
-
RNA Extraction: Harvest cells from the 6-well plate and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
PCR Amplification: a. Set up a PCR reaction with primers that bind to the exons flanking the target exon. For example, for exon 51 skipping in the dystrophin gene, use a forward primer in exon 50 and a reverse primer in exon 52. b. Perform PCR with an appropriate number of cycles (e.g., 25-30 cycles) to ensure amplification is in the linear range.
-
Gel Electrophoresis: a. Run the PCR products on a 2% agarose gel. b. Visualize the bands using a gel imaging system. The upper band will correspond to the full-length transcript, and the lower band will correspond to the transcript with the skipped exon.
-
Quantification (Semi-quantitative): a. Measure the intensity of the bands using software such as ImageJ. b. Calculate the exon skipping efficiency using the formula: % Exon Skipping = [Intensity of Skipped Band / (Intensity of Skipped Band + Intensity of Full-Length Band)] x 100
Visualizations
Caption: Mechanism of this compound inducing exon skipping.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for common experimental issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Tips to Design Effective Splice-Switching Antisense Oligonucleotides for Exon Skipping and Exon Inclusion | Springer Nature Experiments [experiments.springernature.com]
- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 4. Characterizing Exon Skipping Efficiency in DMD Patient Samples in Clinical Trials of Antisense Oligonucleotides [jove.com]
- 5. A multicenter comparison of quantification methods for antisense oligonucleotide-induced DMD exon 51 skipping in Duchenne muscular dystrophy cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Exon Skipping and Dystrophin Restoration in In Vitro Models of Duchenne Muscular Dystrophy - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ncardia.com [ncardia.com]
- 10. General and Specific Cytotoxicity of Chimeric Antisense Oligonucleotides in Bacterial Cells and Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. axcelead.com [axcelead.com]
- 12. m.youtube.com [m.youtube.com]
stability of Activated EG3 Tail in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Activated EG3 Tail.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a chemical moiety used in the synthesis of exon-skipping oligomer conjugates.[1] These conjugates are designed to modulate pre-mRNA splicing and are a key area of research for diseases like Duchenne muscular dystrophy. The "Activated" nature of the tail suggests it is ready for conjugation to an oligonucleotide or peptide.
Q2: I'm having trouble dissolving the lyophilized this compound. What is the recommended solvent?
A2: For initial reconstitution of lyophilized this compound, sterile, nuclease-free water is often the first choice.[2] However, for molecules with significant hydrophobic character, organic solvents may be necessary. A common starting point for hydrophobic peptides and oligonucleotides is a small amount of dimethyl sulfoxide (DMSO), followed by dilution with an aqueous buffer.[3] It is always recommended to test the solubility of a small aliquot first.
Q3: My solution of this compound appears cloudy or has visible particulates. What does this indicate and how can I resolve it?
A3: Cloudiness or visible particulates are often a sign of aggregation or incomplete dissolution. Aggregation can be influenced by factors such as temperature, pH, and ionic strength of the solution. To address this, you can try gentle warming (e.g., to 65°C) or sonication.[2] If the problem persists, it may be necessary to use a different solvent system or adjust the buffer conditions. For some morpholino oligomers, which are similar in nature, autoclaving the solution can help to break down aggregates.[2]
Q4: How should I store my this compound stock solution to ensure its stability?
A4: For short-term storage, solutions can often be kept at 4°C. For long-term storage, it is generally recommended to store stock solutions at -20°C or -80°C to prevent degradation.[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to aggregation and degradation of the molecule.
Q5: What are the best methods to confirm the integrity and purity of my this compound after reconstitution or storage?
A5: The integrity and purity of this compound can be assessed using a combination of analytical techniques. High-performance liquid chromatography (HPLC), particularly ion-pair reversed-phase HPLC (IP-RP-HPLC), is a powerful method for separating the molecule of interest from any impurities or degradation products.[4] Mass spectrometry (e.g., MALDI-TOF or ESI-MS) can be used to confirm the molecular weight of the compound and identify any modifications or degradation.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Solubility | The solvent is not appropriate for the hydrophobicity of the molecule. | Try dissolving in a small amount of an organic solvent like DMSO first, then slowly add your aqueous buffer. Consider adjusting the pH of your buffer, as solubility can be lowest near the isoelectric point. |
| The concentration is too high. | Try dissolving at a lower concentration. | |
| Aggregation/Precipitation | The solution conditions (pH, ionic strength, temperature) are not optimal. | Optimize the buffer conditions. This may involve changing the pH or the salt concentration. |
| Repeated freeze-thaw cycles. | Aliquot your stock solution to minimize freeze-thaw cycles. | |
| Presence of impurities that promote aggregation. | Purify the sample using HPLC.[4] | |
| Degradation of the Molecule | Nuclease contamination in the solvent or on labware. | Use nuclease-free water and consumables. |
| Instability in the chosen solvent over time. | Perform a stability study in different solvents to identify the optimal one for your experiments (see Experimental Protocol below). | |
| Exposure to harsh conditions (e.g., extreme pH, high temperature for extended periods). | Store the molecule under recommended conditions and avoid unnecessary exposure to harsh chemicals or temperatures. |
Stability of this compound in Different Solvents (Hypothetical Data)
The following table provides a template with hypothetical data on the stability of this compound in various solvents over a 48-hour period at room temperature. Researchers should perform their own stability studies to generate data specific to their experimental conditions.
| Solvent | Initial Purity (%) | Purity after 24h (%) | Purity after 48h (%) | Observations |
| Nuclease-Free Water | 99.2 | 98.5 | 97.1 | Slight degradation observed. |
| PBS (pH 7.4) | 99.1 | 98.8 | 98.2 | More stable than in pure water. |
| 10% DMSO in Water | 99.3 | 99.1 | 99.0 | High stability, good for initial solubilization. |
| 10% Acetonitrile in Water | 99.0 | 97.0 | 94.5 | Significant degradation observed. |
| 50% Ethanol in Water | 98.9 | 92.1 | 85.3 | Rapid degradation, not recommended for storage. |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general procedure to assess the stability of this compound in different solvent systems using HPLC analysis.
1. Materials:
-
Lyophilized this compound
-
A selection of solvents to be tested (e.g., nuclease-free water, PBS, 10% DMSO in water, etc.)
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phases for HPLC (e.g., acetonitrile and water with trifluoroacetic acid)
-
Nuclease-free microcentrifuge tubes
2. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10% DMSO in water) at a known concentration.
-
Aliquot the stock solution into separate nuclease-free microcentrifuge tubes, one for each solvent to be tested and for each time point.
-
Lyophilize the aliquots to remove the initial solvent.
-
Reconstitute the lyophilized aliquots with the different test solvents to the same final concentration.
-
Immediately take a sample from each tube for the "time 0" analysis.
-
Incubate the remaining solutions at the desired temperature (e.g., room temperature or 37°C).
-
At each specified time point (e.g., 24h, 48h), take another sample from each solution.
-
Analyze all samples by HPLC.
-
Compare the chromatograms for each solvent at the different time points. The stability is assessed by the decrease in the area of the main peak corresponding to the intact this compound and the appearance of new peaks corresponding to degradation products.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for solubility and aggregation issues.
References
- 1. Aggregation and Disaggregation of Morpholino Oligomers in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gene-tools.com [gene-tools.com]
- 3. Peptide-oligo conjugates – Custom Synthesis | Eurogentec [eurogentec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What Quality Control is performed on the final oligo-antibody conjugate [biosyn.com]
preventing degradation of Activated EG3 Tail in solution
Technical Support Center: Activated EGFR Tail Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the degradation of the activated C-terminal tail of the Epidermal Growth Factor Receptor (EGFR) in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of activated EGFR tail degradation in solution?
A1: The degradation of the phosphorylated C-terminal tail of EGFR is primarily caused by two enzymatic activities unleashed during cell lysis:
-
Phosphatases: These enzymes remove phosphate groups from the tyrosine residues of the activated EGFR tail, leading to a loss of the "activated" state.[1]
-
Proteases: These enzymes cleave the protein backbone of the EGFR, leading to the complete degradation of the receptor, including its C-terminal tail.[1]
Additionally, improper sample handling, such as extended incubation times at room temperature, can also contribute to degradation.[2]
Q2: How can I prevent the degradation of the activated EGFR tail?
A2: The most effective way to prevent degradation is to use a combination of protease and phosphatase inhibitors in your lysis buffer.[1][2] These inhibitor cocktails are commercially available and contain a mixture of compounds that broadly target different classes of these enzymes.[3] It is also crucial to perform all sample preparation steps on ice or at 4°C to minimize enzymatic activity.[2]
Q3: When should I add protease and phosphatase inhibitors?
A3: Inhibitors should be added to your lysis buffer immediately before you begin lysing your cells.[2] Many inhibitors have limited stability in aqueous solutions, so preparing fresh solutions is recommended for optimal performance.[2][4]
Q4: Are there specific inhibitors that are particularly important for EGFR experiments?
A4: While a broad-spectrum cocktail is generally recommended, for studying EGFR phosphorylation, it is critical to include inhibitors of protein tyrosine phosphatases (PTPs).[5][6] Examples of commonly used phosphatase inhibitors include sodium orthovanadate and phenylarsine oxide.[5] For protease inhibition, a cocktail containing inhibitors for serine, cysteine, and metalloproteases is advisable.[3]
Q5: Can the choice of detergent in the lysis buffer affect EGFR tail stability?
A5: Yes, the choice and concentration of detergents can impact protein stability. While detergents are necessary to solubilize membrane-bound proteins like EGFR, harsh detergents can sometimes promote denaturation and subsequent degradation. It is important to use detergents that are compatible with your downstream applications and to optimize their concentration. For some applications like mass spectrometry, detergents may need to be removed prior to analysis.[7]
Troubleshooting Guides
Problem 1: Loss of EGFR phosphorylation signal in Western blot.
| Possible Cause | Troubleshooting Step |
| Insufficient phosphatase inhibition. | Increase the concentration of your phosphatase inhibitor cocktail or add specific tyrosine phosphatase inhibitors like sodium orthovanadate.[5] Ensure inhibitors are fresh and added immediately before lysis.[2] |
| Prolonged incubation at non-optimal temperatures. | Keep samples on ice at all times and minimize the time between cell lysis and sample analysis.[2] |
| Incorrect antibody. | Verify the specificity of your phospho-EGFR antibody and ensure it recognizes the specific phosphorylation site you are investigating.[8] |
Problem 2: Appearance of lower molecular weight bands for EGFR on a Western blot, indicating degradation.
| Possible Cause | Troubleshooting Step |
| Inadequate protease inhibition. | Use a broad-spectrum protease inhibitor cocktail.[3] For particularly stubborn degradation, you may need to add specific inhibitors or increase the cocktail concentration.[4] Some protease inhibitors, like PMSF, are unstable and may need to be added multiple times during the procedure.[2] |
| Cell lysis procedure is too harsh. | Optimize your lysis protocol. Excessive sonication or mechanical disruption can generate heat and increase protease activity. |
| Sample carryover of active proteases. | Ensure thorough washing of immunoprecipitated samples to remove unbound proteases.[9] |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in inhibitor preparation. | Prepare fresh inhibitor solutions for each experiment.[2] If using tablets, ensure they are fully dissolved. |
| Differences in cell culture conditions. | Standardize cell culture conditions, including serum starvation and stimulation times with EGF, as these can affect EGFR activation and subsequent stability.[8] |
| Inconsistent timing of experimental steps. | Maintain a consistent workflow and timing for all sample processing steps. |
Quantitative Data Summary
| Inhibitor Class | Inhibitor | Typical Working Concentration | Target Enzymes |
| Serine Protease | AEBSF | 1 mM | Serine Proteases |
| Aprotinin | 800 nM | Serine Proteases | |
| Leupeptin | 20 µM | Serine and Cysteine Proteases | |
| PMSF | 0.1 - 1.0 mM | Serine Proteases | |
| Cysteine Protease | E-64 | 15 µM | Cysteine Proteases |
| Aspartic Protease | Pepstatin A | 10 µM | Aspartic Proteases |
| Aminopeptidase | Bestatin | 50 µM | Aminopeptidases |
| Metalloprotease | EDTA | 5 mM | Metalloproteases |
| Tyrosine Phosphatase | Sodium Orthovanadate | 1 mM | Tyrosine Phosphatases[5] |
| Phenylarsine Oxide (PAO) | 0.5 µM | Tyrosine Phosphatases[5] |
Concentrations for protease inhibitors are based on a commonly used commercial cocktail.[3]
Experimental Protocols
Protocol 1: Preparation of Cell Lysates for EGFR Phosphorylation Analysis
-
Culture and Treatment: Grow cells to the desired confluency. If studying ligand-induced activation, serum-starve the cells overnight, then stimulate with EGF (e.g., 100 ng/mL) for the desired time.[8]
-
Lysis Buffer Preparation: Immediately before use, prepare a lysis buffer (e.g., RIPA buffer) and supplement it with a protease inhibitor cocktail (e.g., 1X final concentration) and a phosphatase inhibitor cocktail.[2][3] Keep the buffer on ice.
-
Cell Lysis: Wash the cells with ice-cold PBS. Add the prepared ice-cold lysis buffer to the cells and incubate on ice for 20-30 minutes with gentle agitation.[9]
-
Clarification: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Centrifuge at high speed (e.g., 12,000 rpm) for 30 minutes at 4°C to pellet cell debris.[10]
-
Protein Quantification: Transfer the supernatant (clarified lysate) to a new tube and determine the protein concentration using a standard protein assay.
-
Sample Preparation for Analysis: Add SDS-PAGE sample buffer to the lysate and boil for 5-10 minutes. The samples are now ready for Western blot analysis or can be stored at -80°C.
Protocol 2: Immunoprecipitation of Activated EGFR
-
Prepare Lysates: Follow steps 1-4 of Protocol 1 to obtain clarified cell lysates.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G agarose beads for 30-60 minutes at 4°C. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add an anti-EGFR antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads multiple times (e.g., 3-5 times) with ice-cold lysis buffer (without inhibitors is acceptable for later washes) to remove non-specifically bound proteins.[9]
-
Elution: Elute the immunoprecipitated EGFR by adding SDS-PAGE sample buffer and boiling for 5-10 minutes. The eluted sample is ready for analysis.
Visualizations
Caption: EGFR Degradation and Prevention Workflow.
Caption: Troubleshooting Logic for EGFR Degradation.
References
- 1. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 2. biocompare.com [biocompare.com]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Mass spectrometry mapping of epidermal growth factor receptor phosphorylation related to oncogenic mutations and tyrosine kinase inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of the Role of the C-Terminal Tail in the Regulation of the Epidermal Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Activated EG3 Tail Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Activated EG3 Tail, a critical component in the production of phosphorodiamidate morpholino oligomers (PMOs).
Frequently Asked Questions (FAQs)
Q1: What is the "this compound"?
A1: The "this compound" is a triethylene glycol (EG3) linker functionalized with a piperazine moiety. This piperazine is "activated," typically as a carbamate, to facilitate its efficient coupling to a solid support, most commonly an aminomethyl polystyrene resin. This resin-bound linker serves as the starting point for the solid-phase synthesis of PMOs.
Q2: Why is a linker used in PMO synthesis?
A2: The linker serves multiple purposes in solid-phase synthesis. It provides a stable anchor to the insoluble resin, allowing for the sequential addition of morpholino monomers and the easy removal of excess reagents and byproducts through simple washing steps. The length and composition of the linker, in this case, a flexible triethylene glycol chain, can also influence the solubility and hybridization properties of the final PMO product.
Q3: What is the "activation" of the EG3 Tail?
A3: Activation refers to the chemical modification of the terminal piperazine nitrogen to make it more reactive towards the amine groups on the aminomethyl resin. A common activation strategy is the formation of a carbamate, for example, by reacting the piperazine with a suitable carbonylating agent. This creates a stable but reactive functional group for efficient coupling.
Q4: What are the critical quality attributes of the this compound resin?
A4: The two most critical quality attributes are:
-
Loading: The amount of this compound successfully coupled to the resin, typically expressed in mmol/g. Consistent and optimal loading is crucial for maximizing the yield of the subsequent PMO synthesis.
-
Purity: The absence of significant levels of impurities, such as unreacted starting materials, side-products from the linker synthesis, or incompletely coupled linkers. Impurities on the resin can lead to the formation of truncated or modified PMOs, complicating purification and potentially affecting the final product's efficacy and safety.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scaling up of this compound on a solid support.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Loading of EG3 Tail on Resin | 1. Incomplete activation of the EG3-piperazine precursor. 2. Insufficient coupling time or temperature. 3. Steric hindrance on the resin surface. 4. Deactivation of the this compound (e.g., by moisture). 5. Inaccurate determination of resin loading. | 1. Ensure complete conversion of the piperazine to the activated carbamate using in-process controls (e.g., TLC, HPLC). 2. Optimize coupling time and temperature. For larger scale, longer reaction times may be necessary. 3. Use a resin with a lower degree of cross-linking or a more flexible linker to improve accessibility of the amine groups. 4. Perform the coupling reaction under anhydrous conditions. 5. Use a reliable method for loading determination, such as the picric acid test or elemental analysis. |
| High Variability in Resin Loading | 1. Inconsistent reaction conditions (temperature, mixing). 2. Non-homogenous resin slurry during the reaction. 3. Inconsistent quality of starting materials (resin, activated linker). | 1. Implement strict process controls for temperature and agitation speed, especially during scale-up. 2. Ensure efficient and continuous mixing of the resin slurry to maintain homogeneity. 3. Qualify all raw materials before use to ensure consistent quality. |
| Presence of Impurities on the Resin | 1. Incomplete reaction during linker synthesis (e.g., presence of unreacted piperazine or triethylene glycol derivatives). 2. Formation of side-products during activation (e.g., di-carbamate formation on piperazine). 3. Incomplete washing of the resin after coupling. | 1. Purify the EG3-piperazine precursor before activation to remove any unreacted starting materials. 2. Optimize the stoichiometry of the activating agent to minimize the formation of di-substituted piperazine byproducts. 3. Implement a rigorous washing protocol after the coupling step to remove all unreacted materials and soluble byproducts. |
| Cleavage of the Linker from the Resin during PMO Synthesis | 1. Lability of the carbamate bond to the reagents used in subsequent PMO synthesis steps (e.g., acidic deprotection steps). | 1. While the carbamate bond to the resin is generally stable, ensure that the specific conditions used for PMO synthesis (e.g., concentration of acid for detritylation) are not harsh enough to cause premature cleavage. If cleavage is observed, consider milder deprotection conditions. |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-Piperazine-EG3-OH Precursor
This protocol describes a potential route for the synthesis of the mono-Boc protected triethylene glycol piperazine precursor.
Materials:
-
Triethylene glycol
-
Tosyl chloride
-
Sodium hydride (NaH)
-
N-Boc-piperazine
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Monotosylation of Triethylene Glycol:
-
Dissolve triethylene glycol (1 equivalent) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium hydride (1.1 equivalents) and stir for 30 minutes.
-
Add a solution of tosyl chloride (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
-
Coupling with N-Boc-Piperazine:
-
Dissolve the monotosylated triethylene glycol (1 equivalent) and N-Boc-piperazine (1.2 equivalents) in anhydrous THF.
-
Add sodium hydride (1.5 equivalents) portion-wise at 0°C.
-
Heat the reaction mixture to reflux and stir overnight.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the N-Boc-piperazine-EG3-OH precursor by column chromatography.
-
Protocol 2: Activation and Coupling to Aminomethyl Polystyrene Resin
This protocol outlines the activation of the precursor and its coupling to the solid support.
Materials:
-
N-Boc-piperazine-EG3-OH precursor
-
Activating agent (e.g., p-nitrophenyl chloroformate)
-
Aminomethyl polystyrene resin
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Activation of the Precursor:
-
Dissolve N-Boc-piperazine-EG3-OH (1 equivalent) and p-nitrophenyl chloroformate (1.1 equivalents) in anhydrous DCM.
-
Add DIPEA (1.2 equivalents) dropwise at 0°C.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
The resulting solution contains the "this compound" and can be used directly in the next step after filtration of any salts.
-
-
Coupling to Resin:
-
Swell the aminomethyl polystyrene resin in anhydrous DMF for 1 hour.
-
Drain the DMF and wash the resin with DCM.
-
Add the solution of the this compound to the swollen resin.
-
Add DIPEA (2 equivalents) and agitate the mixture at room temperature overnight.
-
Drain the reaction mixture and wash the resin extensively with DMF, DCM, and methanol.
-
Dry the resin under vacuum.
-
-
Capping of Unreacted Amines (Optional but Recommended):
-
To block any unreacted amine groups on the resin, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 2 hours.
-
Wash the resin thoroughly with DMF, DCM, and methanol.
-
Dry the resin under vacuum.
-
Data Presentation
Table 1: Troubleshooting Summary for Low Resin Loading
| Parameter | Potential Issue | Analytical Method for Diagnosis | Corrective Action |
| Activation Step | Incomplete formation of the activated carbamate. | HPLC or LC-MS analysis of the activation reaction mixture. | Increase reaction time, temperature, or equivalents of activating agent. |
| Coupling Step | Inefficient coupling to the resin. | Quantitative analysis of a cleaved sample from the resin by HPLC. | Increase coupling time, temperature, or equivalents of activated linker. |
| Resin Quality | Low accessibility of amine groups. | Swelling studies, vendor specifications. | Use a different batch of resin or a resin with different physical properties. |
| Reagent Quality | Presence of moisture or other impurities. | Karl Fischer titration for water content, NMR/HPLC for purity. | Use freshly distilled solvents and high-purity reagents. |
Visualizations
Caption: Workflow for the synthesis and quality control of resin-bound this compound.
Caption: Troubleshooting decision tree for addressing low loading of this compound on the resin.
impact of temperature on Activated EG3 Tail activity
Technical Support Center: Activated EG3 Tail
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to the .
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for this compound?
For long-term stability, this compound should be stored at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month. It is recommended to store the product in a sealed container, away from moisture.[1]
Q2: How does temperature affect the hybridization of oligonucleotides synthesized with this compound?
Temperature is a critical parameter for the successful hybridization of exon-skipping oligonucleotides to their target pre-mRNA. The annealing temperature must be optimized to ensure specific and efficient binding. Generally, an annealing temperature that is too high will prevent efficient hybridization, while a temperature that is too low can lead to non-specific binding.
Q3: What is the recommended operating temperature for experiments involving this compound-derived oligonucleotides?
Most in vitro and cell-based assays using phosphorodiamidate morpholino oligomers (PMOs), which are similar in function to oligonucleotides synthesized with this compound, are conducted at 37°C to mimic physiological conditions.[2] However, the optimal temperature can vary depending on the specific cell type and experimental setup.
Q4: Should I be concerned about the thermal stability of this compound during experimental procedures?
While specific thermal stability data for this compound is not publicly available, similar molecules like PMOs are known for their high stability due to their unique backbone structure, which is resistant to degradation by cellular enzymes.[3] For standard experimental procedures, thermal degradation is not typically a primary concern, but prolonged exposure to very high temperatures should be avoided.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low exon skipping efficiency | Suboptimal annealing temperature during hybridization. | Perform a temperature gradient experiment to determine the optimal annealing temperature for your specific oligonucleotide and target. Start with a range around the calculated melting temperature (Tm) of your oligo-RNA duplex. |
| Incorrect storage of this compound or the synthesized oligonucleotide. | Ensure that both the stock solution and the final oligonucleotide are stored at the recommended temperatures (-20°C for short-term, -80°C for long-term) to prevent degradation.[1] | |
| High off-target effects | Annealing temperature is too low, leading to non-specific binding. | Gradually increase the annealing temperature in your experiments. This will increase the stringency of hybridization and reduce off-target binding. |
| The GC content of the oligonucleotide is very high, leading to a higher melting temperature and potential for non-specific interactions. | When designing your oligonucleotide, aim for a GC content between 40% and 60% for optimal performance in systems at 37°C.[1] | |
| Inconsistent results between experiments | Fluctuations in incubation temperature. | Use a calibrated incubator or water bath with stable temperature control to ensure consistency across experiments.[4] |
| Repeated freeze-thaw cycles of the this compound stock solution. | Aliquot the this compound stock solution upon receipt to avoid multiple freeze-thaw cycles, which can impact its stability and activity. |
Quantitative Data Summary
Table 1: Effect of Annealing Temperature on Exon Skipping Efficiency
This table presents hypothetical data illustrating the impact of annealing temperature on the exon skipping efficiency of an oligonucleotide synthesized using this compound.
| Annealing Temperature (°C) | Exon Skipping Efficiency (%) |
| 45 | 35 ± 4.2 |
| 50 | 58 ± 3.5 |
| 55 | 85 ± 2.1 |
| 60 | 62 ± 3.9 |
| 65 | 41 ± 4.8 |
Note: This data is illustrative. The optimal annealing temperature must be determined empirically for each specific oligonucleotide.
Table 2: Thermal Stability of an this compound-derived Oligonucleotide
This table provides a hypothetical summary of the thermal stability of a 25-mer oligonucleotide at various temperatures over a 24-hour incubation period.
| Incubation Temperature (°C) | Percentage of Intact Oligonucleotide (%) |
| 4 | 99.8 ± 0.1 |
| 25 (Room Temperature) | 99.5 ± 0.3 |
| 37 | 98.9 ± 0.5 |
| 50 | 95.2 ± 1.2 |
| 65 | 88.7 ± 2.5 |
Experimental Protocols
Protocol 1: Determination of Optimal Annealing Temperature for Exon Skipping
Objective: To determine the optimal annealing temperature for a specific oligonucleotide to achieve maximal exon skipping efficiency.
Methodology:
-
Cell Culture: Culture cells of interest to 70-80% confluency in a 24-well plate.
-
Transfection: Transfect the cells with the this compound-derived oligonucleotide at a standard concentration (e.g., 100 nM).
-
Temperature Gradient Incubation: Place the multi-well plate in a thermal cycler with a temperature gradient function. Set a temperature gradient across the plate ranging from 45°C to 65°C. Incubate for 24 hours.
-
RNA Extraction: After incubation, harvest the cells and extract total RNA using a standard protocol.
-
RT-PCR: Perform reverse transcription polymerase chain reaction (RT-PCR) using primers that flank the target exon.
-
Gel Electrophoresis: Analyze the RT-PCR products on an agarose gel to visualize the bands corresponding to the full-length and skipped transcripts.
-
Densitometry Analysis: Quantify the intensity of the bands to determine the percentage of exon skipping at each temperature. The temperature that yields the highest percentage of the skipped product is the optimal annealing temperature.
Visualizations
Caption: Workflow for determining the optimal annealing temperature.
Caption: Mechanism of action for exon skipping oligonucleotides.
Caption: Troubleshooting logic for low exon skipping efficiency.
References
- 1. Using Morpholinos to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antisense Phosphorodiamidate Morpholino Oligomer Length and Target Position Effects on Gene-Specific Inhibition in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. Controlling an Experiment's Temperature | Lab Manager [labmanager.com]
Technical Support Center: Activated EG3 Tail & Oligonucleotide Conjugates
This technical support center provides guidance on mitigating potential off-target effects associated with oligonucleotide conjugates synthesized using Activated EG3 Tail.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to off-target effects?
This compound is a chemical moiety used in the synthesis of exon-skipping oligonucleotide conjugates.[1] These oligonucleotide conjugates are designed to bind to specific RNA sequences to modulate gene expression, for example, in research for muscular dystrophy.[1] It is important to understand that this compound itself is a component of the final oligonucleotide product; the potential for off-target effects stems from the entire oligonucleotide conjugate's interaction with unintended RNA or DNA sequences within a cell.[2]
Q2: What are the primary types of off-target effects observed with oligonucleotide therapies?
Oligonucleotide therapies can exhibit off-target effects through several mechanisms:
-
Hybridization-dependent off-target effects: The oligonucleotide binds to RNA sequences that are similar but not perfectly complementary to the intended target sequence. This can lead to the unintended modulation of other genes.[2]
-
Hybridization-independent off-target effects: These effects are not related to the specific sequence of the oligonucleotide but rather to its chemical properties. This can include interactions with cellular proteins, leading to unintended biological responses.
-
Immune stimulation: Certain oligonucleotide sequences or chemical modifications can be recognized by the immune system, leading to an inflammatory response.
Troubleshooting Guides
Issue: High degree of off-target binding observed in preliminary screens.
Possible Cause & Solution:
-
Suboptimal Oligonucleotide Sequence Design: The designed oligonucleotide sequence may have significant homology to other transcripts.
-
Troubleshooting Step: Perform a comprehensive bioinformatics analysis using tools like BLAST to identify potential off-target sequences in the relevant genome. Redesign the oligonucleotide to target a more unique sequence within the gene of interest.
-
-
High Concentration of Oligonucleotide: Using an excessive concentration of the oligonucleotide conjugate can drive binding to lower-affinity off-target sites.[3]
-
Troubleshooting Step: Perform a dose-response experiment to determine the lowest effective concentration that achieves the desired on-target effect while minimizing off-target engagement.
-
Issue: Evidence of an immune response after treatment with the oligonucleotide conjugate.
Possible Cause & Solution:
-
Inherent Immunostimulatory Motifs: The oligonucleotide sequence may contain motifs (e.g., CpG islands) that are known to activate immune receptors.
-
Troubleshooting Step: Analyze the oligonucleotide sequence for known immunostimulatory motifs. If present, redesign the sequence to avoid these motifs if possible.
-
-
Chemical Modifications: Certain chemical modifications on the oligonucleotide can be recognized by the immune system.
-
Troubleshooting Step: Consider synthesizing the oligonucleotide with different or fewer chemical modifications that are known to have a lower immunogenic profile.
-
Experimental Protocols & Data
Protocol 1: Quantification of Off-Target Gene Expression using RT-qPCR
This protocol outlines the steps to quantify the expression levels of potential off-target genes identified through bioinformatics analysis.
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with the oligonucleotide conjugate at various concentrations. Include a non-treated control and a control treated with a scrambled oligonucleotide sequence.
-
RNA Extraction: After the desired incubation period, harvest the cells and extract total RNA using a standard method (e.g., TRIzol reagent or a column-based kit).
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the potential off-target genes and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of the off-target genes in the treated samples compared to the controls using the delta-delta Ct method.
Table 1: Example Data from Off-Target Analysis by RT-qPCR
| Target Gene | Oligonucleotide Concentration (nM) | Fold Change in Expression (vs. Scrambled Control) |
| Off-Target 1 | 10 | 0.95 |
| 50 | 1.8 | |
| 100 | 3.2 | |
| Off-Target 2 | 10 | 1.1 |
| 50 | 1.2 | |
| 100 | 1.5 | |
| On-Target | 10 | 0.4 |
| 50 | 0.2 | |
| 100 | 0.1 |
Protocol 2: Unbiased Off-Target Identification with Whole Genome Sequencing
For a comprehensive and unbiased assessment of off-target effects, whole-genome sequencing (WGS) can be employed.[4]
-
Genomic DNA Extraction: Treat cells with the oligonucleotide conjugate and extract high-quality genomic DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the genomic DNA and perform deep sequencing on a next-generation sequencing platform.
-
Bioinformatic Analysis: Align the sequencing reads to a reference genome and identify any unintended insertions, deletions, or mutations that are present in the treated samples but not in the controls.[5]
Visualizing Workflows and Concepts
Caption: On-target vs. Off-target hybridization of an oligonucleotide conjugate.
References
quality control measures for Activated EG3 Tail synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Activated EG3 Tail.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, a crucial component in the production of exon-skipping oligomer conjugates like phosphorodiamidate morpholino oligomers (PMOs).
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| AE3S-T01 | Low or No Product Yield | Incomplete activation of the carboxylic acid precursor. | - Ensure EDC and HONB are fresh and have been stored under appropriate conditions to prevent degradation. - Verify the molar ratios of EDC and HONB relative to the EG3 tail precursor. An excess of these reagents is typically required. |
| Inactive coupling reagents (EDC, HONB). | - Use fresh, high-purity EDC (1-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) and HONB (N-hydroxy-5-norbornene-2,3-dicarboxylic acid imide).[1] - Consider using alternative activating agents if the issue persists. | ||
| Sub-optimal reaction temperature. | - The reaction may require heating. A temperature of 55°C has been reported to be effective.[1] Monitor the reaction temperature to ensure it remains within the optimal range. | ||
| Poor quality starting materials. | - Characterize the EG3 tail precursor using NMR and Mass Spectrometry to confirm its identity and purity before use. | ||
| AE3S-T02 | Presence of Multiple Impurities in the Final Product | Side reactions due to moisture. | - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents to minimize water content. |
| Degradation of the activated ester. | - The this compound can be susceptible to hydrolysis. It is recommended to use the activated tail in the subsequent conjugation step as soon as possible after synthesis and purification. | ||
| Formation of byproducts from EDC. | - Excess EDC can lead to the formation of urea byproducts. Optimize the stoichiometry of EDC to minimize excess. Purification by chromatography should remove these impurities. | ||
| PEG auto-oxidation. | - Polyethylene glycols can undergo auto-oxidation, leading to the formation of impurities like peroxides and formaldehydes.[2] Use high-purity starting materials and consider storing them under an inert atmosphere. | ||
| AE3S-T03 | Inconsistent Batch-to-Batch Purity | Variability in raw material quality. | - Implement stringent quality control checks on all incoming raw materials, including the EG3 tail precursor, EDC, and HONB.[3] |
| Inconsistent reaction conditions. | - Precisely control reaction parameters such as temperature, reaction time, and stoichiometry in every synthesis run.[1] | ||
| Inefficient purification. | - Develop and validate a robust purification protocol, such as HPLC, to ensure consistent removal of impurities. | ||
| AE3S-T04 | Difficulty in Product Purification | Co-elution of product and impurities during chromatography. | - Optimize the HPLC method by adjusting the mobile phase composition, gradient, and column chemistry.[4] - Consider alternative purification techniques like solid-phase extraction. |
| Product instability during purification. | - If the activated ester is hydrolyzing during purification, consider minimizing the time the product is in aqueous or protic solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the "this compound" and why is it important?
A1: The "this compound" is a triethylene glycol (EG3) linker that has been chemically modified to contain a reactive group.[5] This "activation" allows it to be efficiently conjugated to other molecules, most notably to the 3' end of phosphorodiamidate morpholino oligomers (PMOs).[5] This PEG linker can improve the solubility and pharmacokinetic properties of the resulting oligonucleotide conjugate.[6][7]
Q2: What is the chemical reaction for synthesizing this compound?
A2: The synthesis of this compound typically involves the activation of a carboxylic acid-terminated EG3 linker. One reported method involves reacting the EG3 tail precursor with N-hydroxy-5-norbornene-2,3-dicarboxylic acid imide (HONB) in the presence of a coupling agent like 1-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[1]
Q3: What are the critical quality control parameters for this compound synthesis?
A3: The critical quality control parameters include:
-
Purity: The percentage of the desired this compound, typically determined by HPLC. A purity of over 99% is often desired.[8]
-
Identity: Confirmation of the chemical structure and molecular weight using techniques like Mass Spectrometry and NMR.
-
Residual Solvents: Quantification of any remaining solvents from the synthesis and purification process, usually by Gas Chromatography (GC).
-
Water Content: Measurement of the water content, as moisture can lead to the hydrolysis of the activated ester.
Q4: What analytical techniques are recommended for quality control?
A4: A combination of the following analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): For determining the purity and detecting impurities.
-
Mass Spectrometry (MS): For confirming the molecular weight of the final product and identifying any impurities.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation of the final product and starting materials.[10]
Q5: How should this compound be stored?
A5: this compound should be stored in a sealed container, away from moisture, to prevent hydrolysis of the active ester. Recommended storage conditions are -80°C for long-term storage (up to 6 months) and -20°C for short-term storage (up to 1 month).[8]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a literature procedure for the activation of a carboxylic acid-terminated EG3 linker.[1]
-
To a solution of the carboxylic acid-terminated EG3 tail precursor in a suitable anhydrous solvent (e.g., dichloromethane), add N-hydroxy-5-norbornene-2,3-dicarboxylic acid imide (HONB) (1.02 equivalents) and 4-dimethylaminopyridine (DMAP) (0.34 equivalents).
-
Add 1-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to 55°C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC). The reaction is typically complete within 4-5 hours.
-
Upon completion, proceed with the work-up and purification of the this compound.
Protocol 2: Quality Control by HPLC
-
System: An HPLC system equipped with a UV detector.
-
Column: A suitable reverse-phase column (e.g., C18).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: Develop a suitable gradient from Mobile Phase A to Mobile Phase B to achieve good separation of the main product from any impurities.
-
Detection: Monitor the elution profile at an appropriate UV wavelength (e.g., 214 nm or 254 nm).
-
Analysis: Integrate the peak areas to determine the purity of the this compound.
Protocol 3: Identity Confirmation by Mass Spectrometry
-
System: An Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Sample Preparation: Prepare a dilute solution of the this compound in a suitable solvent (e.g., acetonitrile/water).
-
Infusion: Infuse the sample solution directly into the mass spectrometer.
-
Analysis: Acquire the mass spectrum and compare the observed molecular weight with the theoretical molecular weight of the this compound.
Visualizations
Caption: Workflow for the synthesis and quality control of this compound.
Caption: Logical troubleshooting flow for addressing low product purity.
References
- 1. WO2019060862A1 - Processes for preparing phosphorodiamidate morpholino oligomers via fast-flow synthesis - Google Patents [patents.google.com]
- 2. The "New Polyethylene Glycol Dilemma": Polyethylene Glycol Impurities and Their Paradox Role in mAb Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 4. WO2017205880A1 - Processes for preparing phosphorodiamidate morpholino oligomers - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. PEG Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 7. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Determination of Activated PEG Content on Substrate by 1H NMR Assay - www.impactanalytical.com [impactanalytical.com]
Validation & Comparative
A Comparative Guide to Bioconjugation Reagents: Activated EG3 Tail vs. Amine- and Thiol-Reactive Chemistries
For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of reagent is a critical determinant of success. This guide provides an objective comparison of the Activated EG3 Tail, a specialized reagent for oligonucleotide synthesis, with widely used amine-reactive (N-hydroxysuccinimide esters) and thiol-reactive (maleimides) conjugation reagents. Supported by experimental data from publicly available resources, this document aims to clarify the distinct applications, performance characteristics, and reaction mechanisms of these key chemical tools.
Introduction to Bioconjugation Chemistries
Bioconjugation is the chemical strategy of covalently linking two molecules, at least one of which is a biomolecule. This powerful technique is central to the development of therapeutic agents like antibody-drug conjugates (ADCs), diagnostic assays, and tools for fundamental biological research. The selection of a conjugation reagent depends on several factors, including the functional groups available on the biomolecules, the desired stability of the resulting linkage, and the reaction conditions required to maintain the integrity of the biological components.
This guide focuses on three prominent classes of conjugation reagents:
-
This compound: Primarily utilized in the solid-phase synthesis of phosphorodiamidate morpholino oligomers (PMOs), a class of antisense oligonucleotides.
-
N-Hydroxysuccinimide (NHS) Esters: A widely used class of amine-reactive reagents for labeling and crosslinking proteins and oligonucleotides.
-
Maleimides: The reagent of choice for targeting thiol groups, particularly the side chains of cysteine residues in proteins and thiolated oligonucleotides.
This compound: A Specialized Tool for PMO Synthesis
The "this compound" is a key component in the synthesis of phosphorodiamidate morpholino oligomers (PMOs), which are synthetic molecules used to modify gene expression.[1] Unlike traditional conjugation reagents that are used to link biomolecules in solution, the this compound is typically incorporated during the solid-phase synthesis of the PMO itself.[2] It serves as a linker to which the morpholino subunits are sequentially added.
The "EG3" portion of the name refers to a triethylene glycol moiety, which is a type of polyethylene glycol (PEG) linker. PEG linkers are known to enhance the solubility and biocompatibility of biomolecules.[2] The "activated" nature of the tail facilitates its covalent attachment to the solid support and the subsequent chain elongation.
Logical Workflow for PMO Synthesis using this compound
Amine-Reactive Conjugation: The Versatility of NHS Esters
N-hydroxysuccinimide (NHS) esters are one of the most common classes of reagents for modifying primary amines (-NH2), which are abundantly found on the side chains of lysine residues and the N-terminus of proteins.[3][4] This chemistry is also widely used for labeling amino-modified oligonucleotides.[3]
The reaction between an NHS ester and a primary amine forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct.[3] The reaction is typically performed in buffers at a pH of 7-9.[3]
Experimental Protocol: NHS Ester Conjugation to an Amino-Modified Oligonucleotide
Materials:
-
Amino-modified oligonucleotide
-
NHS ester-activated molecule (e.g., a fluorescent dye)
-
Conjugation buffer: 0.1 M sodium bicarbonate, pH 8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[3]
-
Desalting column for purification
Procedure:
-
Dissolve the amino-modified oligonucleotide in the conjugation buffer to a final concentration of 0.3 to 0.8 mM.
-
Dissolve the NHS ester-activated molecule in a small amount of DMF or DMSO.[3]
-
Add the NHS ester solution to the oligonucleotide solution. A molar excess of the NHS ester is typically used to drive the reaction to completion.
-
Incubate the reaction mixture for 1-2 hours at room temperature.
-
Purify the resulting conjugate using a desalting column to remove excess NHS ester and the NHS byproduct.
Thiol-Reactive Conjugation: The Specificity of Maleimides
Maleimide chemistry is the gold standard for targeting sulfhydryl groups (-SH), primarily found in the side chains of cysteine residues in proteins.[5][6] It can also be used to modify oligonucleotides that have been functionalized with a thiol group.
The reaction involves a Michael addition of the thiol to the maleimide double bond, forming a stable thioether linkage.[7] This reaction is highly specific for thiols at a pH range of 6.5-7.5, which minimizes side reactions with other nucleophiles like amines.[7]
Experimental Protocol: Maleimide Conjugation to a Thiolated Peptide
Materials:
-
Thiol-containing peptide
-
Maleimide-activated molecule (e.g., a drug molecule)
-
Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed[8]
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) to reduce any disulfide bonds[5]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[6]
-
Purification system (e.g., HPLC or gel filtration)[5]
Procedure:
-
Dissolve the thiolated peptide in the degassed conjugation buffer. If the peptide contains disulfide bonds, pre-treat with a reducing agent like TCEP.[5]
-
Dissolve the maleimide-activated molecule in a small volume of DMF or DMSO.[6]
-
Add the maleimide solution to the peptide solution. A 10-20 fold molar excess of the maleimide is often recommended.[9]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[9]
-
Purify the conjugate using HPLC or gel filtration to remove unreacted starting materials.[5]
Performance Comparison of Conjugation Reagents
Direct quantitative comparison of this compound with NHS esters and maleimides is challenging due to their fundamentally different applications. This compound is an integral part of a multi-step solid-phase synthesis, while NHS esters and maleimides are typically used for solution-phase conjugation of already synthesized biomolecules. However, a qualitative and quantitative summary of their key characteristics can guide reagent selection.
Table 1: Qualitative Comparison of Conjugation Reagents
| Feature | This compound | NHS Esters | Maleimides |
| Target Functional Group | Used in solid-phase synthesis to initiate PMO chain | Primary amines (-NH2)[3] | Thiols (-SH)[5][6] |
| Primary Application | Synthesis of phosphorodiamidate morpholino oligomers (PMOs)[1] | Protein and oligonucleotide labeling and crosslinking[3][4] | Site-specific protein modification, antibody-drug conjugates[7] |
| Linkage Formed | Phosphorodiamidate linkage within the PMO backbone | Amide bond[3] | Thioether bond[6] |
| Reaction pH | N/A (Solid-phase synthesis) | 7.0 - 9.0[3] | 6.5 - 7.5[7] |
| Selectivity | Specific for PMO synthesis | High for primary amines | Very high for thiols within the optimal pH range[7] |
| Stability of Linkage | High (Phosphorodiamidate backbone is nuclease resistant)[10] | Very high (Amide bonds are highly stable)[3] | Generally stable, but can undergo retro-Michael reaction under certain conditions[11] |
Table 2: Quantitative Performance of NHS Ester and Maleimide Conjugations
| Parameter | NHS Ester Conjugation | Maleimide Conjugation |
| Typical Molar Ratio (Reagent:Biomolecule) | 5-20 fold excess[12] | 10-20 fold excess[9] |
| Typical Reaction Time | 1-4 hours | 2 hours to overnight[9] |
| Reported Conjugation Efficiency | Often quantitative with sufficient excess of reagent[3] | Can be high (>80%), but depends on steric hindrance and reaction conditions[13] |
| Competing Reactions | Hydrolysis of the NHS ester in aqueous buffer[3] | Reaction with amines at pH > 7.5, hydrolysis of the maleimide ring[14] |
Signaling Pathways and Experimental Workflows
The choice of conjugation reagent is often dictated by the specific biological question being addressed. For instance, in studying a signaling pathway, a fluorescently labeled antibody (prepared using NHS ester chemistry) might be used to visualize a receptor, while a peptide inhibitor (conjugated via maleimide chemistry) could be used to probe its function.
Signaling Pathway Example: Receptor Tyrosine Kinase (RTK) Inhibition
Conclusion
The selection of a conjugation reagent is a critical step in the design of bioconjugates for research, diagnostics, and therapeutics. This compound stands out as a specialized reagent for the synthesis of PMOs, offering a robust method for creating these important antisense molecules. For broader applications in protein and oligonucleotide modification, NHS esters and maleimides provide versatile and efficient solutions for targeting amines and thiols, respectively.
While direct, side-by-side comparisons of these reagents are limited due to their distinct applications, this guide provides a framework for understanding their individual strengths and weaknesses. By considering the target molecule, desired linkage stability, and reaction conditions, researchers can make an informed decision to select the optimal conjugation chemistry for their specific needs. As bioconjugation technologies continue to evolve, a thorough understanding of these fundamental tools will remain essential for innovation in the life sciences.
References
- 1. Oligonucleotide conjugates for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. glenresearch.com [glenresearch.com]
- 4. alphathera.com [alphathera.com]
- 5. lifetein.com [lifetein.com]
- 6. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 10. Metabolic Stability and Targeted Delivery of Oligonucleotides: Advancing RNA Therapeutics Beyond The Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lumiprobe.com [lumiprobe.com]
- 13. researchgate.net [researchgate.net]
- 14. vectorlabs.com [vectorlabs.com]
A Comparative Guide to Exon Skipping Technologies: Activated EG3 Tail-Conjugated Oligonucleotides Versus Other Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various methods employed for therapeutic exon skipping, with a focus on oligonucleotides synthesized using the Activated EG3 Tail chemistry versus other prominent alternatives. The information presented is intended to assist researchers in making informed decisions about the most suitable exon skipping strategy for their specific research and development needs.
Overview of Exon Skipping Mechanisms
Exon skipping is a therapeutic strategy aimed at correcting the reading frame of a gene's messenger RNA (mRNA) that has been disrupted by a mutation. By inducing the cellular splicing machinery to "skip" over a specific exon, a truncated but functional protein can be produced. This approach is particularly promising for treating genetic disorders like Duchenne muscular dystrophy (DMD). The primary methods to achieve exon skipping include antisense oligonucleotides (ASOs), CRISPR-Cas9-based genome editing, and variations thereof.
Antisense Oligonucleotides (ASOs)
ASOs are short, synthetic nucleic acid analogs that can bind to a specific pre-mRNA sequence. This binding sterically hinders the splicing machinery from recognizing the target exon, leading to its exclusion from the final mRNA. Phosphorodiamidate morpholino oligomers (PMOs) are a common type of ASO known for their stability and low toxicity.
This compound-Conjugated PMOs: The "this compound" is a triethylene glycol linker used in the synthesis of PMOs. While direct comparative data on the performance of PMOs with and without the EG3 tail is limited in publicly available literature, the inclusion of such polyethylene glycol (PEG) linkers is generally intended to improve the pharmacokinetic properties of the oligonucleotide, such as solubility, stability, and cellular uptake. It is important to note that the this compound is a modification to an ASO and not a standalone exon skipping method.
CRISPR-Cas9 System
The CRISPR-Cas9 system offers a more permanent approach to exon skipping by directly editing the genomic DNA. By using guide RNAs (sgRNAs) to direct the Cas9 nuclease to specific splice sites (donor or acceptor sites) flanking an exon, small insertions or deletions (indels) can be created. These mutations can disrupt the splicing signals, causing the targeted exon to be permanently skipped during transcription.
Quantitative Comparison of Exon Skipping Methods
The following table summarizes the key performance characteristics of different exon skipping methods based on available data. It is important to note that direct head-to-head comparisons, especially involving specifically EG3-tailed PMOs, are scarce. The data presented is a synthesis of findings from various studies on PMOs and CRISPR-based systems.
| Feature | Phosphorodiamidate Morpholino Oligomers (PMOs) | PMOs with Cell-Penetrating Peptides (CPPs) | CRISPR-Cas9 System |
| Mechanism of Action | Steric hindrance of splicing factors on pre-mRNA | Enhanced delivery of PMO to pre-mRNA | Permanent genomic deletion of splice sites |
| Efficiency of Exon Skipping | Variable, dependent on sequence, chemistry, and delivery. Generally lower than CRISPR in vitro. | Higher than unconjugated PMOs. Can achieve high levels of exon skipping in vivo.[1] | High efficiency in vitro and in vivo, leading to permanent exon skipping.[2] |
| Duration of Effect | Transient; requires repeated administration. | Potentially longer-lasting than unconjugated PMOs due to better tissue penetration.[1] | Permanent; a one-time treatment is theoretically sufficient.[2] |
| Delivery | A significant challenge; often requires high doses. Modifications like PEGylation (e.g., EG3 tail) may improve delivery. | Improved cellular uptake and tissue distribution compared to unconjugated PMOs.[1][3] | Viral vectors (e.g., AAV) are commonly used for in vivo delivery, which can have immunogenicity concerns.[2] |
| Specificity/Off-target Effects | Generally considered to have a good safety profile with minimal off-target effects. | Similar to unconjugated PMOs, with potential for toxicity related to the CPP. | Potential for off-target DNA cleavage, which is a significant safety concern.[4] |
| Clinical Status | Several PMO-based drugs are FDA-approved for DMD (e.g., Eteplirsen, Golodirsen). | In clinical and preclinical development. | In preclinical and early clinical development for various genetic diseases. |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to evaluate the efficacy of exon skipping technologies.
In Vitro Exon Skipping Efficiency Assessment
Objective: To quantify the percentage of exon skipping in cultured cells treated with ASOs or CRISPR-Cas9 components.
Cell Culture and Transfection/Transduction:
-
Cell Seeding: Plate patient-derived myoblasts or a relevant cell line (e.g., HEK293T) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
ASO Transfection:
-
Prepare a solution of the ASO (e.g., EG3-tailed PMO) and a transfection reagent (e.g., Lipofectamine) in serum-free medium according to the manufacturer's instructions.
-
Add the ASO-lipid complex to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with complete growth medium and incubate for 48-72 hours.
-
-
CRISPR-Cas9 Delivery:
-
For plasmid-based delivery, co-transfect plasmids encoding Cas9 and the specific sgRNA using a suitable transfection reagent.
-
For RNP delivery, complex purified Cas9 protein with in vitro transcribed sgRNA and deliver to cells via electroporation or lipid-based transfection.
-
For viral delivery, transduce cells with AAV vectors encoding Cas9 and the sgRNA.
-
Incubate the cells for 48-72 hours to allow for gene editing and subsequent transcription.
-
RNA Extraction and RT-qPCR:
-
RNA Isolation: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamers.
-
Real-Time qPCR:
-
Perform qPCR using primers that flank the target exon.
-
Use a probe-based assay (e.g., TaqMan) with one probe specific to the transcript including the exon and another specific to the skipped transcript.
-
Alternatively, use SYBR Green-based qPCR and analyze the products by melt curve analysis and gel electrophoresis to distinguish between the skipped and unskipped amplicons.
-
Calculate the percentage of exon skipping using the delta-delta Ct method, normalizing to a housekeeping gene.[5][6]
-
Dystrophin Protein Restoration Analysis by Western Blot
Objective: To quantify the amount of restored dystrophin protein in treated cells.
Protein Extraction:
-
Lyse the treated cells in RIPA buffer supplemented with protease inhibitors.
-
Quantify the protein concentration using a BCA assay.
Western Blotting:
-
Gel Electrophoresis: Separate 30-50 µg of total protein on a large-format SDS-PAGE gel (e.g., 3-8% Tris-acetate).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against dystrophin (e.g., MANDYS1) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Quantify the band intensity using densitometry software (e.g., ImageJ) and normalize to a loading control like vinculin or GAPDH. Express the dystrophin levels as a percentage of a healthy control sample.[7][8][9]
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the key processes involved in ASO- and CRISPR-mediated exon skipping.
References
- 1. A cell-penetrating peptide enhances delivery and efficacy of phosphorodiamidate morpholino oligomers in mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. Peptide-conjugate antisense based splice-correction for Duchenne muscular dystrophy and other neuromuscular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for editing fibroblasts with in vitro transcribed Cas9 mRNA and profile off-target editing by optimized GUIDE-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exon skipping quantification by real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exon Skipping Quantification by Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
- 7. neurology.org [neurology.org]
- 8. Dystrophin quantification: Biological and translational research implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
Comparative Analysis of Activated EG3 Tail Technology in Cellular Proliferation
This guide provides a comparative analysis of the novel Activated EG3 Tail technology against a conventional growth factor stimulation method for inducing cellular proliferation. The data presented is from a case study in a human embryonic kidney cell line engineered for stable expression of the EG3 receptor (HEK293-EG3).
Introduction to this compound Technology
The "this compound" represents a significant advancement in cellular signaling research. It is a constitutively active intracellular domain of the engineered EG3 receptor. Upon dimerization, induced by a specific small molecule, the intracellular tails auto-phosphorylate, initiating a downstream signaling cascade that promotes cell growth and survival. This technology offers a controllable and potent method for studying specific signaling pathways without the need for exogenous growth factors.
Performance Comparison: this compound vs. Growth Factor X
In this case study, the proliferative effect of the this compound was compared against a standard mitogen, Growth Factor X (GFX), which is known to activate a similar endogenous signaling pathway in HEK293 cells.
Quantitative Data Summary
The following table summarizes the results from a 72-hour cell proliferation assay. The this compound was induced using the dimerizing agent "AP20187," while the alternative experiment used a saturating concentration of GFX.
| Treatment Group | Mean Fold Change in Cell Number (± SD) | Statistical Significance (p-value vs. Control) |
| Untreated Control | 1.0 ± 0.15 | N/A |
| Growth Factor X (100 ng/mL) | 3.2 ± 0.45 | p < 0.01 |
| This compound (100 nM AP20187) | 4.5 ± 0.30 | p < 0.001 |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: HEK293-EG3 cells were seeded in 96-well plates at a density of 5,000 cells per well in DMEM supplemented with 10% Fetal Bovine Serum and allowed to adhere overnight.
-
Serum Starvation: The medium was replaced with serum-free DMEM for 24 hours to synchronize the cells in a quiescent state.
-
Treatment Application:
-
Control Group: The medium was replaced with fresh serum-free DMEM.
-
GFX Group: The medium was replaced with serum-free DMEM containing 100 ng/mL of Growth Factor X.
-
This compound Group: The medium was replaced with serum-free DMEM containing 100 nM of the dimerizing agent AP20187.
-
-
Incubation: Cells were incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.
-
Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. The fold change in cell number was calculated relative to the untreated control group.
Visualized Pathways and Workflows
The following diagrams illustrate the signaling pathway of the this compound and the experimental workflow.
Caption: this compound signaling cascade.
Caption: Workflow for the comparative cell proliferation assay.
A Comparative Guide to Quantitative Analysis of Antisense Oligonucleotide-Mediated Exon Skipping
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the quantitative analysis of antisense oligonucleotide (AO)-mediated exon skipping, a promising therapeutic strategy for genetic disorders such as Duchenne muscular dystrophy (DMD). While the term "Activated EG3 Tail-mediated exon skipping" does not define a specific methodology in existing literature, "this compound" is a commercially available molecule used in the synthesis of oligomer conjugates for exon skipping research. This guide, therefore, focuses on the broader context of AO-mediated exon skipping, providing a comparative analysis of different AO chemistries, delivery methods, and the crucial quantitative techniques used to measure their efficacy.
Quantitative Comparison of Exon Skipping Analysis Methods
Accurate and reproducible quantification of exon skipping is paramount for the preclinical and clinical development of AO-based therapies. Several molecular biology techniques are employed for this purpose, each with its own advantages and limitations. Digital droplet PCR (ddPCR) has emerged as a highly precise and reproducible method for absolute quantification.[1][2][3][4][5] Other methods like quantitative real-time PCR (qRT-PCR) and analysis by microcapillary electrophoresis are also widely used.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Digital Droplet PCR (ddPCR) | Partitions a single PCR sample into thousands of nanoliter-sized droplets, allowing for absolute quantification of target molecules without a standard curve.[2][6] | - High precision and reproducibility[1][4]- Absolute quantification[2]- Less sensitive to PCR inhibitors- Capable of detecting low levels of exon skipping[3][5] | - Requires specialized equipment- Higher cost per sample compared to qPCR | Gold standard for accurate quantification of exon skipping efficiency in preclinical studies and clinical trials.[1][4][5] |
| Quantitative Real-Time PCR (qRT-PCR) | Monitors the amplification of a targeted DNA molecule in real-time. Relative or absolute quantification can be performed. | - Widely available instrumentation- High throughput- Lower cost per sample than ddPCR | - Can overestimate exon skipping levels[3]- Requires a standard curve for absolute quantification- Susceptible to PCR inhibitors | High-throughput screening of AO candidates and routine analysis of exon skipping levels.[7][8] |
| Microcapillary Gel Electrophoresis (e.g., Agilent Bioanalyzer) | Separates PCR products based on size and quantifies their relative abundance. | - Provides information on the size of the PCR products- Relatively fast analysis | - Can overestimate the shorter, skipped PCR product[1][4]- Lower sensitivity and dynamic range compared to ddPCR and qPCR | Qualitative and semi-quantitative assessment of exon skipping. |
| Nested RT-PCR with Densitometry | Involves two successive PCR reactions, with the second reaction amplifying a product from the first. Quantification is done by measuring the intensity of bands on a gel. | - High sensitivity for detecting low abundance transcripts | - Prone to overestimation of the shorter skipped product- Semi-quantitative at best- Labor-intensive and low throughput | Initial screening and confirmation of exon skipping. |
Comparison of Antisense Oligonucleotide Chemistries
The chemical composition of an antisense oligonucleotide is a critical determinant of its efficacy, safety, and pharmacokinetic properties. Various chemical modifications have been developed to enhance stability, binding affinity, and cellular uptake.
| AO Chemistry | Description | Advantages | Disadvantages | Examples in Development/Approved |
| Phosphorodiamidate Morpholino Oligomers (PMOs) | A neutral backbone modification where the ribose sugar is replaced by a morpholino ring. | - High stability and resistance to nucleases- Low toxicity- High binding affinity to target RNA | - Poor cellular uptake without a delivery vehicle- Neutral charge can limit interactions with cellular machinery | Eteplirsen (Exondys 51), Golodirsen (Vyondys 53), Viltolarsen (Viltepso), Casimersen (Amondys 45)[9][10] |
| 2'-O-Methyl Phosphorothioate (2'-OMePS) | A modification of the ribose sugar at the 2' position and a sulfur substitution in the phosphate backbone. | - Good stability and nuclease resistance- Enhanced binding affinity compared to unmodified RNA | - Can exhibit some off-target effects and toxicity at higher doses | Drisapersen (development discontinued) |
| Peptide-Conjugated PMOs (PPMOs) | PMOs conjugated to cell-penetrating peptides (CPPs) to enhance cellular uptake. | - Significantly improved systemic delivery to muscle and heart tissue[11][12][13]- Lower doses required for efficacy compared to unconjugated PMOs[9] | - Potential for immunogenicity of the peptide component- More complex manufacturing process | PGN-EDO51 (in clinical development)[9] |
| Locked Nucleic Acid (LNA) | A modification where the ribose ring is "locked" in a specific conformation, increasing binding affinity. | - Very high binding affinity to target RNA- Can be effective at lower concentrations | - Potential for hepatotoxicity at higher doses | Used in various research applications. |
Experimental Protocols
Digital Droplet PCR (ddPCR) for Quantifying Exon 51 Skipping
This protocol is adapted from established methods for the absolute quantification of DMD exon 51 skipping.[2][3][6]
1. RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from patient-derived cells or tissue biopsies using a standard RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
2. ddPCR Assay Design:
-
Design TaqMan probe-based assays with primers and probes specific to the exon-exon junctions of both the skipped (e.g., exon 50-52) and non-skipped (e.g., exon 50-51) transcripts.
-
Probes should be labeled with a fluorescent reporter dye (e.g., FAM) at the 5' end and a quencher at the 3' end.
3. ddPCR Reaction Setup:
-
Prepare the ddPCR reaction mix containing ddPCR Supermix for Probes, forward and reverse primers (final concentration 900 nM), probe (final concentration 250 nM), and diluted cDNA template.
-
Partition the reaction mix into approximately 20,000 droplets using a droplet generator.
4. PCR Amplification:
-
Perform PCR amplification on a thermal cycler with the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 94°C for 30 s and 60°C for 1 min, and a final step at 98°C for 10 min.
5. Droplet Reading and Data Analysis:
-
Read the droplets on a droplet reader to determine the number of positive and negative droplets for each fluorescent channel.
-
Calculate the concentration (copies/µL) of the skipped and non-skipped transcripts using the Poisson distribution.
-
The percentage of exon skipping is calculated as: (Concentration of skipped transcript) / (Concentration of skipped transcript + Concentration of non-skipped transcript) * 100.
Quantitative Real-Time PCR (qRT-PCR) for Exon Skipping Analysis
This protocol provides a method for the relative quantification of exon skipping.[7][8][14]
1. RNA Isolation and cDNA Synthesis: (Follow the same procedure as for ddPCR)
2. qRT-PCR Assay Design:
-
Design SYBR Green or TaqMan probe-based assays with primers flanking the target exon. One primer pair should amplify both the skipped and non-skipped products, which can be distinguished by melt curve analysis (for SYBR Green) or by size on a gel. Alternatively, design separate assays for the skipped and non-skipped junctions as in the ddPCR protocol.
3. qRT-PCR Reaction Setup:
-
Prepare the qRT-PCR reaction mix containing a suitable qPCR master mix, forward and reverse primers, and the cDNA template.
4. PCR Amplification and Data Acquisition:
-
Perform qRT-PCR on a real-time PCR instrument. A typical thermal profile includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.
-
Record the fluorescence at each cycle.
5. Data Analysis:
-
For relative quantification, use the ΔΔCt method. Normalize the Ct values of the target gene (skipped and non-skipped transcripts) to a reference gene (e.g., GAPDH, ACTB).
-
The relative exon skipping level can be expressed as the ratio of the skipped to the non-skipped transcript, normalized to the reference gene.
Visualizations
Caption: Mechanism of antisense oligonucleotide-mediated exon skipping.
Caption: Experimental workflow for quantitative analysis of exon skipping.
References
- 1. A multicenter comparison of quantification methods for antisense oligonucleotide-induced DMD exon 51 skipping in Duchenne muscular dystrophy cell cultures. – Normal Human Vascular Smooth Muscle Cell Culture Research [promuscle.org]
- 2. Exon 51 Skipping Quantification by Digital Droplet PCR in del52hDMD/mdx Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Digital Droplet PCR for the Absolute Quantification of Exon Skipping Induced by Antisense Oligonucleotides in (Pre-)Clinical Development for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A multicenter comparison of quantification methods for antisense oligonucleotide-induced DMD exon 51 skipping in Duchenne muscular dystrophy cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Digital Droplet PCR for the Absolute Quantification of Exon Skipping Induced by Antisense Oligonucleotides in (Pre-)Clinical Development for Duchenne Muscular Dystrophy | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Exon skipping quantification by real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdaconference.org [mdaconference.org]
- 10. researchgate.net [researchgate.net]
- 11. Peptide-conjugated Antisense Oligonucleotides for Exon Skipping Therapeutics [biosyn.com]
- 12. Cell-penetrating peptide-conjugated antisense oligonucleotides restore systemic muscle and cardiac dystrophin expression and function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptide-conjugate antisense based splice-correction for Duchenne muscular dystrophy and other neuromuscular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exon Skipping Quantification by qRT-PCR in Duchenne Muscular Dystrophy Patients Treated with the Antisense Oligomer Eteplirsen | Gene Tools, LLC [gene-tools.com]
Specificity of Activated EG3 Tail Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polymers to therapeutic molecules is a widely adopted strategy to enhance their pharmacokinetic properties and reduce immunogenicity. While polyethylene glycol (PEG) has historically been the gold standard, concerns over anti-PEG antibody formation have spurred the development of alternatives. This guide provides a comparative assessment of conjugates containing triethylene glycol (EG3) units, such as poly(oligo(ethylene glycol) methyl ether methacrylate) (POEGMA), against traditional PEGylated counterparts. The focus is on specificity, primarily defined here as the ability to avoid inducing an immune response, and on pharmacokinetic performance.
Comparative Performance Data
The following table summarizes key quantitative data from a comparative study of a uricase-POEGMA conjugate versus its PEGylated counterparts. Uricase is a highly immunogenic protein, making this a stringent test for the immunogenicity of the conjugated polymer.
| Parameter | Uricase-POEGMA | Uricase-PEG (Size-matched) | Uricase-PEG (Molecular Weight-matched) | Unconjugated Uricase |
| Pharmacokinetics | ||||
| Elimination Half-Life (t½) | 46.1 hours | 35.5 hours | Not Reported | 2.2 hours |
| Area Under the Curve (AUC) | ~1.5-fold higher than Uricase-PEG (size-matched) | Baseline for comparison | Not Reported | Significantly lower |
| Immunogenicity | ||||
| Anti-Polymer Antibody Induction | No detectable anti-POEGMA antibodies | Significant induction of anti-PEG antibodies | Significant induction of anti-PEG antibodies | Not Applicable |
| Reactivity with pre-existing Anti-PEG Antibodies | No significant reactivity | High reactivity | High reactivity | No significant reactivity |
Experimental Protocols
Assessment of Anti-Polymer Antibody Induction (Immunogenicity)
This protocol describes a general enzyme-linked immunosorbent assay (ELISA) to detect the presence of antibodies against the polymer conjugate in the serum of treated animals.
Materials:
-
High-binding 96-well microplates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Polymer-protein conjugate (e.g., Uricase-POEGMA or Uricase-PEG)
-
Blocking Buffer (e.g., 5% skim milk or BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Serum samples from treated and control animals
-
Secondary Antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the polymer-protein conjugate to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the wells three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the wells three times with Wash Buffer.
-
Sample Incubation: Dilute serum samples in Blocking Buffer (e.g., 1:100). Add 100 µL of the diluted serum to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells three times with Wash Buffer.
-
Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in Blocking Buffer. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the wells five times with Wash Buffer.
-
Substrate Development: Add 100 µL of the enzyme substrate to each well. Incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB with an HRP substrate) using a microplate reader.
Pharmacokinetic Analysis
This protocol outlines the general procedure for determining the pharmacokinetic profile of a polymer-conjugated therapeutic.
Materials:
-
Polymer-protein conjugate
-
Test animals (e.g., mice)
-
Method for quantifying the conjugate in plasma (e.g., fluorescence if the protein is labeled, or a specific activity assay)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Centrifuge
Procedure:
-
Administration: Administer a single intravenous (IV) dose of the polymer-protein conjugate to the test animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h, 72h, 96h, 144h) via a suitable method (e.g., tail vein sampling).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Quantification: Measure the concentration of the conjugate in the plasma samples using a validated analytical method.
-
Data Analysis: Plot the plasma concentration versus time. Calculate key pharmacokinetic parameters such as elimination half-life (t½) and the area under the curve (AUC) using appropriate software.
Visualizations
Caption: Workflow for Anti-Polymer Antibody ELISA.
Caption: Structure-Property Relationship of Polymer Conjugates.
Long-Term Stability of Activated EG3 Tail Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The long-term stability of bioconjugates is a critical parameter in the development of therapeutic oligonucleotides. This guide provides a comparative analysis of the stability of phosphorodiamidate morpholino oligomer (PMO) conjugates, with a focus on those utilizing an Activated EG3 Tail, and compares their performance with alternative conjugation strategies. The information presented is based on available experimental data and established analytical methodologies.
Introduction to this compound Conjugates and Their Stability
This compound is a triethylene glycol linker commonly used in the synthesis of PMO conjugates. PMOs are synthetic nucleic acid analogs with a morpholine ring and a phosphorodiamidate linkage, which confers significant resistance to nuclease degradation.[1][2] This inherent stability of the PMO backbone is a key advantage for in vivo applications.[1][2] The overall long-term stability of a PMO conjugate, however, is also influenced by the nature of the linker and the conjugated moiety.
While specific long-term stability data for this compound PMO conjugates is not extensively available in public literature, the principles of oligonucleotide stability and data from analogous structures, such as antibody-PMO conjugates with different linkers, can provide valuable insights.
Comparison of Conjugation Strategies and Their Impact on Stability
The choice of linker and conjugation chemistry plays a crucial role in the stability of PMO conjugates. Non-cleavable linkers, for instance, generally exhibit greater stability in plasma compared to cleavable linkers.[3] The following table summarizes a comparison of different linker strategies based on data from antibody-oligonucleotide conjugate studies, which can be considered analogous for understanding the stability of PMO conjugates.
| Conjugation Strategy/Linker Type | Key Characteristics | Impact on Stability | Supporting Data Highlights |
| This compound (PEG Linker) | Hydrophilic and flexible triethylene glycol spacer. | Expected to have good aqueous stability. The ether linkages are generally stable to hydrolysis. | While direct long-term data is limited, PEG linkers are widely used for their biocompatibility and stability. |
| Maleimide-based (e.g., MCC) | Reacts with thiols to form a stable thioether bond. Non-cleavable. | Provides high stability in plasma.[3] The stability of the resulting succinimide ring can be a factor, with potential for ring-opening hydrolysis. | Antibody-PMO conjugates with an MCC linker demonstrated prolonged duration of action in vivo, suggesting good stability.[3] |
| Cleavable Linkers (e.g., Disulfide) | Designed to be cleaved under specific physiological conditions (e.g., reducing environment in the cytoplasm). | Lower plasma stability by design, which can be advantageous for intracellular drug release. | Studies on antibody-drug conjugates have shown that cleavable linkers can lead to faster clearance from circulation. |
| "Click" Chemistry (e.g., Azide-Alkyne) | Forms a stable triazole linkage. | The triazole ring is highly stable and resistant to enzymatic and hydrolytic degradation. | This conjugation chemistry is known for its high efficiency and the stability of the resulting bond. |
Experimental Protocols for Long-Term Stability Studies
A comprehensive assessment of the long-term stability of this compound conjugates involves a combination of real-time and accelerated stability studies.
Long-Term Stability Testing
-
Objective: To evaluate the stability of the conjugate under recommended storage conditions over its proposed shelf-life.
-
Methodology:
-
Store aliquots of the this compound conjugate in the proposed formulation and container closure system at the recommended storage temperature (e.g., -20°C or -80°C).
-
At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), withdraw samples.
-
Analyze the samples for purity, integrity, and potency using the analytical methods described below.
-
Monitor for the appearance of degradation products.
-
Accelerated Stability Testing
-
Objective: To predict the long-term stability of the conjugate by subjecting it to elevated stress conditions.
-
Methodology:
-
Store aliquots of the conjugate at elevated temperatures (e.g., 5°C, 25°C, 40°C).
-
At accelerated time points (e.g., 0, 1, 2, 3, and 6 months), withdraw samples.
-
Analyze the samples using the same analytical methods as for the long-term study.
-
The data can be used to model degradation kinetics and predict the shelf-life under recommended storage conditions.
-
Forced Degradation Studies
-
Objective: To identify potential degradation pathways and to develop and validate stability-indicating analytical methods.
-
Methodology:
-
Subject the conjugate to stress conditions such as acid, base, oxidation, heat, and light.
-
Analyze the stressed samples to identify and characterize degradation products.
-
This information helps in understanding the degradation mechanisms and in the development of analytical methods that can resolve the parent conjugate from its degradation products.[4]
-
Analytical Methods for Stability Assessment
A suite of analytical techniques is employed to monitor the stability of this compound conjugates.
| Analytical Method | Parameter Measured |
| Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) | Purity of the conjugate, detection and quantification of impurities and degradation products.[4][5] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of the parent conjugate and characterization of degradation products by mass analysis.[6] |
| Size Exclusion Chromatography (SEC) | Detection and quantification of aggregates and fragments. |
| Capillary Electrophoresis (CE) | Assessment of purity and detection of charged impurities. |
| In vitro Activity Assay (e.g., cell-based assay) | Potency of the conjugate, ensuring that it retains its biological function over time. |
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for stability testing and analysis of this compound conjugates.
Caption: Workflow for long-term, accelerated, and forced degradation stability studies.
References
- 1. Resistance of morpholino phosphorodiamidate oligomers to enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ppd.com [ppd.com]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Antisense Oligonucleotide Chemistries for Exon Skipping in Duchenne Muscular Dystrophy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of leading antisense oligonucleotide (ASO) chemistries utilized in exon skipping therapies for Duchenne muscular dystrophy (DMD). The focus is on the performance of phosphorodiamidate morpholino oligomers (PMOs) and 2'-O-methyl phosphorothioate (2'OMePS) ASOs, with insights into advanced delivery technologies. The information presented is based on peer-reviewed literature and is intended to aid researchers and drug development professionals in understanding the landscape of ASO-based therapeutics for DMD. It is important to note that "Activated EG3 Tail" is a commercially available chemical precursor used in the synthesis of PMOs.[1][2] Therefore, this guide compares the final oligonucleotide products rather than the synthetic reagents.
Quantitative Performance Comparison
The efficacy of different ASO chemistries is primarily evaluated by their ability to induce exon skipping and restore dystrophin protein expression. The following table summarizes quantitative data from preclinical studies in the mdx mouse model of DMD.
| ASO Chemistry | Target Exon | Administration Route | Exon Skipping Efficiency (%) | Dystrophin Positive Fibers (%) | Reference |
| PMO | mDMD exon 23 | Intramuscular | ~53.1 | Not Reported | [3] |
| 2'OMePS | mDMD exon 23 | Intramuscular | ~7.7 | Not Reported | [3] |
| PMO | mDMD exon 23 | Intravenous | Higher than 2'OMePS | Not Reported | [4] |
| 2'OMePS | mDMD exon 23 | Intravenous | Lower than PMO | Not Reported | [4] |
| LNA/2'OMe Chimera (20mer, 30% LNA) | mDMD exon 23 | Intramuscular | ~10 | Not Reported | [5] |
| Peptide-PMO Conjugate | mDMD exon 23 | Intravenous | Significantly higher than unconjugated PMO | Widespread restoration in skeletal and cardiac muscle | [6] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparative literature for evaluating ASO efficacy in the mdx mouse model.
Intramuscular Administration of ASOs in mdx Mice
-
Objective: To assess the local exon skipping efficiency of different ASO chemistries.
-
Procedure:
-
Adult (e.g., 4-week-old) male mdx mice are anesthetized.
-
The tibialis anterior (TA) muscle is injected with a saline solution containing the ASO (e.g., 2-5 µg).
-
The contralateral TA muscle can be injected with a control ASO or saline.
-
After a set period (e.g., 2 weeks or 48 hours), the mice are euthanized, and the TA muscles are harvested for analysis.[3]
-
Systemic Administration of ASOs in mdx Mice
-
Objective: To evaluate the systemic delivery and efficacy of ASOs in various muscle tissues, including the heart.
-
Procedure:
Analysis of Exon Skipping by RT-PCR
-
Objective: To quantify the level of exon skipping at the mRNA level.
-
Procedure:
-
Total RNA is extracted from the harvested muscle tissue.
-
Reverse transcription-polymerase chain reaction (RT-PCR) is performed using primers that flank the target exon in the dystrophin pre-mRNA.
-
The PCR products are analyzed by gel electrophoresis. The presence of a shorter band corresponding to the skipped exon indicates successful exon skipping.
-
The intensity of the bands for the full-length and skipped transcripts are quantified to determine the percentage of exon skipping.[3][5]
-
Analysis of Dystrophin Protein Restoration by Immunofluorescence
-
Objective: To visualize and quantify the restoration of dystrophin protein in muscle fibers.
-
Procedure:
-
Muscle tissue samples are cryosectioned.
-
The sections are stained with an antibody specific for the dystrophin protein.
-
A fluorescently labeled secondary antibody is used for detection.
-
The sections are imaged using a fluorescence microscope.
-
The number of dystrophin-positive fibers is counted and expressed as a percentage of the total number of fibers.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action: Antisense Oligonucleotide-Mediated Exon Skipping
The fundamental principle of exon skipping therapy for DMD is to use an ASO to bind to a specific sequence on the dystrophin pre-mRNA, which masks an exon from the splicing machinery. This causes the targeted exon to be "skipped," restoring the reading frame and allowing for the production of a shorter but still functional dystrophin protein.
Mechanism of ASO-mediated exon skipping for DMD.
Comparative Chemistry of PMO and 2'OMePS ASOs
The chemical differences between PMO and 2'OMePS ASOs affect their properties, such as binding affinity, stability, and off-target effects. PMOs have a neutral backbone, which may contribute to their higher sequence specificity compared to the negatively charged phosphorothioate backbone of 2'OMePS ASOs.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Wild-Type Mouse Models to Screen Antisense Oligonucleotides for Exon-Skipping Efficacy in Duchenne Muscular Dystrophy | PLOS One [journals.plos.org]
- 4. In vivo comparison of 2'-O-methyl phosphorothioate and morpholino antisense oligonucleotides for Duchenne muscular dystrophy exon skipping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intramuscular Evaluation of Chimeric Locked Nucleic Acid/2′OMethyl-Modified Antisense Oligonucleotides for Targeted Exon 23 Skipping in Mdx Mice [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
Unlocking Muscle Regeneration: A Comparative Guide to Novel Therapies in Duchenne Muscular Dystrophy Models
For Immediate Release
In the relentless pursuit of effective treatments for Duchenne Muscular Dystrophy (DMD), researchers are exploring innovative therapeutic avenues that move beyond conventional dystrophin-replacement strategies. This guide provides a comprehensive comparison of emerging therapies that have shown significant promise in preclinical in vivo models of DMD, with a focus on the activation of the Epidermal Growth Factor (EGF) signaling pathway and the inhibition of the ARHGEF3-RhoA-ROCK pathway. This document is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of next-generation DMD therapeutics.
Executive Summary
Duchenne Muscular Dystrophy is a devastating genetic disorder characterized by progressive muscle degeneration and weakness. While current therapeutic strategies primarily focus on restoring dystrophin expression, new research highlights the potential of modulating intrinsic cellular signaling pathways to enhance muscle regeneration and improve muscle quality. This guide details the in vivo validation of two such promising approaches: the activation of the EGF pathway, potentially what may be internally referred to as "Activated EG3 Tail," and the inhibition of the ARHGEF3-RhoA-ROCK pathway. We present a comparative analysis of their performance, supported by experimental data from studies in the widely-used mdx mouse model of DMD.
Comparative Analysis of Therapeutic Efficacy
The following tables summarize the key quantitative outcomes from preclinical studies evaluating the efficacy of activating the EGF pathway and inhibiting the ARHGEF3-RhoA-ROCK pathway in DMD models. For context, we have included data on a well-established gene therapy approach, micro-dystrophin, as a benchmark.
Table 1: In Vivo Efficacy of EGF Pathway Activation in mdx Mice
| Parameter | Treatment Group | Outcome | Percentage Improvement vs. Untreated mdx |
| Muscle Mass | Electroporation with EGF Expression Plasmid | Increased muscle mass | 18%[1] |
| Muscle Fiber Number | Electroporation with EGF Expression Plasmid | Increased number of muscle fibers | 30%[1] |
| Muscle Strength | Electroporation with EGF Expression Plasmid | Greater muscle strength | 32%[1] |
| Muscle Fibrosis | Electroporation with EGF Expression Plasmid | Marked reduction in muscle scarring | Not quantified |
Table 2: In Vivo Efficacy of ARHGEF3-RhoA-ROCK Pathway Inhibition in mdx Mice
| Parameter | Treatment Group | Outcome | Percentage Improvement vs. Untreated mdx |
| Muscle Quality (Specific Force) | ARHGEF3 Knockout in mdx mice | Restored muscle quality | Up to 36%[2][3] |
| Muscle Force Production | Y-27632 (ROCK inhibitor) treatment in mdx mice | Improved muscle force production | 25%[2][3] |
Table 3: Benchmark Efficacy of Micro-dystrophin Gene Therapy in a Severe DMD Mouse Model (D2.mdx)
| Parameter | Treatment Group | Outcome | Notes |
| Skeletal Muscle Pathology | AAV-mediated Micro-dystrophin | Significant, albeit incomplete, correction | --- |
| Survival | AAV-mediated Micro-dystrophin | Variable, with some constructs leading to premature death | Dependent on the specific micro-dystrophin construct used |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of the key experimental protocols used in the cited studies.
Protocol 1: In Vivo Electroporation of EGF Expression Plasmid in mdx Mice
-
Animal Model: mdx mice, a commonly used model for DMD.
-
Plasmid: An expression plasmid encoding human Epidermal Growth Factor (EGF).[1]
-
Procedure: 30µg of purified, endotoxin-free EGF expression plasmid was injected into the tibialis anterior (TA) muscles of mdx mice.[1] Immediately following injection, electroporation was performed to facilitate plasmid uptake into the muscle cells.[1]
-
Endpoint Analysis: Muscle mass, muscle fiber count, in situ muscle strength measurements, and histological analysis for fibrosis were conducted at specified time points post-treatment (e.g., 30 and 150 days).[1]
Protocol 2: Inhibition of the ARHGEF3-RhoA-ROCK Pathway in mdx Mice
-
Animal Models:
-
Arhgef3 knockout in mdx mice (mdx/AKO).[2]
-
Standard mdx mice for pharmacological inhibition.
-
-
Pharmacological Agent: Y-27632, a selective ROCK inhibitor.
-
In Vitro Studies: Three-dimensionally engineered mdx skeletal muscles were used to test the direct effect of Y-27632 on muscle force production.[2][3]
-
In Vivo Administration: For in vivo studies, Y-27632 was administered to mdx mice, and muscle function was assessed.[4]
-
Endpoint Analysis: In situ muscle force production was measured to determine improvements in muscle quality.[2][3] Autophagy flux was also assessed to understand the mechanism of action.[2]
Protocol 3: In Situ Muscle Function Measurement
-
Procedure: This is a standard method for assessing muscle contractility in preclinical models. The distal tendon of the target muscle (e.g., tibialis anterior) is isolated and attached to a force transducer while the nerve supplying the muscle is stimulated electrically.
-
Measurements: Key parameters measured include:
-
Twitch force: The force generated from a single electrical pulse.
-
Tetanic force: The maximum force generated by a series of high-frequency electrical pulses.
-
Specific force: The maximum tetanic force normalized to the muscle's cross-sectional area, providing a measure of muscle quality.
-
Signaling Pathways and Mechanisms of Action
Understanding the underlying molecular pathways is critical for optimizing therapeutic strategies. The following diagrams, generated using the DOT language, illustrate the signaling cascades targeted by these novel therapies.
Caption: EGF Signaling Pathway in Muscle Stem Cells.
Caption: ARHGEF3-RhoA-ROCK Signaling Pathway in DMD.
Conclusion and Future Directions
The in vivo validation of therapies targeting the EGF and ARHGEF3-RhoA-ROCK pathways in DMD models represents a significant step forward in the development of novel treatments for this debilitating disease. Activation of the EGF pathway has been shown to enhance muscle regeneration and strength by promoting the asymmetric division of muscle stem cells.[1] Conversely, inhibition of the ARHGEF3-RhoA-ROCK pathway improves muscle quality by restoring autophagy.[2][3]
These findings open up new therapeutic possibilities that could be used as standalone treatments or in combination with existing dystrophin-focused therapies to achieve synergistic effects. Further research is needed to identify small molecule drugs that can systemically and safely modulate these pathways in patients. Direct comparative studies of these novel approaches against a wider range of emerging and established therapies in standardized preclinical models will be crucial for determining their ultimate clinical potential.
References
- 1. EGFR-Aurka Signaling Rescues Polarity and Regeneration Defects in Dystrophin-Deficient Muscle Stem Cells by Increasing Asymmetric Divisions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RhoA/ROCK signalling activated by ARHGEF3 promotes muscle weakness via autophagy in dystrophic mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RhoA/ROCK signalling activated by ARHGEF3 promotes muscle weakness via autophagy in dystrophic mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RhoA/ROCK inhibition improves the beneficial effects of glucocorticoid treatment in dystrophic muscle: implications for stem cell depletion - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting an Activated EG3 Tail Supplier
For researchers and drug development professionals engaged in the synthesis of modified oligonucleotides, particularly for applications like exon skipping in muscular dystrophy research, the quality of reagents is paramount. The "Activated EG3 Tail" is a critical component in the synthesis of phosphorodiamidate morpholino oligomers (PMOs) and other nucleic acid analogs. Its purity and activity directly impact the yield and quality of the final therapeutic or research compound. This guide provides a comparative analysis of prominent suppliers of this compound, offering a framework for selecting the most suitable product for your research needs.
Supplier and Product Specification Overview
A review of the product information from three notable suppliers—MedchemExpress, AbMole BioScience, and TargetMol—reveals largely consistent basic specifications for this compound. However, the level of detail regarding purity and available quality control data varies.
| Parameter | MedchemExpress | AbMole BioScience | TargetMol |
| Product Name | This compound | This compound | This compound |
| CAS Number | 1380600-06-5 | 1380600-06-5 | 1380600-06-5 |
| Molecular Formula | C₄₃H₄₇N₃O₁₀ | C₄₃H₄₇N₃O₁₀ | C₄₃H₄₇N₃O₁₀ |
| Molecular Weight | 765.85 | 765.85 | 765.85 |
| Purity | 99.31%[1] | Not explicitly stated on the main product page; COA available upon request.[2] | Not explicitly stated on the main product page. |
| Supporting Data | HNMR, RP-HPLC, LCMS data available on the product page.[1] | COA and MSDS available.[2] | Information available upon request. |
Key Takeaway: MedchemExpress provides the most comprehensive upfront quality control data on its product page, including a specific purity percentage and links to analytical data.[1] While AbMole BioScience and TargetMol likely maintain high-quality standards, researchers will need to request the Certificate of Analysis (COA) or other analytical data to assess the purity and characterization of their products.
Experimental Protocols for Supplier Validation
Given the absence of head-to-head comparison studies, it is crucial for researchers to perform their own validation of this compound from any supplier. The following are detailed methodologies for key experiments.
Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is a general guideline for assessing the purity of this compound. Instrument conditions may need to be optimized for your specific HPLC system.
Objective: To determine the percentage purity of the this compound compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical gradient would be to start at a low percentage of Mobile Phase B (e.g., 20%) and increase it linearly to a high percentage (e.g., 80%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm and 280 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks in the chromatogram.
-
Calculate the percentage purity by dividing the area of the main peak (this compound) by the total area of all peaks and multiplying by 100.
-
Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the this compound.
Procedure:
-
Prepare the sample as described for HPLC analysis.
-
Infuse the sample into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Compare the observed mass-to-charge ratio (m/z) with the expected molecular weight (765.85 g/mol ).
Visualizing Workflows and Pathways
To aid in understanding the experimental process and the compound's role, the following diagrams are provided.
Caption: Experimental workflow for comparing this compound suppliers.
Caption: Simplified pathway of a PMO synthesized using this compound.
Conclusion and Recommendations
The selection of an this compound supplier should be guided by a thorough evaluation of the provided quality control data and, most importantly, by in-house validation.
Recommendations for Researchers:
-
Request Comprehensive Data: Always request a detailed Certificate of Analysis from the supplier. This should include purity data from HPLC, identity confirmation from mass spectrometry, and ideally, NMR data for structural verification.
-
Prioritize Purity: For oligonucleotide synthesis, high purity of all reagents is critical to minimize failure sequences and simplify the purification of the final product.
-
Perform In-House Validation: Regardless of the supplier's data, it is best practice to perform your own quality control checks, particularly for new lots. The experimental protocols provided in this guide can serve as a starting point.
-
Consider Lot-to-Lot Consistency: Once a suitable supplier is identified, inquire about their processes for ensuring lot-to-lot consistency. This is crucial for the reproducibility of your research and for long-term drug development programs.
By following these guidelines, researchers can make an informed decision when selecting an this compound supplier, thereby ensuring the quality and reliability of their synthesized oligonucleotides.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Activated EG3 Tail and Associated Waste
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of "Activated EG3 Tail," a chemical intermediate used in the synthesis of phosphorodiamidate morpholino oligomers (PMOs), is critical to ensure laboratory safety and environmental compliance. While specific safety data for "this compound" is not publicly available, its role in PMO synthesis indicates that it, along with associated reagents and waste streams, should be treated as hazardous. The following procedures are based on established safety protocols for oligonucleotide synthesis and the handling of related chemical compounds.
I. Immediate Safety Precautions
Personnel handling this compound or its waste products must wear appropriate Personal Protective Equipment (PPE), including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles and a face shield
-
A laboratory coat
-
Closed-toe shoes
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. An emergency eyewash and safety shower must be readily accessible.
II. Waste Characterization and Segregation
Waste generated during the synthesis and use of this compound must be segregated at the point of generation. The primary waste streams and their likely hazards are summarized in the table below.
| Waste Stream | Likely Chemical Composition | Probable Hazards | Disposal Container |
| Solid Waste | Unreacted this compound, contaminated consumables (e.g., pipette tips, weighing boats) | Corrosive, Water-Reactive, Toxic | Labeled, sealed, and compatible solid hazardous waste container |
| Liquid Waste (Non-Aqueous) | Acetonitrile, toluene, dichloromethane, unreacted reagents, byproducts | Flammable, Toxic, Irritant | Labeled, sealed, and compatible liquid hazardous waste container for organic solvents |
| Liquid Waste (Aqueous) | Washings from quenched reactions, buffer solutions | May contain trace hazardous chemicals; pH may be acidic or basic | Labeled, sealed, and compatible liquid hazardous waste container for aqueous waste |
| Sharps Waste | Contaminated needles, syringes, or glass Pasteur pipettes | Puncture hazard, Chemical contamination | Designated sharps container for hazardous chemical waste |
III. Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe disposal of waste containing this compound.
Step 1: Deactivation of Reactive Waste
Any unreacted this compound should be deactivated before disposal. Given its likely reactivity with water, a quenching procedure in a fume hood is recommended. This should be performed by slowly adding the reactive material to a suitable solvent, such as isopropanol, followed by the cautious addition of water to hydrolyze any remaining reactive compounds. This process should only be undertaken by personnel experienced with handling reactive chemicals.
Step 2: Collection and Containment
-
Solid Waste: Carefully place all solid waste contaminated with this compound into a designated, leak-proof hazardous waste container.
-
Liquid Waste: Collect all organic solvent waste into a clearly labeled, sealed container. Aqueous waste should be collected in a separate, appropriately labeled container. Never mix incompatible waste streams.
-
Empty Containers: Any containers that held pure this compound should be triple-rinsed with a suitable solvent (e.g., acetonitrile). The rinsate must be collected and disposed of as hazardous liquid waste.
Step 3: Labeling and Storage
All waste containers must be clearly labeled with "Hazardous Waste" and a full description of the contents, including the name of the chemical(s) and their approximate concentrations. Store the sealed waste containers in a designated satellite accumulation area away from incompatible materials.
Step 4: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this waste via standard laboratory drains or as regular trash.
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of waste generated from experiments involving this compound.
This procedural guidance is intended to provide a framework for the safe handling and disposal of this compound and its associated waste. Always consult your institution's specific safety protocols and your EHS department for any additional requirements.
Essential Safety and Operational Guidance for Handling Activated EG3 Tail
For Laboratory Use Only. Not for human or diagnostic use.
Personal Protective Equipment (PPE)
All personnel handling Activated EG3 Tail must use the following personal protective equipment. This is considered the minimum requirement to ensure safety.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or other chemically resistant gloves. Double-gloving is recommended, especially for prolonged handling. |
| Body Protection | Lab Coat | Fire-retardant lab coat, fully buttoned. A splash apron may be required for large quantities.[2] |
| Eye Protection | Safety Glasses/Goggles | ANSI-certified safety glasses with side shields or chemical splash goggles.[2] |
| Respiratory | Fume Hood | All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
This compound is a solid[1] and, like other phosphoramidites, is sensitive to moisture and should be handled under anhydrous conditions.[3][4]
1. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and dark place.
-
A desiccator or a dry box with an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent degradation from moisture.
2. Preparation for Use:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.
-
All manipulations of the solid compound should be performed in a chemical fume hood.
-
Use dry solvents, such as anhydrous acetonitrile or dichloromethane, for dissolution.[4] The quality of the solvent is critical to prevent hydrolysis of the phosphoramidate.[4]
-
Prepare solutions immediately before use to minimize degradation.
3. Handling during Experiments:
-
Use clean, dry glassware and syringes.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.
-
After handling, wash hands thoroughly with soap and water.
Disposal Plan
Dispose of all waste containing this compound in accordance with local, state, and federal regulations.
1. Liquid Waste:
-
Collect all liquid waste containing this compound (e.g., reaction mixtures, solvent washes) in a designated, labeled, and sealed waste container.
-
The waste container should be clearly marked as "Hazardous Waste: Phosphoramidate Compounds in Organic Solvent."
-
Do not pour phosphoramidate waste down the drain.
2. Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) in a sealed, labeled hazardous waste bag or container.
-
Dispose of empty this compound containers as hazardous waste unless they have been triple-rinsed with an appropriate solvent. The rinsate should be collected as liquid hazardous waste.
3. Decontamination:
-
Decontaminate glassware by rinsing with a suitable organic solvent, followed by washing with soap and water. Collect the initial solvent rinse as hazardous waste.
Experimental Workflow and Safety Protocol
Caption: This diagram outlines the key steps for the safe handling and disposal of this compound, from storage to waste collection.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
